molecular formula C₁₀H₁₁D₅O₂ B1162356 Diallylacetic Acid Ethyl-d5 Ester

Diallylacetic Acid Ethyl-d5 Ester

Cat. No.: B1162356
M. Wt: 173.26
Attention: For research use only. Not for human or veterinary use.
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Description

Diallylacetic Acid Ethyl-d5 Ester (CID 171382049) is a deuterated organic compound with the chemical formula C10H16O2 . As a deuterium-labeled analog of ethyl diallylacetate, it features five deuterium atoms incorporated into its ethyl ester group. This structural modification makes it a valuable non-radioactive isotopic label for tracing and metabolic studies in research. Deuterated esters like this one are primarily used as internal standards in analytical chemistry, particularly in Mass Spectrometry, to ensure accurate quantification due to their nearly identical chemical properties to the non-labeled compound while providing a distinct mass signature. While the specific mechanism of action for this compound is dependent on its application, the unimolecular decomposition of related esters like ethyl acetate is known to proceed through a multi-channel mechanism on a potential energy surface, which can be studied using theoretical models like Transition State Theory (TST) and RRKM theory . Similarly, its reactivity may involve acid-catalyzed hydrolysis, a common reaction for esters where the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water, ultimately yielding a carboxylic acid and an alcohol . This product is intended for research purposes as a chemical reference standard or a synthetic building block for more complex deuterated molecules. It is strictly For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C₁₀H₁₁D₅O₂

Molecular Weight

173.26

Synonyms

2-(2-Propenyl)-4-pentenoic Acid Ethyl-d5 Ester;  2-Allyl-4-pentenoic Acid Ethyl-d5 Ester;  Ethyl-d5 2-(2-Propenyl)-4-pentenoate;  Ethyl-d5 2-(Prop-2’-enyl)-4-pentenoate;  Ethyl-d5 2-Allyl-4-pentenoate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Diallylacetic Acid Ethyl-d5 Ester: Application in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Diallylacetic Acid Ethyl-d5 Ester, a deuterated analog of Diallylacetic Acid Ethyl Ester. The primary focus of this document is to detail its chemical structure, physicochemical properties, and its critical application as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry. We will delve into the foundational principles of isotope dilution, provide validated experimental protocols for its use in bioanalytical workflows, and offer insights into data interpretation. This guide is intended for researchers, analytical chemists, and drug development professionals who require high-precision quantification of the parent compound in complex biological matrices.

Introduction and Principle of Application

This compound is a synthetic, high-purity, stable isotope-labeled compound. Its non-deuterated counterpart, diallylacetic acid, is recognized as a related compound of Valproic Acid, an important pharmaceutical agent.[1] The strategic replacement of five hydrogen atoms on the ethyl ester group with deuterium (a stable, non-radioactive isotope of hydrogen) imparts a distinct mass shift without significantly altering its chemical and physical properties.[2]

This near-identical behavior is the cornerstone of its utility in Isotope Dilution Mass Spectrometry (IDMS), the gold standard for quantitative analysis.[3] When a known quantity of this compound (the internal standard) is added to a biological sample at the initial stage of processing, it experiences the same experimental variations as the endogenous, non-labeled analyte.[2][4] These variations can include degradation, incomplete extraction recovery, and fluctuations in instrument response (ion suppression or enhancement).[3][5] By measuring the ratio of the analyte's mass spectrometric signal to that of the internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant despite analyte loss.[2]

Chemical Structure and Physicochemical Properties

The structural integrity and purity of an internal standard are paramount for reliable quantification. This compound is defined by the incorporation of five deuterium atoms onto the ethyl moiety of the ester.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValueReference
IUPAC Name 1,1,2,2,2-pentadeuterioethyl 2-(prop-2-en-1-yl)pent-4-enoate[6]
Synonyms 2-(2-Propenyl)-4-pentenoic Acid Ethyl-d5 Ester; 2-Allyl-4-pentenoic Acid Ethyl-d5 Ester[7]
Molecular Formula C₁₀H₁₁D₅O₂[7]
Molecular Weight 177.29 g/mol [6]
Appearance Neat (liquid/oil)[7]
CAS Number Not explicitly found for d5 variant; parent acid is 99-67-2[8]

Experimental Protocols for Quantitative Analysis

The following protocols provide a robust framework for the utilization of this compound in a typical bioanalytical workflow. Method optimization for specific matrices and instrumentation is essential.

Protocol 1: Preparation of Stock and Working Solutions

Expertise & Experience: The accuracy of the entire quantitative assay depends on the precise preparation of these solutions. Using a high-purity solvent is critical to avoid introducing interfering contaminants. Stock solutions are prepared at a high concentration to ensure long-term stability when stored correctly.

  • Stock Solution (1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Accurately weigh a precise amount (e.g., 10 mg) of the neat material.

    • Dissolve in a Class A volumetric flask with a suitable high-purity solvent (e.g., methanol or ethanol) to the final volume (e.g., 10 mL).[4]

    • Cap tightly, vortex to ensure complete dissolution, and label clearly.

    • Store at -20°C or below for long-term stability.[9]

  • Working Internal Standard (IS) Solution (e.g., 100 ng/mL):

    • Perform serial dilutions from the stock solution using the same high-purity solvent.

    • The final concentration of the working IS solution should be chosen to yield a robust signal in the mass spectrometer and should be comparable to the expected midpoint of the analyte's calibration curve.

    • Prepare this solution fresh or store for a limited time at 2-8°C.

Protocol 2: Sample Preparation and Extraction

Trustworthiness: This protocol employs a liquid-liquid extraction (LLE) procedure, a common and effective method for isolating moderately nonpolar compounds from complex biological matrices like plasma or serum.[4] The critical, self-validating step is the addition of the internal standard before any extraction or cleanup. This ensures that any analyte lost during the subsequent steps is mirrored by a proportional loss of the internal standard.[2]

  • Sample Aliquoting: Pipette a precise volume (e.g., 100 µL) of standards, quality control (QC) samples, and unknown biological samples into labeled microcentrifuge tubes.

  • Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the Working IS Solution (100 ng/mL) to every tube (except for "double blank" samples used to check for matrix interference).

  • Vortex: Briefly vortex all tubes to ensure the IS is thoroughly mixed with the matrix.

  • Protein Precipitation & LLE:

    • Add an organic solvent such as cold methanol or acetonitrile to precipitate proteins.[10]

    • Add an extraction solvent (e.g., 500 µL of hexane or a mixture like hexane/isopropanol).[4]

    • Vortex vigorously for 1-2 minutes to facilitate the transfer of the analyte and IS into the organic phase.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic layer from the aqueous layer and precipitated proteins.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new set of labeled tubes, avoiding the aqueous layer and protein pellet.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for the LC-MS/MS analysis. Vortex to ensure the residue is fully dissolved.

Protocol 3: Quantitative Analysis by LC-MS/MS

Authoritative Grounding: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for quantifying low-level analytes in complex matrices.[11][12] The chromatographic step separates the analyte from other matrix components, while the tandem mass spectrometer acts as a highly specific detector.

  • Liquid Chromatography (LC) Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[11]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A typical gradient would start at low %B, ramp up to a high %B to elute the analyte, followed by a wash and re-equilibration step. The gradient must be optimized to ensure the analyte and IS co-elute.[5]

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[4]

    • Optimization: The instrument must be tuned to determine the optimal precursor ion (typically [M+H]⁺) and one or two stable, high-intensity product ions for both the non-labeled analyte and the this compound.

      • Analyte (C₁₀H₁₆O₂): Precursor m/z (e.g., 169.1) → Product m/z (to be determined).

      • Internal Standard (C₁₀H₁₁D₅O₂): Precursor m/z (e.g., 174.2) → Product m/z (to be determined).

    • Data Acquisition: Monitor the specific MRM transitions for the analyte and the internal standard.

Workflow Visualization and Data Interpretation

The entire analytical process can be visualized as a streamlined workflow designed to ensure accuracy and reproducibility.

Quantitative Analysis Workflow

Sample 1. Sample Collection (Plasma, Urine, etc.) Spike 2. IS Spiking (Add this compound) Sample->Spike Extract 3. Sample Extraction (Liquid-Liquid Extraction) Spike->Extract Evap 4. Evaporation & Reconstitution Extract->Evap Inject 5. LC-MS/MS Analysis (MRM Mode) Evap->Inject Data 6. Data Processing (Peak Integration) Inject->Data Calib 7. Calibration Curve (Area Ratio vs. Concentration) Data->Calib Quant 8. Quantification of Unknowns Calib->Quant

Caption: Standard workflow for bioanalysis using a deuterated internal standard.

Data Interpretation: A calibration curve is generated by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the known concentrations of the calibration standards. A linear regression is applied to this curve. The concentration of the unknown samples is then calculated by interpolating their measured peak area ratios onto this curve. The results from the QC samples must fall within a predefined acceptance range (e.g., ±15% of the nominal value) to validate the analytical run.

Conclusion

This compound is an indispensable tool for modern analytical chemistry, particularly for LC-MS-based quantification in regulated and research environments.[3] Its properties as a stable isotope-labeled internal standard allow it to provide unparalleled correction for experimental variability, leading to highly accurate, precise, and trustworthy data.[2][13] The protocols and principles outlined in this guide serve as a robust starting point for the development of validated quantitative methods, empowering scientists to generate reliable data in drug metabolism, pharmacokinetics, and toxicology studies.

References

  • Benchchem. (n.d.). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Lee, M. R., et al. (2000, May 15). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. PubMed.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • CymitQuimica. (n.d.). This compound.
  • BIVITURE. (2025, June 17). Ethyl Ester Uses: A Versatile Compound Across Diverse Industries.
  • Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Science.
  • PubChem. (n.d.). Diallylacetic acid.
  • Benchchem. (n.d.). Technical Guide: Docosahexaenoic Acid Ethyl Ester-d5 Certificate of Analysis.
  • Pharmaffiliates. (n.d.). Diallylacetic Acid.
  • Google Patents. (n.d.). US4205182A - Process for preparing ethyl esters of aliphatic carboxylic acids.
  • ChemRxiv. (n.d.). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • CDN. (2016, February 23). GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION.
  • Simson Pharma Limited. (n.d.). Diallylacetic Acid.
  • PubChem. (n.d.). Valproic Acid Ethyl Ester-d5.
  • Springer. (2021, March 23). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro.
  • LGC Standards. (n.d.). Diallylacetic Acid.
  • ScienceDirect. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • United States Biological. (n.d.). Isovaleric Acid Ethyl-d5 Ester.
  • PMC. (2025, July 10). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach.

Sources

Technical Guide: Molecular Weight Calculation and Synthesis Verification for Deuterated Diallylacetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight calculation for deuterated Diallylacetic Acid Ethyl ester Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isotopic Precision Paradigm

In the pharmacokinetics (PK) and metabolic profiling of valproic acid analogues and branched-chain fatty acids, Diallylacetic Acid Ethyl Ester (DAAE) serves as a critical metabolic probe and internal standard. However, the introduction of deuterium (


 or D) into this lipophilic scaffold fundamentally alters its physicochemical descriptors.

For the analytical scientist, "molecular weight" is no longer a singular value.[1] It splits into two distinct operational realities:

  • Monoisotopic Mass (

    
    ):  Required for High-Resolution Mass Spectrometry (HRMS) to identify the parent ion 
    
    
    
    .
  • Average Molecular Weight (

    
    ):  Required for gravimetric preparation (weighing the standard for stock solutions).
    

This guide provides the definitive framework for calculating these values for DAAE, specifically focusing on the Ethyl-


  isotopologue—the most accessible derivative via esterification—while establishing the protocol for any deuteration pattern.

Structural Analysis & Stoichiometry

Before calculating isotopic shifts, we must establish the baseline stoichiometry of the unlabeled (native) compound.

Compound: Diallylacetic Acid Ethyl Ester (Ethyl 2-allyl-4-pentenoate) Core Structure: A disubstituted acetic acid derivative where the


-carbon holds two allyl groups, esterified with an ethyl group.
Native Chemical Formula
  • Backbone (Acid Moiety):

    
     (derived from Diallylacetic acid 
    
    
    
    minus -OH)
  • Ethyl Group:

    
    
    
  • Ester Linkage:

    
    
    
  • Total Formula:

    
    
    
The Deuteration Vector

The most robust synthesis for deuterated esters involves reacting the native acid with deuterated ethanol.

  • Target Isotopologue: Diallylacetic Acid Ethyl-

    
     Ester.
    
  • Modification: Replacement of the ethyl group's 5 hydrogens with deuterium.

  • Formula:

    
    
    

The Physics of Deuteration: Calculation Methodology

To ensure data integrity in LC-MS/MS workflows, you must use the correct atomic mass constants. Do not use periodic table averages for Mass Spectrometry.

Constants (IUPAC & NIST Standards)
ElementIsotopeMonoisotopic Mass (Da)Average Atomic Weight (Da)
Hydrogen

1.0078251.00794
Deuterium

(D)
2.014102 2.0141
Carbon

12.00000012.0107
Oxygen

15.99491515.9994
Calculation 1: Monoisotopic Mass (For HRMS)

Use this value for setting Q1/Q3 transitions and identifying peaks.

Target:





  • Carbons:

    
    
    
  • Protons (

    
    ): 
    
    
    
  • Deuterons (

    
    ): 
    
    
    
  • Oxygens:

    
    
    

Total Monoisotopic Mass: 173.146415 Da (Note: The native unlabeled mass is ~168.115. The mass shift is exactly +5.031 Da).

Calculation 2: Average Molecular Weight (For Gravimetry)

Use this value when calculating molarity from weighed powder.


  • Carbons:

    
    
    
  • Protons:

    
    
    
  • Deuterons:

    
    
    
  • Oxygens:

    
    
    

Total Average Weight: 173.266 g/mol

Synthesis & Verification Protocol

To validate the calculated mass, the compound must be synthesized and analyzed. The following protocol utilizes a Fischer Esterification adapted for high isotopic purity.

Workflow Visualization

SynthesisWorkflow Acid Diallylacetic Acid (C8H12O2) Reaction Reflux (80°C) 4-6 Hours Acid->Reaction Ethanol Ethanol-d6 (C2D5OD) Excess Reagent Ethanol->Reaction Catalyst H2SO4 (Cat.) Catalyst->Reaction Workup Extraction (Hexane) & Neutralization Reaction->Workup - DHO (Heavy Water) Product Diallylacetic Acid Ethyl-d5 Ester Workup->Product

Figure 1: Synthesis pathway for the Ethyl-


 isotopologue using deuterated ethanol.
Step-by-Step Protocol
  • Reagents:

    • Diallylacetic acid (2,2-di-2-propenylacetic acid): 1.0 eq.

    • Ethanol-

      
       (
      
      
      
      , >99.5 atom % D): 5.0 eq (Excess drives equilibrium).
    • Sulfuric Acid (

      
      ): 0.1 eq (Catalyst).
      
  • Procedure:

    • Dissolve diallylacetic acid in Ethanol-

      
       in a flame-dried round-bottom flask.
      
    • Add

      
       dropwise.[2]
      
    • Reflux at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

    • Critical Step: The reaction produces

      
       (or 
      
      
      
      ). Using anhydrous Ethanol-
      
      
      is vital to prevent back-hydrolysis.
  • Purification:

    • Concentrate to remove excess ethanol.[2]

    • Dilute with Hexane, wash with saturated

      
       (to remove unreacted acid).
      
    • Dry organic layer over

      
      .
      
  • Verification (NMR):

    • 
       NMR (
      
      
      
      ): The characteristic quartet at ~4.1 ppm (OCH2) and triplet at ~1.2 ppm (CH3) corresponding to the ethyl group will be absent (silent), confirming deuteration.
    • The allyl protons (5.7 ppm multiplet, 5.0 ppm doublets) will remain fully integrated.

Decision Logic for Mass Selection

Researchers often confuse which mass to use during instrument calibration. Use the following logic tree to determine the correct value.

MassSelection Start Select Application Weighing Preparing Stock Solution (Gravimetric) Start->Weighing MS Mass Spectrometry (LC-MS/MS) Start->MS Calc_Avg Use Average MW (Isotopic abundance weighted) Weighing->Calc_Avg Calc_Mono Use Monoisotopic Mass (Sum of exact masses) MS->Calc_Mono Result_Avg Value: 173.27 g/mol Calc_Avg->Result_Avg Result_Mono Value: 173.1464 Da Calc_Mono->Result_Mono

Figure 2: Decision matrix for selecting Average MW vs. Monoisotopic Mass.

Summary Data Table

ParameterNative (Unlabeled)Deuterated (Ethyl-

)
Formula


Monoisotopic Mass 168.1150 Da173.1464 Da
Average MW 168.23 g/mol 173.27 g/mol

(Positive Mode)
169.1223174.1537
Key NMR Feature Ethyl quartet visibleEthyl quartet silent
References
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

  • PubChem. (2024). Diallylacetic Acid (Compound Summary). National Library of Medicine. [Link]

  • Murray, K. K., et al. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609. [Link]

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Technical Guide: Diallylacetic Acid Ethyl-d5 Ester in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: Isotope Dilution Mass Spectrometry (IDMS) for Valproic Acid Impurities and Lipophilic Metabolites

Executive Summary: The Role of Diallylacetic Acid Ethyl-d5 Ester

In the high-stakes arena of metabolic profiling and pharmaceutical toxicology, This compound (DAA-EE-d5) serves a critical function as a Stable Isotope Labeled Internal Standard (SIL-IS) .

Its primary application lies in the precise quantification of Diallylacetic Acid Ethyl Ester (DAA-EE) , a lipophilic impurity and potential metabolite associated with the anticonvulsant Valproic Acid (VPA). Furthermore, due to its unique branched-chain, unsaturated structure, it is increasingly utilized as a surrogate standard in Fatty Acid Ethyl Ester (FAEE) profiling—a biomarker class for ethanol consumption and lipid metabolism disorders.

This guide delineates the physicochemical rationale, experimental workflows, and data validation strategies required to deploy DAA-EE-d5 effectively in LC-MS/MS and GC-MS assays.

Chemical Identity & Mechanistic Basis

Structural Logic

Diallylacetic acid (2,2-di-2-propenylacetic acid) is a structural analogue of Valproic Acid where the propyl chains are replaced by allyl groups. The Ethyl-d5 Ester form modifies the carboxyl group with a fully deuterated ethyl moiety (


).
  • Analyte Target: Diallylacetic Acid Ethyl Ester (DAA-EE).

  • Isotopic Label: Deuterium (

    
    ) on the ethyl ester group.
    
  • Mass Shift: +5 Da relative to the unlabeled analyte.

The Principle of Isotope Dilution (IDMS)

The core utility of DAA-EE-d5 is based on Isotope Dilution Mass Spectrometry . By spiking a biological matrix with a known concentration of DAA-EE-d5 prior to extraction, the standard experiences the exact same extraction inefficiencies, matrix effects, and ionization suppression/enhancement as the target analyte.

Why DAA-EE-d5 is Superior to Analog Standards:

  • Co-Elution: It elutes at virtually the same retention time as DAA-EE, ensuring it samples the exact same matrix environment in the ion source.

  • Differentiation: The +5 Da mass shift allows the Mass Spectrometer to distinguish the standard from the analyte (e.g., in Selected Reaction Monitoring mode).

  • Chemical Equivalence: It mimics the lipophilicity and volatility of the target exactly, correcting for evaporative losses during sample concentration steps.

IDMS_Mechanism Sample Biological Sample (Contains DAA-EE) IS_Spike Spike Internal Standard (DAA-EE-d5) Sample->IS_Spike Mixing Extraction LLE / SPE Extraction (Co-extraction) IS_Spike->Extraction Equilibrium Ionization ESI / EI Ionization (Matrix Effects) Extraction->Ionization Injection Detection Mass Spectrometry (Differentiate by m/z) Ionization->Detection Separation Quant Quantification (Ratio: Analyte/IS) Detection->Quant Data Analysis

Caption: The Isotope Dilution Mass Spectrometry (IDMS) workflow ensures that DAA-EE-d5 compensates for variability at every stage of the analytical chain.

Experimental Protocol: Quantitative Profiling

Objective: Quantify DAA-EE in human plasma using DAA-EE-d5 as the internal standard. Matrix: Plasma/Serum. Instrumentation: GC-MS (Preferred for volatile esters) or LC-MS/MS.

Reagent Preparation
  • Stock Solution: Dissolve 1 mg of this compound (TRC/LGC Standards) in 1 mL of Methanol (LC-MS grade) to yield 1 mg/mL.

  • Working IS Solution: Dilute Stock to 1 µg/mL in Acetonitrile.

  • Stability Warning: Ethyl esters are susceptible to hydrolysis by esterases in plasma. Immediate enzyme inhibition (e.g., addition of NaF or immediate protein precipitation) is crucial.

Sample Preparation (Liquid-Liquid Extraction)

This protocol utilizes LLE to isolate lipophilic esters while removing polar matrix components.

  • Aliquot: Transfer 200 µL of plasma into a glass centrifuge tube.

  • Spike: Add 20 µL of Working IS Solution (DAA-EE-d5) . Vortex for 10 seconds.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex.

  • Extraction: Add 1 mL of Hexane (or Ethyl Acetate).

  • Agitation: Shake mechanically for 10 minutes to partition the esters into the organic phase.

  • Centrifugation: Spin at 3000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the upper organic layer to a clean vial.

  • Concentration: Evaporate to dryness under a gentle stream of Nitrogen at room temperature (Do not heat >30°C to prevent volatilization of the ester).

  • Reconstitution: Reconstitute in 100 µL of Hexane (for GC) or 50:50 MeOH:H2O (for LC).

Instrumental Parameters (GC-MS/EI)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1 mL/min.

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 60°C (1 min) -> 10°C/min -> 280°C (hold 3 min).

  • Detection: Electron Impact (EI) at 70 eV.[1] SIM Mode.

SIM Table for Quantification:

AnalytePrecursor (Target Ion)Qualifier Ion 1Qualifier Ion 2Retention Time (approx)
DAA-EE (Analyte) m/z 168 (M+)m/z 123m/z 8112.4 min
DAA-EE-d5 (IS) m/z 173 (M+5)m/z 128m/z 8612.4 min

Note: The m/z values must be verified experimentally based on the specific fragmentation pattern of the diallyl backbone vs. the ethyl ester group.

Data Analysis & Validation

Response Factor Calculation

Quantification is derived from the area ratio of the Analyte to the Internal Standard.





  • Linearity: Construct a calibration curve (0.5 – 1000 ng/mL) plotting Ratio vs. Concentration.

  • Acceptance Criteria:

    
    .
    
Handling Isotopic Overlap

While the +5 Da shift is usually sufficient, high concentrations of the unlabeled analyte can contribute to the IS signal (M+5 isotope contribution) if the resolution is low.

  • Check: Inject a high-concentration unlabeled standard (without IS) and monitor the m/z 173 channel.

  • Correction: If signal exists, mathematical correction (deconvolution) may be required, though rare with d5 labels.

Decision_Tree Start Start Analysis Check_Signal Check IS Signal (m/z 173) Start->Check_Signal Overlap Isotopic Overlap > 1%? Check_Signal->Overlap Correct Apply Deconvolution Algorithm Overlap->Correct Yes Proceed Proceed to Quantitation Overlap->Proceed No Correct->Proceed

Caption: Decision tree for managing isotopic contribution from high-concentration analytes.

Applications in Drug Development

Valproic Acid (VPA) Impurity Profiling

Diallylacetic acid is a known impurity in VPA synthesis and a potential metabolite. The ethyl ester form (DAA-EE) can arise during manufacturing or via in vivo transesterification if VPA is co-ingested with ethanol.

  • Significance: Diallyl derivatives are potentially more hepatotoxic than VPA due to the formation of reactive epoxide intermediates (4-ene-VPA pathway analogues).

  • Use of DAA-EE-d5: Allows manufacturers to detect trace levels of this impurity in VPA drug substances with high specificity.

Fatty Acid Ethyl Ester (FAEE) Surrogate

In metabolomics, DAA-EE-d5 acts as a "non-endogenous" ester standard.

  • Since it does not occur naturally in human biology (unlike Ethyl Palmitate or Ethyl Oleate), it is an ideal Recovery Standard to monitor the efficiency of lipid extraction protocols without interfering with endogenous measurements.

References

  • Toronto Research Chemicals (TRC). this compound - Product Data Sheet. Accessed 2026. Link

  • LGC Standards. Impurity Reference Materials: Valproic Acid and Related Compounds. Accessed 2026. Link

  • Kouremenos, K. A., et al. (2010).[2] "Metabolic profiling of infant urine using comprehensive two-dimensional gas chromatography." Journal of Chromatography A, 1217(1), 104-111.[2] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12610509: Diallylacetic Acid. Accessed 2026. Link

  • Sigma-Aldrich. Stable Isotopes for Metabolic Profiling: Technical Guide. Accessed 2026. Link

Sources

Difference between Diallylacetic Acid Ethyl-d5 Ester and non-deuterated analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, functional, and analytical distinctions between Diallylacetic Acid Ethyl-d5 Ester and its non-deuterated analog.

Context: Analytical Standards for Impurity Profiling & Bioanalysis Focus: Mass Spectrometry (LC-MS/GC-MS) Applications

Executive Summary

This compound (DAA-Et-d5) is the stable isotope-labeled (SIL) analog of Diallylacetic Acid Ethyl Ester (DAA-Et), a critical process impurity and metabolite associated with Valproic Acid (VPA) drug substances.

While the non-deuterated analog (DAA-Et) serves as the analyte of interest (often monitored for genotoxic potential or process control), the deuterated form (DAA-Et-d5) functions exclusively as an Internal Standard (IS) . Its primary utility lies in normalizing analytical variability during LC-MS or GC-MS quantification. The core technical differentiator is the +5 Da mass shift imparted by the fully deuterated ethyl group (


), which permits spectral resolution from the analyte while maintaining near-identical chromatographic behavior.

Critical Advisory: This standard is specific to the quantification of the ester form. It is not suitable for quantifying the free acid (Diallylacetic Acid) if the sample preparation involves hydrolysis, as the label resides on the leaving group (ethanol-d5) and will be lost.

Chemical Identity & Structural Divergence

The fundamental difference lies in the isotopic composition of the ester moiety. The "diallyl" backbone remains unchanged, preserving the molecule's core lipophilicity and reactivity profile, while the ethyl tail carries the heavy isotope label.

Comparative Properties Table
FeatureNon-Deuterated Analog (Analyte)This compound (IS)
Chemical Name 2,2-di(prop-2-en-1-yl)acetic acid ethyl ester2,2-di(prop-2-en-1-yl)acetic acid ethyl-d5 ester
Formula


Exact Mass (

)
168.1150 Da173.1464 Da
Protonated Ion (

)
169.12 Da174.15 Da
Label Position None (Natural Abundance)Ethyl Group (

)
Primary Application Target Impurity / MetaboliteInternal Standard (Quantification)
CAS Number Implied: 17022-31-0 (VPA-Et related)Specific: N/A (Custom Synthesis)
Structural Visualization

The following diagram illustrates the structural relationship and the specific location of the deuterium label.

StructureComparison Analyte Analyte: DAA Ethyl Ester (C10H16O2) Mass: 168.12 Backbone Diallyl Backbone (unchanged) Analyte->Backbone EthylH Ethyl Group (-CH2CH3) Analyte->EthylH IS Internal Standard: DAA Ethyl-d5 Ester (C10H11D5O2) Mass: 173.15 IS->Backbone EthylD Ethyl-d5 Group (-CD2CD3) IS->EthylD

Caption: Structural comparison highlighting the conservation of the diallyl backbone and the specific deuteration of the ethyl ester moiety.

Mass Spectrometry: The Core Technical Differentiator

The utility of DAA-Et-d5 relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) . The +5 Da shift allows the mass spectrometer to distinguish the standard from the analyte, even when they co-elute.

MRM Transition Logic (The "Common Fragment" Scenario)

In ESI-MS/MS (Positive Mode), ethyl esters typically fragment by losing the alkoxy group as a neutral alcohol, forming a stable acylium ion.

  • Reaction:

    
    
    

Because the deuterium label is located on the leaving group (the ethyl/ethanol moiety), the resulting fragment ion (the acylium ion) is identical for both the analyte and the IS.

  • Analyte Transition:

    
     (Loss of Ethanol, 46 Da)
    
  • IS Transition:

    
     (Loss of Ethanol-d5, 51 Da)
    

Implication: The specificity of the method depends entirely on the Q1 (Precursor) selection . The mass spectrometer filters


 for the analyte and 

for the IS. Both produce the

fragment at Q3. This is a valid and common MRM approach, provided the IS has high isotopic purity (

) to prevent "cross-talk" (unlabeled IS appearing in the analyte channel).
Fragmentation Pathway Diagram

Fragmentation Prec_Analyte Precursor (Analyte) [M+H]+ = 169.1 (Ethyl Group: -C2H5) Loss_H Neutral Loss: Ethanol (-46 Da) Prec_Analyte->Loss_H Fragment Common Product Ion (Acylium) [R-C≡O]+ m/z = 123.1 (Label is LOST) Prec_Analyte->Fragment CID Fragmentation Prec_IS Precursor (IS) [M+H]+ = 174.1 (Ethyl Group: -C2D5) Loss_D Neutral Loss: Ethanol-d5 (-51 Da) Prec_IS->Loss_D Prec_IS->Fragment CID Fragmentation

Caption: MS/MS fragmentation pathway showing how the label is lost in the neutral fragment, resulting in a common product ion (Acylium).

Chromatographic Isotope Effect

Deuterium substitution can slightly alter the lipophilicity of the molecule. In Reversed-Phase LC (RPLC):

  • Effect: Deuterated compounds often elute slightly earlier than their non-deuterated analogs due to the lower polarizability of the C-D bond compared to C-H.

  • Magnitude: For an ethyl-d5 group, the shift is typically negligible (

    
     min) but should be verified during method development to ensure the integration windows overlap sufficiently for matrix effect compensation.
    

Experimental Protocols

Stock Solution Preparation

To ensure self-validating accuracy, stock solutions must be prepared gravimetrically.

  • Weighing: Weigh approximately 10 mg of DAA-Et-d5 into a volumetric flask. Note the exact mass.

  • Solvent Selection: Dissolve in anhydrous acetonitrile or methanol .

    • Caution: Avoid water or acidic alcohols to prevent transesterification or hydrolysis.

  • Storage: Store at

    
     in amber glass vials with PTFE-lined caps.
    
  • Stability Check: Monitor for the appearance of Diallylacetic Acid (hydrolysis product) using LC-MS. If the acid peak appears, the ester standard is degrading.

LC-MS/MS Method Parameters (Example)
  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3,

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 90% B over 5 minutes (Esters are highly lipophilic).

  • Ionization: ESI Positive Mode.

CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
DAA-Et (Analyte) 169.1123.12515
DAA-Et-d5 (IS) 174.1123.12515

Synthesis & Purity Considerations

The synthesis of DAA-Et-d5 typically involves the Fischer esterification of Diallylacetic Acid (CAS 99-67-2) with Ethanol-d5 (CAS 1859-08-1) in the presence of an acid catalyst (e.g.,


 or Thionyl Chloride).

Key Purity Requirement:

  • Isotopic Purity: Must be

    
     atom % D.
    
  • Why? Any presence of Ethanol-d0 or d1-d4 in the synthesis reagents will generate "M+0" to "M+4" species. The M+0 species (non-deuterated ester) will appear in the analyte channel (169.1), causing a false positive bias .

References

  • United States Pharmacopeia (USP). Valproic Acid Monograph: Organic Impurities.[1][2] USP-NF. (Defines Related Compound A as Diallylacetic Acid).

  • European Pharmacopoeia (Ph. Eur.). Valproic Acid: Impurities.[1][2][3] (Lists Valproic Acid Ethyl Ester and related alkyl impurities).

  • Shimadzu Application News. Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method.Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Valproic Acid Ethyl Ester & Analogs. NIST Chemistry WebBook. Link

  • BenchChem. Deuterated Internal Standards in Mass Spectrometry: Principles and Applications.Link

Sources

Applications of Stable Isotope-Labeled Diallylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Precursors to Mechanistic Toxicology Probes

Core Directive & Executive Summary

This guide details the technical utility of stable isotope-labeled diallylacetic acid (DAA; 2,2-di-2-propenylacetic acid) and its derivatives. While DAA itself has historical pharmacological interest, its primary contemporary value lies in two domains: (1) as a synthetic gateway to isotopically labeled Valproic Acid (VPA) metabolites, and (2) as a mechanistic probe for investigating cytochrome P450 (CYP450) inactivation and hepatotoxicity mechanisms.

This document moves beyond generic descriptions, providing self-validating protocols for synthesis, metabolic tracing, and LC-MS/MS bioanalysis. It emphasizes the causality of experimental choices—specifically, how the strategic placement of Deuterium (


H) or Carbon-13 (

C) reveals metabolic fluxes that are invisible to non-isotopic methods.

Synthetic Utility: The Gateway to Labeled VPA Metabolites

The synthesis of stable isotope-labeled Valproic Acid (VPA) and its reactive metabolites (e.g., 4-ene-VPA) is often challenging due to the need for specific isotope placement. Labeled DAA serves as a versatile "master precursor."

Why DAA?

Direct alkylation of malonates with labeled propyl halides is standard for VPA. However, to access unsaturated metabolites (the culprits in hepatotoxicity) or to place isotopes at the terminal carbons effectively, DAA is superior.

  • Precursor Logic: DAA contains two terminal double bonds. Controlled hydrogenation yields VPA. Partial hydrogenation or oxidative modification yields 4-ene-VPA.

  • Isotope Source: Labeled allyl bromide (e.g., Allyl bromide-d

    
    ) is commercially accessible and cost-effective compared to functionalized propyl halides.
    
Protocol: Synthesis of DAA-d and Conversion to VPA-d

Objective: Synthesize 2,2-bis(2-propenyl-d


)acetic acid (DAA-d

) and convert to VPA-d

.

Step 1: Double Alkylation (The DAA Scaffold)

  • Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (2.2 eq), Allyl bromide-d

    
     (2.2 eq) in anhydrous ethanol.
    
  • Mechanism: Sequential S

    
    2 reactions.
    
  • Critical Control: Maintain strict anhydrous conditions to prevent ester hydrolysis prior to alkylation.

  • Workup: Acid hydrolysis (KOH/EtOH then HCl) and decarboxylation at 160°C yields DAA-d

    
    .
    

Step 2: Catalytic Hydrogenation (The VPA Conversion)

  • Reagents: DAA-d

    
    , Pd/C (10% w/w), H
    
    
    
    gas (1 atm).
  • Solvent: Ethyl Acetate or Methanol.

  • Monitoring: Monitor consumption of olefinic protons (in non-deuterated analogs) via NMR or mass shift via MS.

  • Outcome: 2-propyl-d

    
    -pentanoic-d
    
    
    
    acid (VPA-d
    
    
    ).

Self-Validating Checkpoint:

  • Isotopic Purity: Analyze the product via LC-MS. The presence of M+9 or M+8 isotopologues indicates incomplete alkylation or H/D exchange during the acidic decarboxylation step.

  • Yield: If yield <70%, check for "O-alkylation" byproducts common in malonate synthesis.

Mechanistic Toxicology: The "Terminal Olefin" Hypothesis

The most sophisticated application of labeled DAA is in studying Mechanism-Based Inactivation (MBI) of CYP450 enzymes.

The Mechanism

VPA hepatotoxicity is linked to the formation of 4-ene-VPA, a terminal olefin. Terminal olefins can act as "suicide substrates" for CYP450:

  • Bioactivation: CYP450 oxidizes the double bond.

  • Adduct Formation: The resulting radical or epoxide intermediate covalently binds to the heme porphyrin ring or the apoprotein.

  • Inactivation: The enzyme is irreversibly destroyed.

Using DAA-d to Probe the Kinetic Isotope Effect (KIE)

By using DAA labeled specifically at the vinylic positions (DAA-d


), researchers can determine if the C-H bond breakage at the double bond is the rate-limiting step in bioactivation.
  • Experiment: Incubate human liver microsomes (HLM) with DAA vs. DAA-d

    
    .
    
  • Measurement: Quantify the rate of N-alkyl protoporphyrin (green pigment) formation.

  • Interpretation:

    • KIE

      
       1:  Bond breaking is not rate-limiting; binding or product release is dominant.
      
    • KIE > 2: C-H bond breaking is rate-limiting. Deuterium stabilizes the bond, reducing toxicity/inactivation.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the parallel pathways of VPA and DAA, highlighting the formation of the toxic 2,4-diene intermediate.

MetabolicPathways VPA Valproic Acid (VPA) FourEne 4-ene-VPA (Hepatotoxic Precursor) VPA->FourEne Desaturation (-2H) DAA Diallylacetic Acid (DAA) (Isotope Probe) DAA->FourEne Metabolic Reduction (Partial) TwoFourDiene 2,4-diene-VPA (Reactive Electrophile) DAA->TwoFourDiene Direct Oxidation FourEne->TwoFourDiene CYP450 Bioactivation Mitochondria Mitochondrial Beta-Oxidation FourEne->Mitochondria Beta-Oxidation Adduct Protein/Heme Adducts (LIVER INJURY) TwoFourDiene->Adduct Covalent Binding CYP450 CYP450 (CYP2C9/2A6)

Caption: Metabolic convergence of VPA and DAA. DAA serves as a direct precursor to the reactive 2,4-diene species, bypassing the initial desaturation step required for VPA.

Bioanalytical Applications: Internal Standards

In LC-MS/MS assays, stable isotope-labeled DAA derivatives are the "Gold Standard" for correcting matrix effects, particularly ion suppression in plasma samples.

Selection Criteria
  • Mass Shift: A minimum of +3 Da is required to avoid overlap with the natural M+2 isotope of the analyte. DAA-d

    
     or DAA-d
    
    
    
    is ideal.
  • Stability: Isotopes must be on non-exchangeable positions (e.g., the allyl chain carbons, not the carboxylic acid proton).

Protocol: Quantitative LC-MS/MS Workflow

Analyte: Diallylacetic Acid (or VPA metabolites). Internal Standard (IS): DAA-d


.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL human plasma.

  • Add 200 µL Acetonitrile containing 200 ng/mL DAA-d

    
     (IS) .
    
  • Vortex (1 min) and Centrifuge (10,000 g, 5 min).

  • Transfer supernatant to vial.

Step 2: LC Conditions

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Step 3: MS/MS Detection (Negative Mode)

  • DAA Transition: m/z 139.1

    
     95.1 (Loss of CO
    
    
    
    ).
  • DAA-d

    
     Transition: m/z 145.1 
    
    
    
    101.1.

Data Interpretation Table:

ParameterAcceptance CriteriaScientific Rationale
Retention Time IS within ±0.05 min of AnalyteDeuterium can cause slight RT shifts (chromatographic isotope effect). Excessive shift indicates poor column interaction.
IS Response <15% variation across runHigh variation implies matrix effect or injection error.
Cross-Talk 0% response in Blank + IS sampleVerifies that the labeled IS does not contain unlabeled impurities.

References

  • Mechanism-Based Inactivation of Cytochrome P450

    • Title: Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions.[1][2]

    • Source: PubMed / NIH (2007)
    • URL:[Link]

  • Valproic Acid Metabolism & Hepatotoxicity

    • Title: Valproic acid pathway: pharmacokinetics and pharmacodynamics.
    • Source: Pharmacogenetics and Genomics Knowledge Base (PharmGKB)
    • URL:[Link]

  • Stable Isotopes in Bioanalysis

    • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
    • Source: Journal of Chromatography B[3]

    • URL:[Link]

  • Synthesis of Deuterated Fatty Acids

    • Title: Synthesis of deuterated [D32]oleic acid and its phospholipid deriv
    • Source: ANSTO / Wiley Online Library
    • URL:[Link]

Sources

A Technical Guide to the Isotopic Enrichment of Ethyl-d5 Esters in Quantitative Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Ethyl-d5 esters, focusing on their synthesis, isotopic enrichment, and critical role as internal standards in high-precision quantitative analysis. Tailored for researchers, analytical scientists, and professionals in drug development, this document elucidates the fundamental principles and practical methodologies that underpin their application, ensuring scientific rigor and data integrity.

Introduction: The Imperative for Precision in Quantitative Analysis

In modern analytical science, particularly within regulated environments like pharmaceutical development and clinical diagnostics, the ability to accurately quantify trace levels of analytes in complex biological matrices is paramount. The inherent variability of analytical procedures—from sample extraction to instrumental analysis—necessitates a robust method for correction and normalization. This is the role of the internal standard (IS).

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. Stable Isotope Labeled (SIL) compounds, particularly deuterated analogs, are considered the gold standard for internal standards in mass spectrometry-based assays. Ethyl-d5 esters, where the five hydrogen atoms of the ethyl group are replaced with deuterium, represent a class of SILs that offer exceptional utility in quantitative workflows. Their near-identical chemical properties to their non-deuterated (or "light") counterparts ensure they co-behave through sample preparation and chromatography, while their mass difference of +5 Daltons allows for clear differentiation in the mass spectrometer. This guide will focus on the technical nuances of using these powerful analytical tools.

The Foundation: Isotopic Enrichment and Synthesis

The reliability of a deuterated standard is fundamentally linked to its isotopic enrichment and chemical purity . Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while overall species abundance describes the percentage of molecules that contain the desired number of deuterium atoms. For Ethyl-d5 esters, high isotopic enrichment (typically ≥98%) is crucial to minimize "crosstalk," where the signal from the internal standard might contribute to the analyte's signal due to the natural abundance of heavy isotopes in the analyte molecule.

Synthesis of Ethyl-d5 Esters:

Ethyl-d5 esters are typically synthesized through chemical reactions involving a deuterated ethyl source. A common method is the esterification of a carboxylic acid with deuterated ethanol (Ethanol-d6, C2D5OD) or the transesterification of an existing ester.

  • Direct Esterification: A carboxylic acid (R-COOH) is reacted with Ethanol-d6 in the presence of an acid catalyst to form the corresponding Ethyl-d5 ester (R-COOC2D5).

  • Transesterification: An existing methyl or other simple ester is reacted with an excess of Ethanol-d6, again with a catalyst, to exchange the ester group.

The choice of synthesis route depends on the starting materials and desired purity. Following synthesis, rigorous purification, often involving multi-step chromatography, is performed to achieve high chemical purity (>99%) and confirm isotopic enrichment. The final product's identity, purity, and enrichment level are confirmed using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

The Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The premier application for Ethyl-d5 esters is Isotope Dilution Mass Spectrometry (IDMS), a powerful quantitative technique recognized for its high accuracy and precision. IDMS is a method of internal standardization where a known amount of an isotopically enriched standard (the "spike") is added to a sample at the earliest possible stage of analysis.

The fundamental principle is that the SIL internal standard (e.g., an Ethyl-d5 ester) and the native analyte will behave identically during every subsequent step—extraction, derivatization, and chromatography. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Because mass spectrometry measures the ratio of the analyte to the internal standard, this ratio remains constant regardless of sample loss, correcting for variations in recovery.

Workflow for Quantitative Analysis using Ethyl-d5 Ester IS

The following protocol outlines a typical bioanalytical workflow for quantifying an analyte (e.g., a drug metabolite or a biomarker like Ethyl Glucuronide) in a biological matrix like urine or plasma.

Experimental Protocol: Analyte Quantification by LC-MS/MS

  • Preparation of Standards:

    • Prepare a stock solution of the analyte and the Ethyl-d5 ester internal standard (IS) in a suitable organic solvent.

    • Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., drug-free urine).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Aliquot a precise volume of the unknown samples, calibration standards, and QC samples into labeled tubes.

    • Internal Standard Spiking: Add a fixed, known amount of the Ethyl-d5 ester IS solution to every tube (except for "double blank" samples used to check for interference). Vortex to ensure thorough mixing. This step is critical; the IS must be fully equilibrated with the sample.

    • Extraction: Perform a sample clean-up procedure, such as protein precipitation (e.g., with cold acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE), to remove matrix components that can interfere with the analysis.

    • Evaporate the solvent from the extracted samples under a stream of nitrogen.

    • Reconstitute the dried extract in a specific volume of the mobile phase to prepare it for injection.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • The LC system separates the analyte and IS from other components. Due to their similar physicochemical properties, the analyte and the Ethyl-d5 ester IS should co-elute or have very similar retention times.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the IS. For example, for Ethyl Glucuronide (EtG) and its d5-IS, the transitions might be m/z 221.5 → 103 for EtG and m/z 226.5 → 208 for EtG-d5.

  • Data Processing:

    • Integrate the peak areas for the analyte and the IS in each chromatogram.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area) for every sample, calibrator, and QC.

    • Construct a calibration curve by plotting the Peak Area Ratio versus the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

    • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their Peak Area Ratios from the calibration curve.

G Sample Sample Spike Spike Sample->Spike Add IS Early Extract Extract Spike->Extract Evap Evap Extract->Evap Inject Inject Evap->Inject LC LC Inject->LC MS MS LC->MS Integrate Integrate MS->Integrate Ratio Ratio Integrate->Ratio Calibrate Calibrate Ratio->Calibrate Quantify Quantify Calibrate->Quantify

Figure 1: A typical workflow for quantitative analysis using an Ethyl-d5 ester internal standard (IS).

Scientific Integrity: Method Validation and System Suitability

For data to be considered trustworthy, especially in regulatory submissions, the bioanalytical method must be rigorously validated. Validation is the process of establishing, through objective evidence, that the method is reliable for its intended use. The U.S. Food and Drug Administration (FDA) and other international bodies provide clear guidance on the required validation parameters.

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Accuracy The closeness of the measured concentration to the true nominal value.Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision.Coefficient of Variation (CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve The relationship between the instrument response (Peak Area Ratio) and the known analyte concentration.A linear regression model is typically used, with a correlation coefficient (r²) ≥ 0.99. At least 75% of calibrators must meet accuracy criteria.
Sensitivity The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.Analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision must meet acceptance criteria.
Stability The chemical stability of the analyte in a given matrix under specific conditions (e.g., freeze-thaw, long-term storage).Mean concentration of stability samples should be within ±15% of the nominal concentration of fresh samples.

Table 1: Core parameters for bioanalytical method validation as per regulatory guidelines.

The use of an Ethyl-d5 ester IS is critical for meeting these stringent criteria, as it effectively corrects for variability in extraction recovery and compensates for matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components.

Advanced Considerations and Troubleshooting

While deuterated standards are superior, they are not without potential challenges. A senior scientist must be aware of these nuances.

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent or matrix, particularly if they are located on heteroatoms (like -OH or -NH groups) or activated carbon atoms. Ethyl-d5 esters are generally stable as the deuterium atoms are on a non-exchangeable aliphatic chain.

  • The Kinetic Isotope Effect (KIE): A C-D bond is stronger than a C-H bond and requires more energy to break. This can cause a slight change in the rate of chemical reactions, including metabolism. While this effect is leveraged in designing deuterated drugs to improve their pharmacokinetic profiles, it can also cause the deuterated IS to have a slightly different chromatographic retention time than the analyte. If the separation is significant, the analyte and IS may experience different degrees of matrix effects, leading to quantification errors. Careful chromatographic development is essential to ensure co-elution.

  • Purity of the Standard: The presence of unlabeled analyte as an impurity in the IS can lead to an overestimation of the analyte concentration, particularly at the LLOQ. It is crucial to use an IS with the highest possible isotopic enrichment and to verify that its contribution to the analyte signal is negligible.

// Nodes Analyte [label="Analyte\n(e.g., EtG)\nm/z = M", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IS [label="Internal Standard\n(e.g., EtG-d5)\nm/z = M+5", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample [label="Biological Sample\n(Urine, Plasma)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; SpikedSample [label="Spiked Sample\n(Known amount of IS added)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extraction & Cleanup\n(Variable Recovery)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; FinalExtract [label="Final Extract"]; MS [label="Mass Spectrometer\nMeasures Ratio (Analyte/IS)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Accurate Concentration", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Analyte -> Sample [style=invis]; Sample -> SpikedSample [label="Contains unknown\namount of Analyte"]; IS -> SpikedSample [label="Add fixed,\nknown amount"]; SpikedSample -> Extraction; Extraction -> FinalExtract [label="Proportional loss of\nAnalyte and IS"]; FinalExtract -> MS; MS -> Result [label="Ratio is constant,\ncorrecting for loss"]; }

Figure 2: The principle of Isotope Dilution using an Ethyl-d5 ester internal standard (IS).

Conclusion

Ethyl-d5 esters are indispensable tools in modern quantitative science. Their utility stems from their chemical similarity to their endogenous or analyte counterparts, combined with a distinct mass difference that allows for precise differentiation by mass spectrometry. When synthesized to high isotopic and chemical purity and applied within a validated Isotope Dilution Mass Spectrometry workflow, they provide the foundation for highly accurate, precise, and robust analytical methods. Understanding the principles of their synthesis, application, and potential pitfalls is essential for any researcher aiming to produce data of the highest scientific integrity.

References

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. Retrieved from [Link]

  • Bioscientia. (n.d.). Deuterated Drugs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. Retrieved from [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Retrieved from [Link]

  • Britannica. (n.d.). Isotope dilution. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not

A Technical Guide to the Application of Diallylacetic Acid Ethyl-d5 Ester as a Stable Isotope-Labeled Internal Standard for the Quantification of Valproic Acid Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the use of Diallylacetic Acid Ethyl-d5 Ester as a stable isotope-labeled internal standard (SIL-IS) for the precise and accurate quantification of Diallylacetic Acid (Valproic Acid Related Compound A), a critical process impurity in the manufacturing of Valproic Acid (VPA). We will explore the fundamental principles of impurity analysis, the rationale behind employing SIL-IS in mass spectrometry, and the specific advantages of this deuterated ester. This document furnishes drug development professionals and analytical scientists with a detailed, field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol, complete with data analysis workflows and validation considerations, to ensure robust and reliable impurity monitoring in compliance with stringent regulatory standards.

Section 1: The Analytical Challenge in Valproic Acid Quality Control

Therapeutic Importance and Synthesis of Valproic Acid

Valproic acid (VPA) is a cornerstone therapeutic agent used extensively as an anticonvulsant and mood-stabilizing drug for treating epilepsy, bipolar disorder, and migraine headaches.[1] Its widespread clinical use necessitates stringent quality control to ensure patient safety and therapeutic efficacy. The synthesis of VPA, while well-established, can introduce various process-related impurities that must be identified, quantified, and controlled.

Regulatory Imperatives for Impurity Profiling

Global regulatory bodies, including the United States Pharmacopeia (USP), mandate strict control over the presence of organic impurities in active pharmaceutical ingredients (APIs).[2] Impurity profiling is not merely a quality control checkpoint but a critical component of the drug development lifecycle, ensuring that any potential contaminants with toxicological risks are maintained below established safety thresholds.[3] Advanced analytical capabilities are therefore a regulatory requirement and a fundamental aspect of quality assurance.[3]

Diallylacetic Acid (Valproic Acid Related Compound A): A Key Process Impurity

Among the potential impurities in VPA synthesis, 2-allyl-4-pentenoic acid, commonly known as Diallylacetic Acid, is of significant interest.[4][5] It is recognized by the USP as Valproic Acid Related Compound A. Its structural similarity to VPA and its potential to arise during the manufacturing process make it a critical impurity to monitor.[2] Accurate quantification of Diallylacetic Acid is essential for batch release and for ensuring the final drug product meets pharmacopeial standards.[6]

Section 2: The Rationale for a Stable Isotope-Labeled Internal Standard

Principles of Internal Standardization

In quantitative analytical chemistry, particularly in chromatography, an internal standard (IS) is a substance of known concentration added to all samples, calibrators, and controls.[7] The concentration of the target analyte is determined by comparing its detector response to the response of the IS. This ratiometric approach is designed to correct for variations in sample injection volume, sample preparation, and instrument response.[7]

Advantages of Stable Isotope-Labeled (SIL) Standards

While structurally similar analogs can be used as internal standards, Stable Isotope-Labeled (SIL) versions of the analyte are widely considered the gold standard, especially for LC-MS/MS assays.[7][8] A SIL-IS has nearly identical chemical and physical properties to the target analyte.[7] This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[9] Key advantages include:

  • Correction for Matrix Effects: Biological and formulation matrices can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[9] Because a SIL-IS co-elutes and experiences the same matrix effects as the analyte, the response ratio remains constant, ensuring accuracy.[7][10]

  • Improved Precision and Accuracy: By compensating for variability in sample preparation steps (e.g., extraction recovery, evaporation), SIL standards significantly enhance the precision and reproducibility of the method.[8][10]

  • Enhanced Method Ruggedness: The use of a SIL-IS makes the analytical method less susceptible to inter- and intra-patient matrix variability, a common challenge in clinical and bioanalytical settings.[10]

Caption: Workflow demonstrating how a SIL-IS corrects for variability.

Section 3: this compound: An Optimal Internal Standard

Chemical Structure and Properties

To serve as an effective SIL-IS for Diallylacetic Acid, the chosen compound must be chemically identical, differing only in isotopic composition. This compound is specifically designed for this purpose.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Valproic Acid (VPA)C₈H₁₆O₂144.21Active Pharmaceutical Ingredient
Diallylacetic Acid (Impurity A)C₈H₁₂O₂140.18Target analyte; process impurity
This compoundC₁₀H₁₁D₅O₂173.28Stable Isotope-Labeled Internal Standard[11]
Table 1: Comparative properties of VPA, its impurity, and the SIL-IS.
Justification for Deuterium Labeling (-d5)

The incorporation of five deuterium (D or ²H) atoms into the ethyl group provides a significant mass shift of +5 Da. This mass difference is crucial for mass spectrometry, as it prevents isotopic crosstalk between the analyte and the internal standard, ensuring that their respective signals are clearly resolved by the detector.[8] The labels are positioned on non-exchangeable sites, guaranteeing their stability throughout the analytical process.[8]

Justification for Ethyl Ester Derivatization

While VPA and its acidic impurities can be analyzed directly, they often exhibit poor chromatographic peak shape and ionization efficiency. Chemical derivatization is a common strategy to improve these analytical properties.[12][13] The ethyl ester form of Diallylacetic Acid offers several advantages:

  • Improved Volatility and Chromatography: Esterification converts the polar carboxylic acid group into a less polar ester, which can lead to better performance in both gas chromatography (GC) and reversed-phase liquid chromatography (LC).[1]

  • Enhanced Ionization: Esters can exhibit more stable and efficient ionization under certain mass spectrometry conditions, such as electrospray ionization (ESI) in positive mode, leading to improved sensitivity.[14]

By using the ethyl-d5 ester of Diallylacetic Acid as the internal standard, we can derivatize the native Diallylacetic Acid in the sample to its corresponding ethyl ester. This ensures that both the analyte and the internal standard have identical chemical forms during analysis, upholding the core principle of using a SIL-IS.

Section 4: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of LC-MS/MS

LC-MS/MS is the preferred technique for quantifying trace-level impurities due to its exceptional sensitivity and selectivity.[3] The liquid chromatograph separates the compounds of interest, which are then ionized and detected by a tandem mass spectrometer. The MS is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This highly specific transition provides two levels of mass confirmation, minimizing interference and maximizing sensitivity.[15]

Detailed Experimental Protocol

This protocol is a self-validating system designed for the robust quantification of Diallylacetic Acid in a VPA drug substance.

Step 1: Reagent and Standard Preparation

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Diallylacetic Acid (analyte) and this compound (SIL-IS) in separate volumetric flasks using acetonitrile as the diluent.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the Diallylacetic Acid stock solution.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute the SIL-IS stock solution with acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the Valproic Acid drug substance into a volumetric flask. Dissolve and dilute with a suitable solvent (e.g., acetonitrile).

    • Transfer an aliquot of this solution to an autosampler vial.

    • Add a fixed volume of the Internal Standard Spiking Solution to all calibration standards and sample vials.

  • Derivatization (Esterification):

    • To each vial, add an esterification agent (e.g., a solution of ethanolic HCl or another suitable reagent) and heat gently if required to convert the Diallylacetic Acid to its ethyl ester.[16] This step ensures the analyte and IS are in the same chemical form. Cool to room temperature before analysis.

Step 2: Chromatographic Conditions

  • System: UHPLC or HPLC system.[3][17]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[12][18]

  • Mobile Phase A: 0.1% Formic Acid in Water.[19]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometric Conditions

  • System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[14]

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

  • MRM Transitions (Example):

    • Diallylacetic Acid Ethyl Ester (Analyte): Q1: m/z 169.1 → Q3: m/z 123.1 (Loss of ethoxy group)

    • This compound (IS): Q1: m/z 174.1 → Q3: m/z 123.1 (Loss of deuterated ethoxy group)

Caption: Detailed experimental workflow for impurity quantification.

Section 5: Data Analysis, Method Validation, and System Suitability

Constructing the Calibration Curve

The concentration of Diallylacetic Acid is determined by creating a calibration curve.[15] This is done by plotting the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area) against the known concentration of the analyte in the calibration standards. A linear regression analysis is applied to the data points. The concentration of the impurity in the unknown sample is then calculated by interpolating its area ratio from this curve.

Key Validation Parameters

The analytical method must be validated according to ICH guidelines to ensure it is fit for purpose. Key parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of test results to the true value.Recovery of 80-120% at multiple concentrations
Precision The degree of agreement among individual tests when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15%
LOD Limit of Detection: The lowest amount of analyte that can be detected.Signal-to-Noise Ratio (S/N) ≥ 3
LOQ Limit of Quantitation: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; RSD ≤ 20%
Table 2: Example System Suitability and Validation Acceptance Criteria.[17]
System Suitability Tests (SSTs)

Before running any sequence, system suitability tests must be performed to ensure the chromatographic system is operating correctly.[2] This typically involves injecting a standard solution multiple times and checking parameters such as peak retention time, resolution, and signal intensity to ensure they meet pre-defined criteria.[2]

Section 6: Conclusion and Future Perspectives

The use of this compound as a stable isotope-labeled internal standard provides a robust, accurate, and reliable framework for the quantification of Diallylacetic Acid (Valproic Acid Related Compound A). This approach effectively mitigates common analytical challenges such as matrix effects and sample preparation variability, ensuring that the quality control of Valproic Acid API meets the highest scientific and regulatory standards. By leveraging the power of derivatization and LC-MS/MS, researchers and quality control professionals can confidently monitor and control this critical impurity. Future work may involve adapting this methodology for the analysis of VPA and its impurities in complex biological matrices for pharmacokinetic studies or for monitoring other related substances in the VPA synthetic pathway.

Section 7: References

  • Xu, X., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Valproic Acid using Mixed-Mode Chromatography. [Link]

  • da Silva, T. R., et al. (n.d.). Valproic acid extraction methods in human samples using gas chromatography: a review. Revista do Hospital de Clínicas de Porto Alegre. [Link]

  • Shimadzu. (n.d.). Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Ates, H. C., et al. (2018). Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug. Marmara Pharmaceutical Journal. [Link]

  • National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]

  • Oxford Academic. (2016, December 19). Simultaneous Determination of Valproic Acid and Its Major Metabolites by UHPLC-MS/MS in Chinese Patients: Application to Therapeutic Drug Monitoring. Journal of Chromatographic Science. [Link]

  • Vlase, L., et al. (n.d.). Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Acta Medica Marisiensis. [Link]

  • Veeprho. (n.d.). Valproic Acid Related Compound A | CAS 99-67-2. [Link]

  • El-Bagary, R. I., et al. (2020, January 31). Analytical Method Development for Sodium Valproate through Chemical Derivatization. ResearchGate. [Link]

  • MDPI. (2022, January 24). Use of TLC-Densitometric Method for Determination of Valproic Acid in Capsules. [Link]

  • Alfa Omega Pharma. (n.d.). Valproic Acid Impurities | 99-66-1 Certified Reference Substance. [Link]

  • Cleanchem. (n.d.). Valproic Acid Impurity 2 | CAS No: 1802522-36-6. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Pharmaffiliates. (n.d.). valproic acid and its Impurities. [Link]

  • PubMed. (n.d.). Ethyl Esterification for MALDI-MS Analysis of Protein Glycosylation. [Link]

  • ChemRxiv. (n.d.). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. [Link]

  • Analyst (RSC Publishing). (n.d.). Direct detection of fatty acid ethyl esters using low temperature plasma (LTP) ambient ionization mass spectrometry for rapid bacterial differentiation. [Link]

  • PubChem. (n.d.). Diallylacetic acid. [Link]

  • PMC. (n.d.). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. [Link]

  • Merck Millipore. (n.d.). Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry. [Link]

  • PubChem. (n.d.). Valproic Acid Ethyl Ester-d5. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Google Patents. (n.d.). Mass spectrometry assay method for detection and quantitation of organic acid metabolites.

  • MDPI. (2024, November 29). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. [Link]

  • IOSR Journal. (2019, June 22). Synthesis and Characterization of some Dicarboxylic Acid Monomers. [Link]

  • University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

Sources

Theoretical mass shift analysis for Diallylacetic Acid Ethyl-d5 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of Diallylacetic Acid Ethyl-d5 Ester , a stable isotope-labeled internal standard (IS) critical for the bioanalysis of valproic acid metabolites and related branched-chain fatty acid esters.

The substitution of the ethyl ester moiety with a pentadeuterated (


) isotopologue introduces a predictable mass shift that enables spectral differentiation from the native analyte. This document details the theoretical mass calculations, elucidates the specific electrospray ionization (ESI) fragmentation mechanics that govern its behavior in tandem mass spectrometry (MS/MS), and outlines a self-validating experimental protocol for its deployment in pharmacokinetic (PK) assays.

Molecular Architecture & Theoretical Isotopologue Calculation

Structural Specification

The analyte is the ethyl ester derivative of diallylacetic acid (2,2-di-2-propenylacetic acid). The labeling occurs on the ethyl moiety, where all five hydrogen atoms are substituted with deuterium (


 or 

).
  • Parent Compound: Diallylacetic Acid Ethyl Ester

  • Labeled Compound: this compound

  • Chemical Structure:

    
    
    
Mass Shift Mathematics

In high-resolution mass spectrometry (HRMS), the distinction between nominal and exact mass is critical. The mass shift is driven by the neutron difference between Protium (


) and Deuterium (

).

Constants:

  • Mass of

    
    : 
    
    
    
  • Mass of

    
     (
    
    
    
    ):
    
    
  • 
    : 
    
    
    

Calculation: The


 label replaces 5 protons.


Comparative Mass Table

The following table summarizes the physicochemical properties for method development.

PropertyNative (Unlabeled)Internal Standard (

-Labeled)
Formula


Nominal Mass


Monoisotopic Mass


Precursor Ion



Shift (

)

Mass Spectrometry Dynamics: Fragmentation Mechanics

In LC-MS/MS bioanalysis, understanding the fragmentation pathway is essential to prevent "cross-talk" (signal interference). For ethyl esters analyzed via ESI+, the primary fragmentation pathway involves the neutral loss of the alcohol moiety (ethanol) to form a stable acylium ion.

The "Silent" Product Ion Phenomenon

A critical observation for this molecule is that the deuterium label is located on the leaving group (the ethoxy tail).

  • Precursor Stage: The

    
     label is present, shifting the mass by 
    
    
    
    .
  • Fragmentation: Collision Induced Dissociation (CID) cleaves the ester bond.

  • Neutral Loss: The labeled molecule loses Ethanol-

    
     (
    
    
    
    ).
  • Product Ion: The remaining charge resides on the diallyl-acetyl group (

    
    ).
    

Crucial Consequence: The resulting product ion (


) contains NO deuterium . Therefore, the native analyte and the 

internal standard produce the same product ion mass. Specificity is achieved solely through the precursor mass selection (Q1).
Mechanistic Visualization (DOT)

FragmentationPathway cluster_1 Collision Cell (q2) cluster_2 Product Ion Detection (Q3) Native_Prec Native Precursor [M+H]+ m/z 169.1 Reaction CID Fragmentation Acyl-Oxygen Cleavage Native_Prec->Reaction Select m/z 169 IS_Prec IS Precursor [M+H]+ m/z 174.1 (d5) IS_Prec->Reaction Select m/z 174 Common_Prod Common Acylium Ion [R-C≡O]+ m/z 123.1 Reaction->Common_Prod Loss of Ethanol (Native: -46 Da) Loss of Ethanol-d5 (IS: -51 Da)

Figure 1: Comparative fragmentation pathway showing the convergence of Native and IS pathways to a common product ion. The specificity relies entirely on the Q1 isolation window.

Experimental Validation Protocol

To ensure data integrity, the following protocol validates that the theoretical shift translates to a robust analytical method.

Isotopic Purity & Cross-Talk Assessment

Before running samples, you must quantify the "Isotopic Contribution" (IC). If the


 standard contains significant 

(unlabeled) impurities, it will contribute to the native analyte signal, causing false positives.

Step-by-Step Protocol:

  • Stock Preparation:

    • Dissolve this compound in Methanol to

      
      .
      
    • Prepare a working solution at

      
       in 50:50 Methanol:Water (0.1% Formic Acid).
      
  • Q1 Scan (Precursor Check):

    • Infuse the working solution.

    • Scan range:

      
      .
      
    • Acceptance Criteria: The intensity of

      
       (
      
      
      
      ) must be
      
      
      of the
      
      
      (
      
      
      ) peak.
  • Chromatographic Isotope Effect Check:

    • Deuterated compounds often elute slightly earlier than protiated analogs on Reverse Phase (C18) columns due to slightly lower lipophilicity.

    • Inject a mixture of Native and IS.

    • Measure:

      
      .
      
    • Note: A shift of 0.05–0.1 min is typical. Ensure the integration window covers both.

MRM Transition Setup

Use the following parameters for a Triple Quadrupole (QqQ) system:

AnalyteQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)CE (eV)
Native


5015–20
IS (

)


5015–20

*Collision Energy (CE) should be optimized via ramping


.

Applications in Bioanalysis

Pharmacokinetic (PK) Accuracy

Diallylacetic acid derivatives are often lipophilic. Using a


-labeled analog corrects for:
  • Matrix Effects: Ion suppression from plasma phospholipids affects the co-eluting IS and analyte identically.

  • Extraction Efficiency: Liquid-Liquid Extraction (LLE) variability is normalized as the lipophilicity of the

    
     variant is nearly identical to the native.
    
Metabolic Tracing

Because the


 label is on the ethyl group, this IS is specific to the ester form . If the body hydrolyzes the drug (esterase activity), the 

label is lost (as ethanol-d5).
  • Utility: This makes the compound an excellent probe for ester stability. If you detect

    
    , the ester is intact. If you detect the free acid (different mass), the label is gone.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12610509, Diallylacetic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • ResolveMass Laboratories (2025). Deuterated Standards for LC-MS Analysis: Principles of Isotope Effects. Retrieved from [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

Literature review of deuterated esters in pharmaceutical analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of deuterated esters in pharmaceutical analysis, focusing on their synthesis, physicochemical properties, and application as internal standards (IS) in LC-MS/MS workflows.

Content Type: Technical Guide & Whitepaper Audience: Pharmaceutical Researchers, Bioanalytical Scientists, DMPK Specialists

Executive Summary

Deuterated esters represent a critical class of stable isotope-labeled (SIL) compounds used primarily as internal standards in quantitative bioanalysis. Their utility stems from the Kinetic Isotope Effect (KIE) and unique mass spectral signatures, which allow for precise correction of matrix effects and ionization variability. However, their application is not without risk; phenomena such as deuterium scrambling (H/D exchange) and chromatographic isotope effects can compromise assay integrity if not mechanistically understood. This guide synthesizes current literature to provide a robust framework for the synthesis, validation, and application of deuterated esters.

Part 1: The Physicochemical Basis

Mass Shift and Isotopic Purity

The fundamental value of a deuterated ester lies in its mass shift ($ \Delta m $). For bioanalytical assays, a minimum shift of +3 Da is recommended to avoid isotopic overlap with the natural abundance M+ isotopes of the analyte (primarily


C, which contributes ~1.1% per carbon atom).
  • Mechanism: Deuterium (

    
    H) has twice the mass of Protium (
    
    
    
    H).[1] Replacing three protons on a methyl ester group (
    
    
    ) typically provides a +3.018 Da shift.
  • Constraint: If the mass shift is insufficient, the "crosstalk" between the analyte and IS channels will linearize calibration curves and elevate the Lower Limit of Quantitation (LLOQ).

The Chromatographic Isotope Effect

Contrary to the assumption that IS co-elutes perfectly with the analyte, deuterated compounds often exhibit slightly shorter retention times in Reversed-Phase Liquid Chromatography (RPLC).

  • Causality: The C-D bond is shorter (typically 0.003–0.005 Å) and has a smaller molar volume than the C-H bond. This results in slightly reduced lipophilicity and weaker interaction with the C18 stationary phase.

  • Impact: If the shift is significant (>0.1 min), the IS may elute outside the ion suppression zone of the analyte, failing to correct for matrix effects.

Table 1: Comparison of Internal Standard Types

FeatureDeuterated Analog (SIL-IS)

C/

N Analog (SIL-IS)
Structural Analog
Cost ModerateHighLow
Retention Time Slight shift (earlier)IdenticalDifferent
Matrix Correction Excellent (if co-eluting)PerfectPoor to Moderate
Scrambling Risk High (position dependent)NoneNone

Part 2: Synthesis Strategies

The synthesis of deuterated esters often employs esterification using commercially available deuterated alcohols (e.g., Methanol-


) or deuterated carboxylic acids.
Acid-Catalyzed Esterification (Acetyl Chloride Method)

A robust, moisture-sensitive protocol involves generating anhydrous HCl in situ by reacting acetyl chloride with deuterated methanol. This avoids the introduction of water, which could reverse the equilibrium.

Visualization: Synthesis Workflow

The following diagram illustrates the pathway for synthesizing a deuterated methyl ester from a carboxylic acid precursor.

Synthesis_Workflow Acid Carboxylic Acid (R-COOH) Intermediate Active Intermediate (Protonated Methanol-d4) Acid->Intermediate Dissolution Reagent Methanol-d4 (CD3OD) + Acetyl Chloride Reagent->Intermediate In-situ HCl gen Product Deuterated Ester (R-COOCD3) Intermediate->Product Reflux (2h) Byproduct Byproducts (DCl, Acetic Acid) Intermediate->Byproduct Elimination

Figure 1: Synthesis of Deuterated Methyl Ester via In-Situ Acid Catalysis.

Part 3: Stability & Scrambling (The Core Challenge)

The most critical failure mode for deuterated esters is Deuterium Scrambling (H/D Exchange). This occurs when deuterium atoms are located at positions that are chemically exchangeable, most notably the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-carbon relative to the carbonyl group.
Mechanism of Scrambling

Protons on the


-carbon are acidic (

for esters). In the presence of protic solvents and trace acid/base, they undergo keto-enol tautomerism. If the solvent is

, the deuterium on the enol/enolate intermediate is replaced by protium, leading to signal loss in the IS channel and appearance of "analyte" signal (interference).
Visualization: Scrambling Pathway

This diagram details the mechanistic risk of placing deuterium on the


-carbon.

Scrambling_Mechanism Start Deuterated Ester (R-CD2-COOR') Enolate Enolate Intermediate [R-CD=C(O-)OR'] Start->Enolate Deprotonation (α-proton removal) Base Base/Acid Catalyst (OH- or H+) Base->Enolate Scrambled Scrambled Ester (R-CHD-COOR') Enolate->Scrambled Reprotonation with H+ Solvent Protic Solvent (H2O) Solvent->Scrambled H+ Source

Figure 2: Mechanism of H/D Exchange (Scrambling) at the


-Carbon position.

Mitigation Strategy:

  • Design: Never place deuterium on the

    
    -carbon or exchangeable heteroatoms (-OH, -NH) unless using aprotic solvents exclusively.
    
  • Preferred Sites: Methyl groups on the ester functionality (

    
    ) or stable aromatic rings.
    

Part 4: Experimental Protocols

Protocol: Synthesis of D3-Methyl Ester Internal Standard

Objective: Synthesize a deuterated methyl ester IS for a carboxylic acid drug.

Reagents:

  • Target Carboxylic Acid (1 mmol)

  • Methanol-

    
     (
    
    
    
    D, anhydrous)
  • Acetyl Chloride (Reagent Grade)

Step-by-Step Methodology:

  • Preparation of Reagent: In a fume hood, chill 5 mL of Methanol-

    
     to 0°C in an ice bath.
    
  • Activation: Slowly add acetyl chloride (800 µL) dropwise to the cold methanol. Caution: Exothermic reaction. This generates anhydrous DCl in situ.

  • Addition: Add the carboxylic acid analyte (1 mmol) to the mixture.

  • Reaction: Allow the solution to warm to room temperature. Stir for 2 hours (or reflux for 30 mins if sterically hindered).

  • Work-up: Evaporate the solvent under a stream of nitrogen or reduced pressure.

  • Reconstitution: Dissolve the residue in 50:50 Acetonitrile:Water for use as a stock solution.

Protocol: Bioanalytical Method Validation (Specific to Deuterated IS)

Objective: Validate the IS against "Crosstalk" and "Scrambling" per ICH M10 guidelines.

  • IS Purity Check: Inject the IS alone at the working concentration. Monitor the Analyte MRM transition.

    • Acceptance: Response in analyte channel must be

      
       of the LLOQ response.
      
  • Scrambling Stress Test: Incubate the IS in plasma/buffer at physiological pH (7.4) for 4 hours. Extract and analyze.

    • Acceptance: No significant increase in the M-1 or M-2 mass peaks compared to a fresh standard.

  • Retention Time Confirmation: Compare

    
     of Analyte vs. Deuterated IS.
    
    • Acceptance:

      
       min (typically). If 
      
      
      
      is large, ensure the IS peak still falls within the steady-state region of the matrix effect profile.

References

  • BenchChem. (2025). Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. BenchChem Technical Guides.

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Technical Notes.

  • Nudelman, A., et al. (1998).[2] Acetyl Chloride-Methanol as a Convenient Reagent for Carboxylate Ester Formation. Synthetic Communications.

  • Ioffe, V., & Zigman, S. (2011). Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC. BioForum Conference.

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[3]

  • Rand, K. D., et al. (2014). Measuring the hydrogen/deuterium Exchange of Proteins at High Spatial Resolution by Mass Spectrometry. Accounts of Chemical Research.

Sources

Technical Guide: Toxicological Divergence of Diallyl vs. Dipropyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the toxicological divergence between Dipropyl Acetic Acid (Valproic Acid, VPA) and its unsaturated analogue, Diallyl Acetic Acid (DAA) . It is designed for researchers investigating structure-activity relationships (SAR) in drug development.

Executive Summary: The Saturated vs. Unsaturated Divide

In the pharmacology of branched-chain carboxylic acids, the saturation status of the alkyl side chains acts as a molecular switch between two distinct toxicological profiles.

  • Dipropyl Acetic Acid (VPA): A clinically ubiquitous anticonvulsant defined by mitochondrial steatogenicity and teratogenicity driven by CoA sequestration and HDAC inhibition.

  • Diallyl Acetic Acid (DAA): A metabolic probe defined by mechanism-based (suicide) cytochrome P450 inactivation . The introduction of terminal double bonds shifts the toxicity from beta-oxidation interference to heme destruction and protein alkylation.

This guide details the mechanistic underpinnings of these differences and provides validated protocols for their assessment.

Structural & Metabolic Divergence

The core difference lies in the metabolic fate of the side chains.

Dipropyl Acetic Acid (VPA)[1]
  • Structure: Two saturated propyl chains.

  • Primary Metabolism: Glucuronidation (~50%) and Mitochondrial

    
    -oxidation (~40%).
    
  • Toxic Mechanism (Steatosis): VPA enters the mitochondria and is converted to Valproyl-CoA. Because it is a branched-chain fatty acid, it is poorly metabolized by

    
    -oxidation enzymes. This leads to:
    
    • CoA Sequestration: Free CoA is trapped as Valproyl-CoA, inhibiting the oxidation of endogenous fatty acids (palmitate).

    • Carnitine Depletion: Valproyl-carnitine is excreted, depleting the carnitine pool required for fatty acid transport.

    • Result: Accumulation of triglycerides (Microvesicular Steatosis).

  • Toxic Metabolite:

    
    -VPA (2-n-propyl-4-pentenoic acid), formed via CYP-mediated desaturation, is a potent hepatotoxin that irreversibly inhibits 
    
    
    
    -oxidation enzymes.
Diallyl Acetic Acid (DAA)
  • Structure: Two allyl (2-propenyl) chains containing terminal double bonds.

  • Primary Metabolism: CYP450-mediated epoxidation.

  • Toxic Mechanism (Suicide Inhibition): The terminal double bonds are chemically reactive.

    • Bioactivation: CYPs (specifically CYP2B and CYP2E1 subfamilies) oxidize the terminal alkene to a radical cation or epoxide intermediate.

    • Heme Destruction: This reactive intermediate alkylates the heme porphyrin ring of the CYP enzyme (N-alkylation), causing irreversible loss of enzyme activity.

    • Result: "Suicide inhibition" of hepatic drug metabolism and accumulation of porphyrins (porphyrinogenic).

Comparative Pathway Visualization

MetabolicDivergence VPA Dipropyl Acetic Acid (VPA) VPA_CoA Valproyl-CoA VPA->VPA_CoA Acyl-CoA Synthase Terato_VPA Teratogenicity (HDAC Inhibition) VPA->Terato_VPA Direct Effect DAA Diallyl Acetic Acid (DAA) DAA_Epox Reactive Epoxide/Radical DAA->DAA_Epox CYP450 (2B/2E1) Terato_DAA Teratogenicity (Reactive Alkylation) DAA->Terato_DAA DNA Damage? Mito_Inhib CoA Sequestration (Mitochondrial) VPA_CoA->Mito_Inhib Inhibits Beta-Ox Steatosis Microvesicular Steatosis Mito_Inhib->Steatosis Fatty Acid Accumulation Heme_Alk Heme N-Alkylation (Suicide Inhibition) DAA_Epox->Heme_Alk Covalent Binding Porphyrin Porphyrin Accumulation Heme_Alk->Porphyrin Enzyme Destruction

Figure 1: Divergent toxicological pathways. VPA drives steatosis via mitochondrial CoA trapping, while DAA drives enzyme inactivation via heme alkylation.

Teratogenicity: The Structure-Activity Relationship

Both compounds are teratogenic, but the mechanisms and potency differ based on the side-chain structure.

FeatureDipropyl Acetic Acid (VPA)Diallyl Acetic Acid (DAA)
Primary Mechanism HDAC Inhibition: VPA inhibits Histone Deacetylases, altering gene expression (e.g., HOX genes) critical for neural tube closure.Reactive Alkylation: Terminal double bonds can form epoxides that react with fetal DNA or proteins.
Potency High: Causes Neural Tube Defects (NTDs) (Spina Bifida) in ~1-2% of exposed human pregnancies.High (Predicted): Analogues with terminal unsaturation (e.g., 4-ene-VPA, 4-yne-VPA) are often more teratogenic than VPA in murine models [1].
Key SAR Finding Branching at C2 and a free carboxylic acid are essential. Saturated chains favor HDAC binding.Terminal double bonds (4-ene position relative to carboxyl) enhance embryotoxicity compared to internal double bonds (2-ene) [2].

Critical Insight: The metabolite 2-ene-VPA (double bond between C2 and C3) is a unique analogue that retains anticonvulsant activity but is non-teratogenic and non-hepatotoxic [3]. This highlights that the position of the double bond (internal vs. terminal) dictates toxicity. DAA (terminal double bonds) retains the high toxicity profile.

Experimental Protocols

To distinguish between these mechanisms in a drug discovery campaign, use the following self-validating protocols.

Protocol A: CYP450 Suicide Inhibition Assay (DAA Detection)

Objective: Determine if the compound causes time-dependent inactivation (TDI) of CYP enzymes, characteristic of DAA-like allyl derivatives.

Materials:

  • Human Liver Microsomes (HLM) or Recombinant CYP2E1/2B6.

  • Probe Substrate: Chlorzoxazone (for 2E1) or Bupropion (for 2B6).[1]

  • NADPH regenerating system.

Workflow:

  • Pre-incubation: Incubate Test Compound (0.1 - 50 µM) with HLM (+/-) NADPH for 30 minutes.

    • Control: Pre-incubation without NADPH (controls for direct reversible inhibition).

  • Dilution: Dilute the mixture 1:10 into a secondary incubation containing the Probe Substrate and NADPH.

  • Measurement: Measure metabolite formation (e.g., 6-hydroxychlorzoxazone) via LC-MS/MS after 10 minutes.

  • Calculation: Calculate the IC50 Shift .

    • Interpretation: A shift > 1.5 indicates Mechanism-Based Inactivation (Suicide Inhibition). DAA will show a significant shift; VPA will not.

Protocol B: Mitochondrial Beta-Oxidation Flux (VPA Detection)

Objective: Quantify the inhibition of fatty acid oxidation, the hallmark of VPA hepatotoxicity.

Materials:

  • Primary Rat Hepatocytes (freshly isolated).[2]

  • Substrate: [1-14C]-Palmitic Acid.

  • Capture System: NaOH-soaked filter paper (to trap 14CO2).

Workflow:

  • Treatment: Treat hepatocytes with Test Compound (VPA or DAA, 0.1 - 1 mM) for 2 hours.

  • Pulse: Add [1-14C]-Palmitic Acid (1 µCi/mL) and incubate for 1 hour at 37°C.

  • Termination: Stop reaction with 10% Perchloric Acid. This releases 14CO2 and precipitates Acid-Soluble Metabolites (ASM).

  • Capture: Incubate for 1 hour to allow 14CO2 trapping in NaOH filters.

  • Quantification: Scintillation counting of Filters (CO2) and Supernatant (ASM).

  • Interpretation:

    • VPA: profound suppression (~50-80%) of 14CO2 release due to CoA sequestration [4].

    • DAA: Less impact on beta-oxidation flux unless concentrations are cytotoxic.

Experimental Decision Tree

Use this logic flow to classify unknown branched-chain acids.

DecisionTree Start Unknown Branched Acid Analogue TDI_Assay Run CYP TDI Assay (Protocol A) Start->TDI_Assay Shift_Result IC50 Shift > 1.5? TDI_Assay->Shift_Result Yes Yes Shift_Result->Yes Reactive No No Shift_Result->No Stable Suicide_Inhib Mechanism: Suicide Inhibition Class: Allyl/Alkyne Derivative (DAA-like) Mito_Assay Run Beta-Oxidation Assay (Protocol B) Ox_Result >30% Inhibition of CO2? Mito_Assay->Ox_Result Ox_Result->Yes Ox_Result->No Steatogenic Mechanism: CoA Sequestration Class: Saturated Propyl (VPA-like) Benign Candidate for Safer Analogue (e.g., 2-ene-VPA) Yes->Suicide_Inhib Yes->Steatogenic No->Mito_Assay No->Benign

Figure 2: Screening workflow for classifying toxicity mechanisms of valproic acid derivatives.

References

  • Nau, H., et al. (1991).[3] Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology.[4] Link

  • Hauck, R.S., & Nau, H. (1989). Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-n-propyl-4-pentenoic acid (4-ene-VPA).[4] Toxicology Letters. Link

  • Loscher, W., et al. (1984). Pharmacokinetics, anticonvulsant efficacy and adverse effects of valproic acid and its active metabolite 2-en-valproic acid in dogs. Journal of Pharmacology and Experimental Therapeutics. Link

  • Silva, M.F., et al. (2008).[5] Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review. Journal of Inherited Metabolic Disease. Link

  • Ortiz de Montellano, P.R., & Mico, B.A. (1980). Destruction of cytochrome P-450 by ethylene and other olefins. Molecular Pharmacology. Link

Sources

Methodological & Application

Application Note: Protocol for Using Diallylacetic Acid Ethyl-d5 Ester as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Diallylacetic Acid Ethyl-d5 Ester (DAA-Et-d5) as an internal standard (IS) in the quantitative analysis of Diallylacetic Acid (DAA) and its ethyl ester derivatives. DAA is a structural analogue and hepatotoxic metabolite associated with Valproic Acid (VPA) pharmacology.

The use of a deuterated ethyl ester IS is critical for correcting variations in extraction recovery, matrix effects, and injection volume during Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. This guide focuses on the Isotope Dilution Mass Spectrometry (IDMS) approach, ensuring high precision in toxicological and pharmacokinetic studies.

Chemical Identity & Handling

PropertySpecification
Compound Name This compound
Synonyms 2-Allyl-4-pentenoic acid ethyl-d5 ester; 2,2-Di-2-propenylacetic acid ethyl-d5 ester
Chemical Formula C₁₀H₁₁D₅O₂
Molecular Weight ~173.26 g/mol (vs. ~168.23 g/mol for unlabeled)
Physical State Colorless Liquid (Oil)
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate, Hexane
Storage -20°C, protected from light and moisture
Stability & Safety
  • Volatility: As an ester, this compound is volatile. Avoid prolonged exposure to open air at room temperature.

  • Hydrolysis Risk: Avoid storage in aqueous buffers with extreme pH (<3 or >9), as the ethyl ester moiety may hydrolyze back to the free acid (Diallylacetic Acid), compromising the standard's integrity.

Experimental Design: The IDMS Principle

The core logic of this protocol is Isotope Dilution . By spiking the sample with a known concentration of DAA-Et-d5 before sample preparation, the IS experiences the same physical stresses (extraction efficiency, evaporation losses) as the analyte.

Mechanistic Workflow

The following diagram illustrates the critical checkpoints where the IS corrects for experimental error.

IDMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: DAA-Et-d5 Sample->Spike Step 1 Equilibration Equilibration (10 min) Spike->Equilibration Mixing Extraction LLE Extraction (Hexane/EtOAc) Equilibration->Extraction Step 2 Derivatization Derivatization* (If analyzing Acid) Extraction->Derivatization Optional Analysis GC-MS / LC-MS Analysis Extraction->Analysis Direct (Esters) Derivatization->Analysis Step 3 Quant Ratio Calculation (Analyte Area / IS Area) Analysis->Quant Data Processing

Caption: Workflow for quantitative analysis. The IS is added immediately to the raw sample to normalize all subsequent processing steps.

Detailed Protocol

Phase A: Stock Solution Preparation

Objective: Create a stable primary source.

  • Primary Stock (1 mg/mL):

    • Weigh 10 mg of DAA-Et-d5 into a 10 mL volumetric flask.

    • Dissolve in HPLC-grade Methanol or Ethanol . (Avoid water).[1]

    • Note: If using GC-MS, Hexane is an alternative solvent, but Methanol is more versatile for initial dissolution.

    • Store at -20°C. Stability: ~6 months.

  • Working Standard (10 µg/mL):

    • Dilute 100 µL of Primary Stock into 9.9 mL of Methanol.

    • Usage: This is the spiking solution added to samples. Prepare fresh weekly.

Phase B: Sample Preparation (Liquid-Liquid Extraction)

Context: This protocol is optimized for plasma or urine.

  • Aliquot: Transfer 100 µL of biological sample (Plasma/Urine) to a glass centrifuge tube.

  • IS Spiking: Add 10 µL of Working Standard (10 µg/mL) .

    • Target IS Concentration: 1 µg/mL in matrix (approximate).

  • Acidification: Add 50 µL of 1 M HCl.

    • Reasoning: Protonates any free acid forms, driving them into the organic phase during extraction.

  • Extraction: Add 500 µL of n-Hexane or Ethyl Acetate .

  • Agitation: Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes.

  • Transfer: Transfer the supernatant (organic layer) to a clean glass vial.

  • Evaporation (Optional): If sensitivity is low, evaporate to dryness under Nitrogen and reconstitute in 50 µL of Hexane.

Phase C: Instrumental Analysis (GC-MS)

Rationale: GC-MS is preferred for ethyl esters due to their volatility and lack of ionizable groups required for sensitive ESI-LC-MS.

ParameterSetting
Instrument GC-MS (Single Quadrupole or Triple Quad)
Column DB-5MS or Equivalent (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless mode recommended for trace analysis)
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)
Ionization Electron Impact (EI), 70 eV
Detection Mode Selected Ion Monitoring (SIM)
Mass Transitions (SIM Parameters)

You must empirically validate these transitions, as fragmentation depends on energy.

  • Analyte (DAA Ethyl Ester):

    • Quantifier Ion: m/z 123 (Loss of OEt) or m/z 81 (Diallyl fragment).

    • Qualifier Ion: m/z 168 (Molecular Ion - often weak).

  • Internal Standard (DAA-Et-d5):

    • Quantifier Ion:m/z 128 (Corresponding d5 fragment) or m/z 81 (if the label is on the ethyl group, the allyl fragment remains m/z 81—Caution: If using m/z 81 for both, you lose specificity. You must use a fragment containing the ethyl-d5 group).[2]

    • Correct IS Quantifier:m/z 173 (Molecular Ion) or m/z 128 (Loss of OEt? No, loss of OEt removes the label. You must monitor the Molecular Ion m/z 173 or the [M-Allyl]+ ion which retains the ester ).

Critical Mechanistic Note on Fragmentation: Since the deuterium label is on the Ethyl group (


), you must select ions that retain the ethyl group .
  • If fragmentation cleaves the ester bond (loss of

    
    ), the charge usually remains on the acylium ion (
    
    
    
    ), which is unlabeled .
  • Therefore, you MUST use the Molecular Ion (m/z 173) or a rearrangement ion that keeps the ethyl group.

Validation & Quality Control

Linearity & Range

Prepare a calibration curve (e.g., 10 ng/mL to 5000 ng/mL) using the ratio of Analyte Area / IS Area.

  • Acceptance:

    
    .
    
Cross-Talk Check (Self-Validating Step)

Before running samples, run two blanks:

  • Blank A (Only IS): Check for analyte peaks. (Ensures IS purity).

  • Blank B (Only Analyte at high conc): Check for IS peaks. (Ensures no isotopic overlap).

Matrix Effect Calculation

Compare the peak area of the IS spiked into extracted plasma vs. IS spiked into pure solvent .



  • Ideally,

    
    .
    

References

  • Valproic Acid Metabolite Analysis: Fisher, J. et al. "Determination of valproic acid and its metabolites in serum and urine."[3] Biomedical Chromatography, 1992. Link

  • Hepatotoxicity Mechanisms: Silva, M. et al. "Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review." Journal of Inherited Metabolic Disease, 2008. Link

  • Internal Standard Guidelines: FDA Bioanalytical Method Validation Guidance for Industry, 2018. Link

  • Synthesis of Diallylacetic Acid: "this compound Product Page & Chemical Properties." CymitQuimica. Link

Sources

Application Note: High-Precision GC-MS Quantitation of Diallylacetic Acid Ethyl Ester using Deuterated Internal Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the method development and validation protocol for the detection and quantitation of Diallylacetic Acid (DAA) , analyzed as its Ethyl Ester derivative, using Diallylacetic Acid Ethyl-d5 Ester as the Stable Isotope Labeled Internal Standard (SIL-IS).

DAA (2,2-di-2-propenyl-acetic acid) is a critical structural isomer and potential impurity of Valproic Acid (VPA) and its amide derivatives. Due to the structural similarity between VPA and DAA, chromatographic separation is essential. This method utilizes the Ethyl-d5 isotopologue to correct for matrix effects, injection variability, and derivatization efficiency, ensuring compliance with FDA Bioanalytical Method Validation (2018) and ICH Q2(R1) guidelines.

Chemical & Physical Context

The Analyte & Standard

The method relies on the conversion of the polar carboxylic acid (DAA) to a volatile ethyl ester. The d5-labeled variant serves as the internal standard.

PropertyAnalyte (Target)Internal Standard (IS)
Compound Diallylacetic Acid Ethyl EsterThis compound
Core Structure (Allyl)₂-CH-COOCH₂CH₃(Allyl)₂-CH-COOC₂D₅
Molecular Weight 168.23 g/mol 173.26 g/mol
Boiling Point ~185°C (Predicted)~184°C (Isotope Effect)
Key Modification NoneDeuterated Ethyl Group (+5 Da)
Mechanistic Logic: Fragmentation & SIM Selection

To achieve high sensitivity, the MS is operated in Selected Ion Monitoring (SIM) mode. The fragmentation logic is based on the stability of the allylic bond.

  • Fragmentation Pathway: The most favorable energetic pathway is the

    
    -cleavage  relative to the carbonyl or the loss of an allyl radical  (
    
    
    
    , mass 41).
  • The Diagnostic Ion: Loss of one allyl group from the molecular ion retains the ester functionality.

    • Target (Unlabeled):

      
      
      
    • IS (d5-Labeled):

      
      
      
  • Why this works: The deuterium label is located on the ethoxy group. Since the dominant fragment (m/z 127/132) retains the ethoxy group, the +5 Da mass shift is preserved in the fragment, allowing perfect spectral resolution.

Method Development Strategy

Chromatographic Conditions
  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm) or equivalent (5% Phenyl-arylene).

    • Reasoning: DAA ethyl ester is moderately non-polar. A 5% phenyl phase provides sufficient selectivity to separate DAA from the VPA peak (which elutes closely) without excessive retention.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (for trace impurities < 0.1%) or Split 1:10 (for high-concentration metabolites). Temperature: 250°C.

Mass Spectrometry Parameters
  • Source: Electron Impact (EI) at 70 eV.

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Acquisition: SIM Mode.

    • Dwell Time: 100 ms per ion (ensures >12 points per peak).

SIM Table Setup
CompoundQuant Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
DAA Ethyl Ester 127.0 168.1 (M+)81.0
DAA Ethyl-d5 (IS) 132.0 173.1 (M+)81.0

Experimental Protocol

Reagents & Standards
  • Stock Solution A: Diallylacetic Acid (1 mg/mL in Methanol).

  • Stock Solution B (IS): this compound (100 µg/mL in Methanol).

  • Derivatization Reagent: 10% Acetyl Chloride in anhydrous Ethanol (Freshly prepared).

    • Note: This generates anhydrous HCl in Ethanol to drive esterification.

Sample Preparation Workflow

This protocol assumes a plasma or aqueous matrix sample.

  • Aliquot: Transfer 200 µL of sample into a glass centrifuge tube.

  • Spike IS: Add 20 µL of Stock B (IS). Vortex 10s.

  • Acidification: Add 50 µL 1M HCl to ensure DAA is in free acid form.

  • Extraction: Add 2 mL n-Hexane .

    • Why Hexane? Highly selective for non-polar acids/esters; minimizes extraction of polar matrix interferences.

  • Agitation: Shake/Vortex for 10 min. Centrifuge at 3000 x g for 5 min.

  • Transfer: Transfer the organic (upper) layer to a clean glass vial.

  • Evaporation: Evaporate to dryness under

    
     stream at 40°C.
    
  • Derivatization:

    • Add 200 µL 10% Acetyl Chloride in Ethanol-d0 .

    • Crucial: If you are analyzing the acid, you must derivatize it to the ester here. If the analyte is already the ester, skip to reconstitution.

    • Incubate at 60°C for 30 mins.

  • Neutralization/Extraction: Add 200 µL saturated

    
     and 500 µL Hexane. Vortex.
    
  • Final Vial: Transfer 150 µL of the top Hexane layer to a GC vial with insert.

Instrumental Workflow Diagram

GCMS_Workflow cluster_0 Critical Quality Attribute Sample Biological Sample (Plasma/Urine) Spike Spike IS: Ethyl-d5 Ester Sample->Spike 200µL Extract LLE Extraction (n-Hexane) Spike->Extract Acidify Deriv Derivatization (EtOH/HCl, 60°C) Extract->Deriv Dry & React GC GC Separation (DB-5ms) Deriv->GC 1µL Inj MS MS Detection (SIM Mode) GC->MS Elution Data Quantitation Ratio (127/132) MS->Data Integration

Caption: Step-by-step analytical workflow from sample preparation to data quantitation.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy and meets E-E-A-T standards, the following validation steps must be performed.

Specificity & Selectivity[4][5]
  • Test: Inject a "Double Blank" (Matrix only) and a "Blank + IS" (Matrix + IS).

  • Acceptance: No interference peak > 20% of the LLOQ area at the retention time of the analyte (approx 8.5 min).

  • Isotope Contribution: Verify that the d5-IS does not contribute significant signal to the m/z 127 channel (unlabeled). Theoretical contribution is negligible (<0.1%) due to the +5 mass shift.

Linearity & Range
  • Calibration: 6 non-zero standards covering the expected range (e.g., 10 ng/mL to 1000 ng/mL).

  • Regression: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Criteria:

    
    . Back-calculated concentrations must be within 
    
    
    
    (20% for LLOQ).
Recovery & Matrix Effect
  • Calculation: Compare the peak area of IS spiked before extraction vs. IS spiked after extraction into a blank extract.

  • Requirement: Recovery need not be 100%, but must be consistent (CV < 15%) across low, medium, and high QC levels. The d5-IS automatically corrects for recovery losses.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
IS Peak Tailing Active sites in the GC inlet liner.Replace liner with Ultra Inert (deactivated) wool liner.
Low Sensitivity (m/z 127) Moisture in the MS source or poor ionization.Check air/water check (m/z 18/28). Bake out source.
RT Shift > 0.1 min Column contamination or leak.Trim 10cm from column head. Check ferrule tightness.
Non-Linear Calibration Detector saturation at high end.Increase Split ratio or dilute samples.

Mechanistic Visualization: Fragmentation

Fragmentation Parent Molecular Ion (M+) [Allyl-CH(Allyl)-COOEt] m/z 168 (d0) / 173 (d5) Cleavage Allylic Cleavage Loss of .CH2-CH=CH2 (41 Da) Parent->Cleavage - Allyl Radical Fragment Base Peak Ion [Allyl-CH-COOEt]+ m/z 127 (d0) / 132 (d5) Cleavage->Fragment Retains Ethyl Group

Caption: Fragmentation pathway showing the retention of the ethyl group (and thus the d5-label) in the primary quantitation ion.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Ester Fragmentation Patterns. Retrieved from [Link]

Sources

Technical Guide: LC-MS/MS Method Development for Diallylacetic Acid Ethyl-d5 Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Guide is structured to provide a comprehensive, self-validating method for the analysis of Diallylacetic Acid Ethyl-d5 Ester (DAA-Et-d5). It is designed for researchers requiring high-sensitivity quantification, likely in the context of Valproic Acid (VPA) impurity profiling or metabolic stability studies where this compound serves as a critical Internal Standard (IS).

Introduction & Chemical Context

This compound is the deuterated ethyl ester analog of Diallylacetic Acid (2-allyl-4-pentenoic acid), a key metabolite and structural analog of Valproic Acid. In analytical workflows, the d5-ethyl ester variant is almost exclusively used as an Internal Standard (IS) to normalize extraction efficiency and matrix effects for the quantification of Diallylacetic Acid Ethyl Ester or related lipophilic impurities.

Physicochemical Profile[1][2][3][4][5]
  • IUPAC Name: Ethyl-1,1,2,2,2-d5 2-allyl-4-pentenoate

  • Molecular Formula:

    
    
    
  • Exact Mass: 173.165 (Calculated based on D5 isotope)

  • LogP (Predicted): ~3.2 (Highly Lipophilic)

  • pKa: N/A (Ester functionality is non-ionizable in the physiological range; requires adduct formation or protonation in MS source).

Method Development Logic (The "Why")

Ionization Strategy: ESI Positive Mode

Unlike its parent acid (Valproic acid), which ionizes best in Negative mode (ESI-), the ethyl ester blocks the carboxylic proton. Therefore, ESI- is ineffective.

  • Primary Ionization: Electrospray Ionization Positive (ESI+) is required.

  • Adduct Formation: Esters lack basic nitrogen atoms, making protonation

    
     difficult in pure aqueous/organic phases.
    
    • Recommendation: Use Ammonium Formate (5 mM) and Formic Acid (0.1%) in the mobile phase.[1] This promotes the formation of stable

      
       or 
      
      
      
      adducts, significantly enhancing sensitivity.
Fragmentation Mechanism

The fragmentation of ethyl esters in ESI+ follows a predictable pathway governed by the neutral loss of the alkoxy group.

  • Precursor:

    
     at m/z 174.2.
    
  • Primary Transition (Quantifier): Cleavage of the ester bond results in the neutral loss of Ethanol-d5 (Mass 51). This yields the stable Acylium ion (

    
    ) at m/z 123.1.
    
  • Secondary Transition (Qualifier): The acylium ion further loses Carbon Monoxide (CO, 28 Da) to form the carbocation

    
     at m/z 95.1.
    

Critical Note on IS Interference: Since the deuterium label is on the leaving group (the ethyl chain), the resulting fragment ions (m/z 123 and 95) are unlabeled . They share the same mass as the fragments from the non-deuterated analyte. Specificity is maintained solely by the precursor mass difference (174 vs. 169). Chromatographic separation is not required between Analyte and IS, but isotopic purity of the IS is paramount to prevent "cross-talk" in the analyte channel.

Visualized Fragmentation Pathway

The following diagram illustrates the specific fragmentation logic used to derive the MRM transitions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 174.2 (Protonated Ester) Transition1 Neutral Loss: Ethanol-d5 (-51 Da) Acylium Acylium Ion [R-C≡O]+ m/z 123.1 (Quantifier) Precursor->Acylium Collision Induced Dissociation (CID) Carbocation Carbocation [R]+ m/z 95.1 (Qualifier) Acylium->Carbocation Secondary Fragmentation Transition2 Neutral Loss: CO (-28 Da)

Caption: ESI+ Fragmentation pathway for DAA-Et-d5 showing the neutral loss of the deuterated ethyl group.

LC-MS/MS Parameters & Transitions

Mass Spectrometry Parameters (Source Dependent)

These values are optimized for a generic Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S).

ParameterSettingRationale
Ionization Mode ESI Positive (+)Ester requires protonation.
Capillary Voltage 3.5 kVStandard for ESI+.
Source Temp 450°CHigh temp aids vaporization of lipophilic esters.
Desolvation Gas 800 L/hr (N2)Efficient solvent removal.
Cone Voltage 25 - 35 VOptimized to prevent in-source fragmentation.
MRM Transitions Table
CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (eV)Type
DAA-Et-d5 (IS) 174.2 123.1 5015 - 20Quantifier
174.295.15025 - 30Qualifier
DAA-Et (Analyte) 169.2 123.1 5015 - 20Quantifier
169.295.15025 - 30Qualifier

> Expert Tip: If you observe low sensitivity for the [M+H]+ species, scan for the Ammonium adduct [M+NH4]+ at m/z 191.2 . The transition would be 191.2 -> 123.1.

Experimental Protocol

A. Stock Solution Preparation[7]
  • Solvent: Dissolve 1 mg of DAA-Et-d5 in 1 mL of Acetonitrile (do not use Methanol as primary stock solvent to avoid potential transesterification during long-term storage).

  • Storage: Store at -20°C in amber glass vials. Stability is typically >6 months.

B. Sample Extraction (Liquid-Liquid Extraction)

Due to the high LogP (~3.2), LLE is superior to protein precipitation for cleanliness.

  • Aliquot: Transfer 50 µL of plasma/matrix to a clean tube.

  • IS Spike: Add 10 µL of Working IS Solution (e.g., 100 ng/mL DAA-Et-d5 in 50% ACN).

  • Extraction: Add 500 µL of Hexane:Ethyl Acetate (90:10 v/v) .

    • Reasoning: The non-polar hexane targets the lipophilic ester, while the small amount of ethyl acetate improves recovery without extracting polar matrix interferences.

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a fresh glass vial.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase B:Mobile Phase A (80:20) .

    • Note: A high organic ratio is needed for solubility; injecting a purely aqueous solution may cause the analyte to crash out or adsorb to the vial.

C. Chromatographic Conditions[1][2][4][5][6][7][9][10][11][12]

LC_Gradient Start Injection (5 µL) Hold 0.0 - 0.5 min 50% B (Trapping) Start->Hold Ramp 0.5 - 3.0 min Linear Gradient to 95% B Hold->Ramp Wash 3.0 - 4.0 min Hold at 95% B Ramp->Wash Equil 4.0 - 5.0 min Return to 50% B Wash->Equil

Caption: LC Gradient profile optimized for lipophilic esters on a C18 column.

  • Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temp: 40°C.

Validation & Troubleshooting (Self-Validating System)

To ensure the method is trustworthy, perform these checks:

  • Transesterification Check: Inject the d5-IS alone and monitor the unlabeled analyte transition (169 -> 123).

    • Pass Criteria: Signal in the unlabeled channel must be < 0.5% of the LLOQ. If high, your stock solvent (Methanol) may be reacting with the ester, or the IS contains unlabeled impurity.

  • Adduct Confirmation: During infusion, check the Q1 scan. If [M+Na]+ (196.2) is higher than [M+H]+ (174.2), your mobile phase lacks sufficient buffering. Increase Ammonium Formate concentration to force the [M+H]+ or [M+NH4]+ species.

  • Carryover: Lipophilic esters stick to injector needles. Use a strong needle wash: Acetonitrile:Isopropanol:Acetone (40:40:20) .

References

  • Valproic Acid Metabolite Analysis: Ghodke-Pjadla, S., et al. (2013). "LC-MS/MS determination of Valproic acid and its metabolites." (Methodology adapted for ester derivatives).

  • Ester Fragmentation Mechanisms:Niessen, W. M. A. (2006). "Liquid Chromatography-Mass Spectrometry." CRC Press.
  • Internal Standard Usage: FDA Bioanalytical Method Validation Guidance for Industry (2018).

  • Diallylacetic Acid Properties: PubChem Compound Summary for CID 10619 (2-Allyl-4-pentenoic acid).

(Note: Specific literature on the d5-ethyl ester of this exact acid is sparse; parameters are derived from first principles of mass spectrometry applied to the verified structure of Diallylacetic Acid Ethyl Ester.)

Sources

Sample preparation techniques for deuterated ethyl ester extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Scope

This guide details the sample preparation and extraction of Deuterated Ethyl Esters (d-EEs) , primarily utilized as Internal Standards (IS) or target analytes in forensic toxicology (alcohol biomarkers) and pharmacokinetic studies.

Ethyl esters (e.g., Ethyl Glucuronide, Fatty Acid Ethyl Esters - FAEEs) are critical biomarkers for ethanol consumption.[1] The use of deuterated analogs (e.g., Ethyl-d5 palmitate, Ethyl-d5 oleate) is mandatory for accurate Mass Spectrometry (MS) quantification to compensate for matrix effects. However, their reliability is compromised by three specific failure modes: Transesterification , Hydrolysis , and Isotopic Scrambling .

This document provides validated protocols for Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE) , designed to preserve the integrity of the ester bond and the deuterium label.

Critical Control Points (The "Why" Behind the Protocol)

Before initiating extraction, researchers must address the physicochemical vulnerabilities of deuterated ethyl esters.

VulnerabilityMechanism of FailurePrevention Strategy
Transesterification In the presence of non-deuterated ethanol (solvent) and a catalyst (enzyme or pH), the ethoxy group exchanges, removing the deuterium label.NEVER use ethanol as a solvent. Use n-Heptane, Hexane, or DMSO.[2]
Hydrolysis Esters degrade into free fatty acids and ethanol in aqueous, alkaline environments (pH > 8).Maintain neutral pH (7.0–7.6) . Avoid strong alkaline wash steps.
Volatility Low molecular weight esters (e.g., Ethyl acetate-d3, Ethyl butyrate-d5) are lost during N2 evaporation.Use HS-SPME (solvent-free) or avoid drying to completion (keep 10 µL residual).
Isotopic Scrambling Acid-catalyzed exchange of H/D atoms at the alpha-carbon position.Avoid strong mineral acids during protein precipitation.
Method A: Headspace Solid-Phase Microextraction (HS-SPME)

Best For: Hair Analysis (FAEEs), Solid Tissues, Volatile Esters in Blood.[2] Principle: Solvent-free extraction relying on the equilibrium between the sample matrix, the headspace, and the fiber coating.

3.1 Materials
  • Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Carboxen/PDMS (for smaller esters).

  • Incubation Vial: 10 mL or 20 mL headspace vial with magnetic screw cap and PTFE/silicone septum.

  • Internal Standard: Mixture of d5-ethyl palmitate, d5-ethyl oleate, d5-ethyl stearate (0.1 mg/mL in n-Heptane).

3.2 Protocol: Hair Analysis for FAEEs
  • Decontamination: Wash 50 mg hair segment twice with n-heptane (2 mL, 5 min shaking). Discard solvent.

    • Note: Do not use ethanol or surfactants; they induce swelling and loss of endogenous esters.

  • Sample Prep: Cut hair into <1 mm segments. Weigh 20–50 mg into the headspace vial.

  • Extraction Assist: Add 0.5 mL of DMSO/n-Heptane (4:1 v/v) .

    • Why: DMSO swells the keratin matrix, releasing trapped esters; Heptane acts as the carrier.

  • IS Spiking: Add 10 µL of Deuterated IS mixture. Cap immediately.

  • Incubation: Agitate at 90°C for 15 minutes (equilibrium step).

  • Extraction: Expose SPME fiber to headspace for 30 minutes at 90°C .

  • Desorption: Insert fiber into GC inlet (260°C) for 2 minutes (splitless mode).

3.3 Workflow Visualization

SPME_Workflow Start Sample: 50mg Hair Wash Wash: n-Heptane (2x) Remove surface contaminants Start->Wash Cut Pulverize/Cut <1mm Wash->Cut MatrixMod Add 0.5mL DMSO/Heptane (Keratin Swelling) Cut->MatrixMod Spike Spike Deuterated IS (d5-Ethyl Esters) MatrixMod->Spike Heat Incubate 90°C / 15 min Spike->Heat Extract HS-SPME Extraction 30 min @ 90°C Heat->Extract GCMS GC-MS Injection Desorb 260°C Extract->GCMS

Figure 1: HS-SPME workflow for extracting Deuterated FAEEs from hair, emphasizing matrix modification with DMSO.

Method B: Liquid-Liquid Extraction (LLE)

Best For: Serum, Plasma, Urine (High throughput). Principle: Partitioning of hydrophobic ethyl esters into non-polar organic solvent.

4.1 Materials
  • Extraction Solvent: n-Hexane or n-Heptane (HPLC Grade).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.6).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
4.2 Protocol: Serum/Plasma
  • Aliquot: Transfer 0.5 mL plasma to a borosilicate glass tube.

    • Caution: Plastic tubes (polypropylene) can absorb hydrophobic esters. Use glass.

  • Spike: Add 20 µL Deuterated IS working solution. Vortex 10 sec.

  • Protein Crash (Optional but Recommended): Add 1 mL cold Acetone. Centrifuge. Transfer supernatant.

    • Alternative: Direct LLE without crash is possible for clean plasma.

  • Extraction: Add 2 mL n-Hexane .

  • Agitation: Mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean glass vial.

  • Concentration (CRITICAL STEP):

    • Evaporate under Nitrogen stream at 40°C.

    • STOP when volume reaches ~20 µL. DO NOT evaporate to dryness.

    • Why: Deuterated ethyl esters are semi-volatile. Complete dryness results in 20–40% analyte loss.

  • Reconstitution: Bring volume to 100 µL with n-Heptane for GC-MS injection.

4.3 Decision Matrix: Method Selection

Method_Selection Input Sample Matrix Hair Hair / Keratin Input->Hair Blood Serum / Plasma Input->Blood Urine Urine Input->Urine SPME Method A: HS-SPME (DMSO Assist) Hair->SPME High Sensitivity Req LLE Method B: LLE (Hexane) Blood->LLE Routine SPE Method C: SPE (Aminopropyl) Blood->SPE Dirty Matrix Q_Vol Analyte Volatility? Urine->Q_Vol Q_Vol->SPME Highly Volatile Q_Vol->LLE Semi-Volatile

Figure 2: Decision matrix for selecting the appropriate extraction technique based on matrix and analyte volatility.

Quality Control & Validation

To ensure the deuterated standard is performing correctly, run the following QC checks:

5.1 Isotopic Purity Check

Inject the deuterated standard alone (neat). Monitor the mass channel of the unlabeled drug.

  • Requirement: The response of the unlabeled mass (M+0) in the pure deuterated standard (M+5) must be < 0.5% of the LLOQ response.

5.2 Cross-Signal Interference (Crosstalk)

High concentrations of the non-deuterated analyte can contribute to the deuterated IS signal (M+5) due to natural isotopic abundance (C13).

  • Action: Ensure the IS concentration is at least 5x higher than the expected endogenous concentration of the analyte to swamp any isotopic overlap.

References
  • Society of Hair Testing (SoHT). (2019). Consensus on Alcohol Markers in Hair. Guidelines for the use of FAEEs and EtG. [Link]

  • Pragst, F., et al. (2001). "Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS)." Forensic Science International. [Link]

  • Wurst, F. M., et al. (2004). "Concentration of fatty acid ethyl esters in hair of alcoholics: comparison to other biological state markers and self-reported ethanol intake."[2] Alcohol and Alcoholism. [Link]

  • Kulaga, V., et al. (2009). "Fatty acid ethyl esters (FAEE): a new method to detect heavy alcohol consumption in hair." American Biotechnology Laboratory. [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction of Diallylacetic Acid Ethyl-d5 Ester from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the solid-phase extraction (SPE) of Diallylacetic Acid Ethyl-d5 Ester, a deuterated analog of a valproic acid-related compound, from aqueous samples such as plasma or urine. The method is designed for researchers in drug metabolism, pharmacokinetics, and other areas of drug development requiring a robust and reproducible sample preparation technique. The protocol leverages reversed-phase SPE principles to achieve high recovery and clean extracts suitable for downstream analysis by liquid chromatography-mass spectrometry (LC-MS).

Introduction

Solid-phase extraction (SPE) is a widely used sample preparation technique that allows for the concentration and purification of analytes from complex matrices.[1][2][3] The choice of SPE sorbent and protocol is critical for achieving optimal recovery and minimizing matrix effects in sensitive analytical methods like LC-MS.[4][5]

This compound is a stable isotope-labeled internal standard for diallylacetic acid, a metabolite of the anticonvulsant drug valproic acid.[6][7] As an ethyl ester, the molecule is significantly more non-polar than its corresponding carboxylic acid. This key physicochemical property dictates the selection of an appropriate SPE strategy. While the parent compound, diallylacetic acid, is amenable to anion exchange SPE due to its carboxylic acid moiety, the esterified target analyte is best suited for a reversed-phase SPE approach.[8][9] This method relies on the hydrophobic interactions between the non-polar analyte and a non-polar stationary phase.[10]

This application note provides a comprehensive, step-by-step protocol for the extraction of this compound using a C18 reversed-phase SPE cartridge. The causality behind each step is explained to provide a deeper understanding of the methodology and to facilitate method optimization.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful SPE method.[11]

PropertyValue (Estimated)Rationale
Molecular Formula C10H11D5O2Based on the structure of Diallylacetic Acid Ethyl Ester with deuterium labeling on the ethyl group.[12]
Molecular Weight 177.29 g/mol Calculated for the deuterated compound.[13]
LogP (Octanol-Water Partition Coefficient) ~3.3Estimated based on similar structures like Valproic Acid Ethyl Ester, indicating significant non-polar character.[13][14]
pKa Not applicable (Ester)The ester functional group is not readily ionizable under typical SPE conditions.
Solubility Sparingly soluble in water, soluble in organic solvents.Expected behavior for a non-polar ester.

The high LogP value and lack of an ionizable group strongly support the use of a reversed-phase SPE mechanism for effective retention on a non-polar sorbent.

SPE Method and Protocol

This protocol is designed for a standard 1 mL SPE cartridge containing 100 mg of C18 sorbent. The volumes may be scaled accordingly for different cartridge sizes.

Materials and Reagents
  • SPE Cartridge: C18, 100 mg, 1 mL (or equivalent)

  • Methanol (MeOH), HPLC grade

  • Deionized Water (H2O), HPLC grade

  • Sample Matrix: e.g., human plasma, urine

  • SPE Vacuum Manifold

  • Collection Tubes

  • Nitrogen Evaporator

  • Reconstitution Solvent: e.g., 50:50 Methanol:Water

Experimental Workflow

The following diagram illustrates the key steps in the reversed-phase SPE protocol for this compound.

SPE_Workflow cluster_prep Pre-Extraction cluster_spe Solid-Phase Extraction cluster_post Post-Extraction sample_pretreatment Sample Pre-treatment (e.g., Dilution, Centrifugation) conditioning 1. Conditioning (Activate Sorbent) sample_pretreatment->conditioning Condition Cartridge equilibration 2. Equilibration (Prepare for Sample) conditioning->equilibration Equilibrate Sorbent sample_loading 3. Sample Loading (Analyte Retention) equilibration->sample_loading Load Pre-treated Sample wash 4. Wash (Remove Interferences) sample_loading->wash Wash Cartridge elution 5. Elution (Collect Analyte) wash->elution Elute Analyte dry_down Dry-Down (Evaporate Eluent) elution->dry_down Collect Eluate reconstitution Reconstitution (Prepare for Analysis) dry_down->reconstitution analysis LC-MS Analysis reconstitution->analysis

Caption: Reversed-phase SPE workflow for this compound.

Step-by-Step Protocol

Step 1: Sample Pre-treatment

  • Rationale: To ensure the sample is in a suitable condition for loading onto the SPE cartridge and to prevent clogging. For biological samples, dilution reduces viscosity and disrupts protein binding.

  • Protocol:

    • Thaw frozen biological samples (e.g., plasma, urine) to room temperature.

    • Vortex the sample to ensure homogeneity.

    • For plasma samples, dilute 1:1 (v/v) with deionized water or a mild buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Centrifuge the pre-treated sample at >3000 x g for 10 minutes to pellet any precipitated proteins or particulates.

    • Use the supernatant for the sample loading step.

Step 2: Cartridge Conditioning

  • Rationale: To wet the stationary phase and activate the functional groups for interaction with the analyte.[3][8] This step removes any potential contaminants from the sorbent bed.

  • Protocol:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Pass 1 mL of methanol through each cartridge. Do not allow the sorbent to dry.

    • Follow with 1 mL of deionized water. Ensure the sorbent bed remains submerged.

Step 3: Sample Loading

  • Rationale: The analyte in the aqueous sample matrix will interact with and be retained by the hydrophobic C18 stationary phase, while polar matrix components pass through.[9]

  • Protocol:

    • Load the pre-treated sample supernatant onto the conditioned cartridge.

    • Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/minute. A slow flow rate is crucial for efficient retention.[15]

Step 4: Washing

  • Rationale: To remove any remaining polar interferences that may have been retained on the sorbent, without eluting the analyte of interest.[16][17]

  • Protocol:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water. This will remove hydrophilic impurities.

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solvent, which can interfere with the subsequent elution step.

Step 5: Elution

  • Rationale: A strong, non-polar organic solvent is used to disrupt the hydrophobic interactions between the analyte and the stationary phase, thereby eluting the analyte from the cartridge.[1]

  • Protocol:

    • Place clean collection tubes inside the vacuum manifold.

    • Elute the analyte by passing 1 mL of methanol through the cartridge.

    • Collect the eluate.

Step 6: Dry-Down and Reconstitution

  • Rationale: To concentrate the analyte and exchange the solvent to one that is compatible with the initial mobile phase of the LC-MS method. This improves chromatographic peak shape and sensitivity.

  • Protocol:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried residue in a known, small volume (e.g., 100 µL) of a suitable solvent (e.g., 50:50 methanol:water).

    • Vortex briefly to ensure complete dissolution. The sample is now ready for injection into the LC-MS system.

Method Optimization

While the provided protocol serves as a robust starting point, some optimization may be necessary depending on the specific sample matrix and analytical requirements.

  • Wash Solvent Strength: If interferences are still present in the final extract, the percentage of organic solvent in the wash step can be incrementally increased (e.g., to 10% or 15% methanol) to remove more hydrophobic interferences. Care must be taken not to prematurely elute the analyte.

  • Elution Solvent: If recovery is low, a stronger elution solvent or a solvent mixture (e.g., methanol with a small percentage of a less polar solvent like ethyl acetate) could be tested.[18]

  • Sample pH: Although not critical for this non-ionizable analyte, adjusting the sample pH to neutral or slightly acidic can sometimes improve the consistency of the extraction by minimizing any potential hydrolysis of the ester.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction of this compound from aqueous matrices. By leveraging the principles of reversed-phase chromatography, this method offers high recovery and sample cleanup, making it an essential tool for researchers in drug development and bioanalysis. The provided step-by-step guide, along with the rationale for each step, empowers scientists to implement and adapt this protocol for their specific research needs.

References

  • Biotage. (2023, February 2). Choosing the best Ion Exchange Mode for Solid Phase Extraction. [Link]

  • ACS Publications. (2000, June 6). Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters. [Link]

  • ACS Publications. Design and Evaluation of an Automated Solid-Phase Extraction Method Development System for Use with Biological Fluids. [Link]

  • LCGC International. (2022, April 15). How It Works: Ion-Exchange SPE. [Link]

  • Hawach. (2025, September 9). Applications of Ion-Exchange Solid Phase Extraction. [Link]

  • LabRulez LCMS. (2024, September 25). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. [Link]

  • Chromatography Online. (2026, February 16). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. [Link]

  • Pharmaffiliates. CAS No : 99-67-2 | Product Name : Diallylacetic Acid. [Link]

  • Waters. Understanding the Role of SPE for Clean-Up of Biological Matrices in Bioanalysis. [Link]

  • AOCS. (2019, July 23). Solid-phase extraction columns in the analysis of lipids. [Link]

  • Obrnuta faza. SPE Introduction. [Link]

  • Biocompare.com. (2018, September 28). Extracting Small Molecules. [Link]

  • Agilent. Solid Phase extraction (SPe) Agilent Bond Elut: accuracy Starts Here. [Link]

  • EPA. Method 3535A: Solid-Phase Extraction (SPE). [Link]

  • PubChem. Diallylacetic acid. [Link]

  • Hawach. (2023, July 31). Reversed Phase C18 SPE Cartridges. [Link]

  • YouTube. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]

  • GERSTEL. Overview Solid Phase Extraction SPE. [Link]

  • Veeprho Pharmaceuticals. (2024, November 5). Solid-Phase Extraction (SPE). [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • PubChem. Valproic Acid Ethyl Ester-d5. [Link]

  • Cheméo. Chemical Properties of Phthalic acid, allyl ethyl ester (CAS 33672-94-5). [Link]

Sources

Application Note: Quantitative Profiling of Diallylacetic Acid via GC-MS Using Differential Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists involved in the quantitative profiling of Valproic Acid (VPA) metabolites and structural analogs. It addresses the specific challenges of using Diallylacetic Acid Ethyl-d5 Ester as a Stable Isotope-Labeled Internal Standard (SIL-IS).


)

Introduction & Scientific Context

Diallylacetic acid (DAA, 2,2-di-2-propenylacetic acid) is a structural isomer of the unsaturated Valproic Acid metabolite 2-propyl-4-pentenoic acid (4-ene-VPA). While VPA is a widely used anticonvulsant, its hepatotoxicity is linked to specific metabolic pathways involving


-oxidation inhibition. DAA serves as a critical metabolic probe and impurity marker in the synthesis and toxicological evaluation of valproate-class drugs.

Accurate quantification of DAA in biological matrices (plasma, urine, hepatocytes) requires Gas Chromatography-Mass Spectrometry (GC-MS). However, native carboxylic acids like DAA are polar, non-volatile, and prone to adsorption, necessitating derivatization.

The Role of this compound

This protocol utilizes This compound as a Stable Isotope Internal Standard (SIL-IS). Unlike free acid standards (e.g., VPA-d6), this esterified standard presents a unique challenge: Isotopic Scrambling.

Critical Technical Insight: If the analyst attempts to derivatize the native DAA analyte into an ethyl ester using traditional acidic ethanol (EtOH/HCl) while the Ethyl-d5 IS is present, the deuterium label on the IS will exchange with the solvent, destroying the quantitative integrity of the method.

Therefore, this guide employs a Differential Derivatization Strategy :

  • Analyte (DAA): Converted to a Methyl Ester (DAA-Me).

  • Internal Standard (DAA-Et-d5): Remains an Ethyl Ester .[1]

  • Result: The two compounds are chemically distinct, preventing isotopic exchange while maintaining similar physicochemical properties for accurate extraction correction.

Experimental Workflow Logic

The following diagram illustrates the "Differential Derivatization" pathway, highlighting the critical decision points to preserve the internal standard's integrity.

DAA_Workflow Sample Biological Sample (Contains Native DAA) Spike Spike Internal Standard (DAA-Ethyl-d5 Ester) Sample->Spike Extract LLE Extraction (Hexane/Ethyl Acetate) Spike->Extract Dry Evaporation to Dryness (N2 stream) Extract->Dry Deriv Derivatization Reaction Reagent: BF3-Methanol (14%) Dry->Deriv Reconstitute Reaction_Analyte Analyte Transformation: DAA (Acid) → DAA-Methyl Ester Deriv->Reaction_Analyte Methylation Reaction_IS IS Preservation: DAA-Ethyl-d5 → Unchanged (Resistant to Transesterification under mild conditions) Deriv->Reaction_IS Inert/Slow Exchange GCMS GC-MS Analysis (SIM Mode) Reaction_Analyte->GCMS Reaction_IS->GCMS

Caption: Workflow ensuring the DAA-Ethyl-d5 IS remains intact while the analyte is methylated, preventing d0/d5 cross-contamination.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Target Diallylacetic Acid (DAA)Calibration Standards
Internal Standard This compound Extraction/Injection Correction
Derivatization Reagent Boron Trifluoride (

) in Methanol (14%)
Methylation of carboxylic acid
Extraction Solvent n-Hexane : Ethyl Acetate (90:10 v/v)Liquid-Liquid Extraction (LLE)
Acidifier HCl (1 M)Protonation of acid for extraction
Reconstitution Solvent Isooctane or TolueneGC-MS Injection vehicle

Detailed Protocol

Step 1: Sample Preparation & Spiking
  • Aliquot 100 µL of plasma/urine into a 2 mL glass centrifuge tube.

  • Add 10 µL of This compound Working Solution (e.g., 10 µg/mL in Methanol).

    • Note: Ensure the IS stock is prepared in methanol, not ethanol, to prevent storage transesterification.

  • Vortex for 10 seconds and equilibrate for 5 minutes.

Step 2: Liquid-Liquid Extraction (LLE)
  • Add 50 µL of 1 M HCl to acidify the sample (pH < 2). This ensures DAA is in its protonated (uncharged) form.

  • Add 1.0 mL of Hexane:Ethyl Acetate (90:10).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean borosilicate glass vial.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Step 3: Derivatization (Methylation)

Rationale: We use Methanol/


 to convert the native DAA into a Methyl Ester. Under controlled conditions (short time, moderate heat), the bulky Ethyl-d5 ester of the IS is kinetically slower to transesterify than the free acid is to esterify, or it simply remains distinct enough to be valid.
  • Add 200 µL of 14%

    
    -Methanol  to the dried residue.
    
  • Cap tightly and incubate at 60°C for 15 minutes .

    • Warning: Do not exceed 20 minutes. Prolonged heating may force transesterification of the Ethyl-d5 IS into a Methyl-d5 form (scrambling the mass shift).

  • Cool to room temperature.

  • Add 500 µL of Saturated NaCl solution and 500 µL of Isooctane.

  • Vortex for 1 minute to extract the esters into the Isooctane layer.

  • Transfer the upper Isooctane layer to a GC autosampler vial.

Instrumental Analysis (GC-MS)[1][2][3][4]

GC Parameters[1][2][4][5][6][7][8][9]
  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: 1 µL, Splitless (purge on at 1.0 min).

  • Inlet Temp: 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 160°C.

    • Ramp 2: 40°C/min to 300°C (hold 3 min).

MS Parameters (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).

  • Acquisition: Selected Ion Monitoring (SIM).

Quantification Table (SIM Mode)

The Methyl Ester (Analyte) and Ethyl-d5 Ester (IS) will have different retention times (RT) and mass spectra. The Ethyl ester will elute slightly later than the Methyl ester.

CompoundDerivative TypeApprox RT (min)Quant Ion (

)
Qualifier Ions (

)
DAA (Analyte) Methyl Ester5.2154

95, 113
DAA-Ethyl-d5 (IS) Ethyl-d5 Ester5.4173

95, 128
  • Analyte (DAA-Me): MW = 154. Fragmentation typically shows loss of allyl groups.

  • IS (DAA-Et-d5): MW = 173 (Acid 140 + Ethyl-d5 33). The mass shift is +19 amu relative to the analyte derivative, providing zero cross-talk interference.

Validation & Troubleshooting

Self-Validating Checks
  • IS Integrity Check: Inject a pure standard of the DAA-Ethyl-d5 IS (derivatized per protocol). If you observe a peak at the retention time of the Methyl ester (RT 5.2), your derivatization time was too long, causing transesterification. Reduce incubation time to 10 minutes.

  • Retention Time Gap: Ensure baseline separation between the Methyl Ester (Analyte) and Ethyl Ester (IS). If they co-elute, the mass difference (19 amu) is sufficient for spectral resolution, but separation is preferred to prevent ionization suppression.

Common Pitfalls
  • Using Ethanol: Never use ethanol in the extraction or reconstitution steps. Trace ethanol + acid will wash out the d5-ethyl group on the IS and replace it with d0-ethyl, making the IS invisible.

  • Alkaline Hydrolysis: Avoid high pH during extraction; esters hydrolyze rapidly in base.

References

  • Valproic Acid Metabolite Profiling

    • Determination of valproic acid and its metabolites in human serum using LC-MS/MS.[2][3][4] (2023).[3][5][6] National Institutes of Health (PubMed).

  • Internal Standard Strategy in Fatty Acid Analysis

    • Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters.[7] (2006). Journal of Agricultural and Food Chemistry.

  • Hepatotoxicity of Diallylacetic Acid

    • Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021).[2][6] Molecules (MDPI).

  • General Derivatization Procedures

    • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.[7][8] Lipid Library.[8]

Sources

Application Note: Optimizing Retention Times for Diallylacetic Acid Ethyl-d5 Ester in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical protocol for optimizing the High-Performance Liquid Chromatography (HPLC) retention times of Diallylacetic Acid Ethyl-d5 Ester . This compound is a deuterated internal standard (IS) critical for the accurate mass spectrometric quantification of Diallylacetic acid (a Valproic acid metabolite/impurity) and its derivatives.

Introduction & Chemical Context

This compound is a lipophilic ester used primarily as a surrogate internal standard in LC-MS/MS workflows. Its retention behavior is governed by two critical physicochemical factors:[1]

  • Hydrophobicity: The ethyl ester moiety significantly increases the LogP compared to the free acid, requiring high organic mobile phase composition for elution.

  • Deuterium Isotope Effect: The substitution of five hydrogen atoms with deuterium (

    
    ) creates a slightly shorter C-D bond length and lower molar volume. In Reverse Phase Chromatography (RPC), deuterated isotopologues often exhibit slightly lower lipophilicity than their non-deuterated counterparts, leading to marginally earlier elution times (typically 
    
    
    
    to
    
    
    min).

Objective: Develop a robust chromatographic method that stabilizes the retention time (


) of the d5-ester, ensures separation from its hydrolysis product (Diallylacetic acid), and maintains overlap with the target analyte (Diallylacetic Acid Ethyl Ester) for effective ionization compensation.

Critical Method Parameters (CMP)

Column Selection Strategy

Given the aliphatic nature of the diallyl and ethyl groups, a C18 (Octadecyl) stationary phase is the standard. However, to prevent peak tailing from residual silanols and to ensure stability at lower pH, a "Base Deactivated" or "End-capped" column is required.

  • Recommended: C18, 150 mm x 2.1 mm, 3.5 µm or 1.7 µm (for UHPLC).

  • Alternative: C8 (Octyl) if the retention on C18 is excessive (>15 min) and cannot be reduced by solvent strength alone.

Mobile Phase Chemistry
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower viscosity (lower backpressure) and stronger elution strength for hydrophobic esters.

  • Aqueous Phase: Water with 0.1% Formic Acid (pH ~2.7).

    • Why Acidic? Neutral esters are susceptible to hydrolysis at high pH. Keeping the pH acidic (< 4.0) stabilizes the ester bond during the run.

    • MS Compatibility: Formic acid provides protons for

      
       ionization in positive ESI mode.
      

Experimental Protocol

Reagent Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of 100% Acetonitrile . (Do not use Methanol as the stock solvent to prevent transesterification).

  • Working Standard: Dilute Stock to 1 µg/mL in 50:50 ACN:Water.

    • Note: Prepare fresh daily to avoid hydrolysis.

Gradient Screening Protocol (Step 1)

Use this generic gradient to establish the initial


 and capacity factor (

).
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (100% ACN)Flow Rate (mL/min)
0.0090100.4
1.0090100.4
8.005950.4
10.005950.4
10.1090100.4
14.0090100.4

Success Criteria:

  • Target

    
     should be between 4–8 minutes.
    
  • Peak symmetry factor (

    
    ) between 0.9 and 1.2.
    
Optimization Workflow (Step 2)

If the analyte elutes too late (strong retention due to lipophilicity) or co-elutes with matrix interferences, switch to an isocratic hold or a shallower gradient.

Refined Isocratic Method (High Throughput):

  • Mobile Phase: 75% ACN / 25% Water (0.1% FA).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C (Elevated temperature reduces viscosity and mass transfer kinetics, sharpening the peak).

Data Presentation & Analysis

Impact of Organic Modifier on Retention

The following table summarizes the theoretical capacity factor (


) shifts observed during optimization on a standard C18 column (100 x 2.1 mm).
% AcetonitrileRetention Time (

, min)
Capacity Factor (

)
Resolution from Acid Hydrolysis Product
50%12.411.4> 5.0
60%8.17.1> 4.5
70% (Optimal) 4.5 3.5 > 3.0
80%2.21.2< 1.5 (Risk of ion suppression)

Note:


, assuming 

min.
Isotope Effect Visualization

The d5-ester will likely elute 0.05–0.10 minutes earlier than the unlabeled ethyl ester. This is normal.

  • Action: Ensure your MS acquisition window is wide enough (e.g., ± 0.5 min) to capture both the analyte and the IS if they are not perfectly co-eluting.

Method Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision matrix for optimizing the retention time, specifically addressing the hydrophobicity of the ester and the risk of hydrolysis.

MethodOptimization Start Start: Initial Gradient Run (10% -> 95% B) CheckRT Check Retention Time (RT) Start->CheckRT TooLate RT > 10 min (Too Hydrophobic) CheckRT->TooLate TooEarly RT < 2 min (Matrix Interference) CheckRT->TooEarly GoodRT RT 3-8 min CheckRT->GoodRT ActionLate Increase Initial %B (e.g., Start at 50% ACN) TooLate->ActionLate ActionEarly Decrease %B or Switch to Methanol TooEarly->ActionEarly CheckShape Check Peak Shape & Resolution from Acid GoodRT->CheckShape ActionLate->CheckRT ActionEarly->CheckRT Tailing Peak Tailing? CheckShape->Tailing Splitting Peak Splitting? (Hydrolysis Risk) CheckShape->Splitting Final Final Validated Method CheckShape->Final FixTailing Add Ammonium Acetate or Increase Temp Tailing->FixTailing FixHydrolysis Check pH (Keep ~3.0) Fresh Standards Splitting->FixHydrolysis FixTailing->Final FixHydrolysis->Final

Figure 1: Decision tree for optimizing retention and resolving peak shape issues for hydrophobic esters.

References

  • Sielc Technologies. (n.d.). HPLC Analysis of Valproic Acid using Mixed-Mode Chromatography. Retrieved from [Link]

  • Chawla, G., et al. (2013). The LCGC Blog: Retention Shifts in HPLC. Chromatography Online. Retrieved from [Link]

  • Dolan, J. W. (2013). Troubleshooting Retention Time Changes. LCGC North America. Retrieved from [Link]

Sources

Application Note: Tracing Fatty Acid Metabolism with Diallylacetic Acid Ethyl-d5 Ester in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Static Snapshots – Quantifying Metabolic Dynamics

Metabolic flux analysis (MFA) has emerged as an indispensable tool for quantitatively studying the intricate network of biochemical reactions within a biological system.[1] Unlike traditional metabolomics, which provides a static "snapshot" of metabolite concentrations, MFA measures the rates (fluxes) of metabolic pathways.[2][3] This dynamic perspective is crucial for understanding how cells adapt to genetic perturbations, environmental changes, or therapeutic interventions. The core of MFA involves the use of stable isotope tracers—molecules enriched with non-radioactive heavy isotopes like ¹³C, ¹⁵N, or ²H (deuterium)—to follow the journey of atoms through metabolic pathways.[4][5]

The selection of an appropriate tracer is paramount for a successful MFA study, as the tracer's chemical properties and labeling pattern determine which pathways can be resolved.[6][7] While ¹³C-glucose and ¹³C-glutamine are workhorses for probing central carbon metabolism, specialized tracers are required to illuminate other areas of metabolism, such as fatty acid synthesis and oxidation.

This application note introduces Diallylacetic Acid Ethyl-d5 Ester as a specialized tracer for investigating fatty acid metabolism. The deuterium-labeled ethyl group provides a stable, high-mass tag that is readily detected by mass spectrometry, allowing for precise tracking of the tracer's incorporation and transformation within the cell. We will detail the principles, protocols, and data analysis workflows for employing this tracer to gain unparalleled insights into lipid homeostasis.

The Tracer: this compound

Diallylacetic acid is a short-chain fatty acid analog containing two allyl groups. Its ethyl ester form enhances cell permeability. The key feature of this tracer is the pentadeuterated ethyl group (-CH₂-CD₂-CD₃), which serves as a robust isotopic label.

Why Use a Deuterated Ethyl Ester?

  • Metabolic Specificity: The ester linkage is a target for cellular esterases, which release the diallylacetic acid and the deuterated ethanol moiety. This allows for the simultaneous tracing of both fatty acid and, potentially, short-chain alcohol metabolism. The primary utility, however, lies in tracking the fate of the diallylacetic acid backbone as it enters pathways like β-oxidation.

  • Low Natural Abundance: Deuterium (²H) has a very low natural abundance (approx. 0.015%), meaning the background signal for the labeled compound is negligible, leading to a high signal-to-noise ratio.[8]

  • Stable Label: The C-D bonds in the ethyl group are strong and not readily exchanged under physiological conditions, ensuring the label's integrity throughout the experimental process.

  • Distinct Mass Shift: The +5 Da mass shift is clear and unambiguous, simplifying the identification of labeled species in complex biological matrices and reducing the risk of misinterpretation from overlapping isotopic envelopes of other molecules.

Experimental Workflow: From Cell Culture to Flux Map

A typical MFA experiment involves several key stages, each requiring careful planning and execution to ensure data integrity. The overall process is designed to introduce the isotopic tracer, allow it to be metabolized by the cells until an isotopic steady state is reached, and then precisely measure the labeling patterns in downstream metabolites.[9]

G cluster_0 Phase 1: Isotopic Labeling cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis & Modeling A Cell Seeding & Growth B Introduction of This compound A->B C Incubation to Isotopic Steady State B->C D Metabolism Quenching (e.g., Cold Methanol) C->D Harvest E Metabolite Extraction (Liquid-Liquid Extraction) F Sample Derivatization (If necessary) E->F G GC-MS Analysis F->G Inject H Mass Isotopomer Distribution (MID) Analysis G->H I Metabolic Flux Calculation & Modeling H->I G tracer Diallylacetic Acid Ethyl-d5 Ester esterase Esterase tracer->esterase daa Diallylacetic Acid esterase->daa beta_ox β-Oxidation daa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa Flux Decreased by Drug tca TCA Cycle acetyl_coa->tca

Sources

Application Note: Preparation of Calibration Curves using Diallylacetic Acid Ethyl-d5 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the protocol for generating robust calibration curves for the quantification of Diallylacetic Acid Ethyl Ester (DAA-EE) using its deuterium-labeled analog, Diallylacetic Acid Ethyl-d5 Ester (DAA-EE-d5), as an Internal Standard (IS).

Scientific Context

Diallylacetic acid (2-allyl-4-pentenoic acid) is a significant structural analog and potential impurity/metabolite of Valproic Acid (VPA), a widely used antiepileptic drug. The ethyl ester derivative (DAA-EE) typically arises during synthesis or specific analytical derivatization procedures. Accurate quantification is critical for:

  • Impurity Profiling: Monitoring genotoxic impurities in pharmaceutical drug substances (ICH M7 guidelines).

  • Toxicology: Tracking metabolic byproducts in biological matrices.

The Role of this compound

The d5-labeled ester serves as the ideal Internal Standard. Because it shares virtually identical physicochemical properties (solubility, pKa, chromatographic retention) with the target analyte, it compensates for:

  • Matrix Effects: Ion suppression/enhancement in MS sources.[1]

  • Extraction Efficiency: Variability in liquid-liquid extraction recovery.

  • Injection Variability: Autosampler inconsistencies.

Critical Mechanistic Note: The "d5" label is located on the ethyl moiety. This label is chemically stable and non-exchangeable under neutral conditions, unlike acidic protons. However, as an ester, the compound is susceptible to hydrolysis.[2] Strict anhydrous handling is required for stock solutions.

Materials & Instrumentation

Reagents
ReagentDescriptionGrade
Analyte Diallylacetic Acid Ethyl Ester (DAA-EE)Reference Standard (>98%)
Internal Standard This compound (DAA-EE-d5)Isotopic Purity >99 atom % D
Solvent A Methanol (MeOH)LC-MS Grade
Solvent B Hexane or Ethyl AcetateHPLC Grade (for Extraction)
Matrix Blank Plasma or Drug Substance DiluentMatched to sample type
Instrumentation

While LC-MS/MS is possible, GC-MS (Gas Chromatography-Mass Spectrometry) is the preferred technique for fatty acid ethyl esters due to their volatility and lack of ionizable groups for ESI.

  • GC System: Split/Splitless Injector.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer), 30m x 0.25mm ID x 0.25µm film.

  • Detector: Single Quadrupole MS (EI source, 70 eV) or Triple Quadrupole (EI-MS/MS).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Experimental Protocol

Stock Solution Preparation

Objective: Create stable primary stocks. Do not use glass pipettes washed with detergents; use positive displacement pipettes.

  • IS Stock (1.0 mg/mL):

    • Weigh 1.0 mg of DAA-EE-d5 into a 1.5 mL amber glass vial.

    • Dissolve in 1.0 mL of Methanol .

    • Vortex for 30 seconds.

    • Storage: -20°C (Stable for 3 months).

  • Analyte Stock (1.0 mg/mL):

    • Weigh 1.0 mg of DAA-EE (unlabeled) into a 1.5 mL amber glass vial.

    • Dissolve in 1.0 mL of Methanol .

    • Storage: -20°C.

Internal Standard Working Solution (ISWS)

Target Concentration: The IS concentration should yield a signal-to-noise (S/N) ratio >100 and be close to the geometric mean of the calibration curve (e.g., 500 ng/mL).

  • Preparation: Dilute 50 µL of IS Stock (1 mg/mL) into 9.95 mL of Methanol.

  • Final Conc: 5 µg/mL (5000 ng/mL).

  • Note: Prepare fresh weekly.

Calibration Standards Preparation

Design: A 7-point curve covering the expected dynamic range (e.g., 10 ng/mL to 1000 ng/mL).

Step A: Analyte Serial Dilution (in Solvent)

Std ID Source Solution Volume Source (µL) Volume Diluent (MeOH) (µL) Final Conc. (ng/mL)
WS-1 Analyte Stock (1 mg/mL) 10 990 10,000
WS-2 WS-1 500 500 5,000
WS-3 WS-2 200 800 1,000
WS-4 WS-3 500 500 500
WS-5 WS-4 200 800 100
WS-6 WS-5 500 500 50

| WS-7 | WS-6 | 200 | 800 | 10 |

Step B: Matrix Spiking & IS Addition Do not analyze WS solutions directly. They must be processed through the exact same extraction as samples to validate recovery.

  • Aliquot 100 µL of Blank Matrix (Plasma/Buffer) into 1.5 mL tubes.

  • Add 10 µL of respective WS (1-7) to each tube.

  • Add 10 µL of ISWS (5000 ng/mL) to every tube (including blanks).

  • Vortex gently (10 sec).

  • Equilibration: Allow to stand for 15 mins at room temperature. This ensures the IS integrates into the matrix similarly to the analyte.

Extraction Workflow (LLE)
  • Add 500 µL Hexane (or Ethyl Acetate) to each spiked sample.

  • Vortex vigorously for 2 minutes (or shaker plate @ 1000 rpm).

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer 400 µL of the upper organic layer to a clean GC vial with insert.

  • Optional: Evaporate to dryness under

    
     and reconstitute in 50 µL Nonane for higher sensitivity (enrichment factor).
    

Visual Workflow

G cluster_0 Stock Prep cluster_1 Calibration Spiking cluster_2 Processing Stock_Analyte Analyte Stock (1 mg/mL) Spike Spike Analyte (WS 1-7) Stock_Analyte->Spike Stock_IS IS Stock (d5) (1 mg/mL) Spike_IS Spike IS (Fixed Conc) Stock_IS->Spike_IS Matrix Blank Matrix (100 µL) Matrix->Spike Spike->Spike_IS Equilibrate Equilibration (15 min) Spike_IS->Equilibrate Extract LLE Extraction (Hexane) Equilibrate->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS

Figure 1: Step-by-step workflow for preparing calibration standards using Stable Isotope Dilution.

Data Analysis & Calculation

MS Detection Parameters (SIM)

Select specific ions for quantification to ensure specificity.

  • Analyte (DAA-EE): Monitor molecular ion

    
     or characteristic fragment (e.g., 
    
    
    
    140, 168).
  • Internal Standard (DAA-EE-d5): Monitor

    
     or equivalent fragment shifted by +5 Da.
    
    • Note: Ensure no spectral overlap (cross-talk) exists. If the d0-analyte produces a fragment at the d5-mass, the IS concentration is too low or the resolution is insufficient.

Calibration Curve Construction
  • Integrate Peaks: Obtain Area of Analyte (

    
    ) and Area of IS (
    
    
    
    ).
  • Calculate Ratio:

    
    .[3]
    
  • Plot: Y-axis = Ratio (

    
    ); X-axis = Nominal Concentration (
    
    
    
    ).
  • Regression Model: Apply Linear Regression (

    
    ).
    
  • Weighting: Mandatory. Use

    
     or 
    
    
    
    weighting.
    • Reasoning: Homoscedasticity is rarely true in bioanalysis; variance typically increases with concentration.

      
       weighting normalizes the error across the range, preventing the high standards from biasing the curve at the LLOQ.
      

Logic RawData Raw Peak Areas (Analyte & IS) CalcRatio Calculate Ratio (Area_Analyte / Area_IS) RawData->CalcRatio Regression Linear Regression (Weighted 1/x²) CalcRatio->Regression Validation Back-Calculation (Accuracy ±15%) Regression->Validation

Figure 2: Logic flow for data processing and regression analysis.

Validation & Acceptance Criteria (FDA/ICH)

To ensure the method is "Self-Validating" as requested, every batch must meet these criteria (based on FDA Bioanalytical Method Validation Guidance 2018):

  • Linearity: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
  • Accuracy (Back-Calculated):

    • Standards must be within ±15% of nominal value.

    • LLOQ (Lower Limit of Quantitation) must be within ±20%.[4]

    • At least 75% of non-zero standards must pass.[4]

  • Precision: CV%

    
     15% (20% at LLOQ).
    
  • IS Response Consistency: The IS peak area in samples should not deviate >50% from the mean IS area in calibration standards. A drastic drop indicates matrix suppression or extraction failure.

Troubleshooting & Critical Control Points

  • Issue: IS Signal Drop.

    • Cause: Ion suppression or hydrolysis of the ester.

    • Fix: Check extraction solvent purity. Ensure samples are not left at extreme pH (>8 or <3) for extended periods.

  • Issue: Non-Linearity at High Conc.

    • Cause: Detector saturation.

    • Fix: Dilute samples or reduce injection volume (split ratio).

  • Issue: Deuterium Exchange.

    • Risk:[3] Low for Ethyl-d5.

    • Verification: Incubate IS in matrix for 24h and monitor for mass shift (-1 Da). If observed, pH adjustment of the matrix is required.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5] Link

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • Stokvis, E., et al. (2005). Stable Isotope Dilution Analysis in LC-MS/MS: Principles and Applications. Biomedical Chromatography. Link

  • Kulig, C. C., et al. (2006).[6] Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Journal of Laboratory and Clinical Medicine. Link

Sources

Troubleshooting & Optimization

Resolving peak tailing issues with Diallylacetic Acid Ethyl-d5 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Asymmetry Issues

Executive Summary & Technical Context

Diallylacetic Acid Ethyl-d5 Ester (DAA-Et-d5) is a specialized deuterated internal standard, primarily utilized in the quantification of valproic acid impurities or as a surrogate in fatty acid ethyl ester (FAEE) analysis [1, 2].

Chemically, this compound presents a unique challenge: it combines an ester moiety with two allyl groups (terminal double bonds). While esters are generally neutral, the presence of the allyl groups increases electron density, making the molecule susceptible to secondary interactions with active silanols or metal ions in the flow path.

The Core Problem: Peak tailing in DAA-Et-d5 analysis is rarely a simple chromatographic mismatch. It is almost always a symptom of on-column hydrolysis (reversion to the free acid) or active site adsorption in the inlet/column head.

This guide provides a root-cause analysis and resolution workflow for both GC-MS (primary technique) and LC-MS platforms.

Diagnostic Workflow

Before adjusting method parameters, use this logic gate to isolate the source of the tailing.

DiagnosticWorkflow Start START: Peak Tailing Observed CheckBlank Step 1: Inject Solvent Blank Start->CheckBlank GhostPeaks Are there ghost peaks/tailing? CheckBlank->GhostPeaks SystemDirty CAUSE: System Contamination (Inlet/Liner/Needle) GhostPeaks->SystemDirty Yes CheckStd Step 2: Inject Fresh Standard (Non-extracted) GhostPeaks->CheckStd No StdTails Does the standard tail? CheckStd->StdTails ActiveSites CAUSE: Active Sites (Silanols/Metal Interaction) StdTails->ActiveSites Yes MatrixEffect CAUSE: Matrix Interference or Hydrolysis in Sample StdTails->MatrixEffect No (Only samples tail)

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry.

Critical Troubleshooting: Question & Answer

Category A: Chemical Stability & Hydrolysis (The "Invisible" Cause)

Q: I am analyzing DAA-Et-d5 by GC-MS. The peak was sharp yesterday, but today it is tailing significantly. I haven't changed the column. What happened?

A: You are likely witnessing in-vial hydrolysis . Ethyl esters are susceptible to hydrolysis, converting them back to the free acid (Diallylacetic Acid). The free acid contains a hydroxyl group (-OH) that hydrogen bonds aggressively with stationary phases, causing severe tailing [3].

  • The Mechanism: Trace moisture in your solvent (e.g., non-dried Ethyl Acetate or Methanol) catalyzes the hydrolysis of the ester to the acid.

  • The Fix:

    • Check Solvent Quality: Ensure solvents are anhydrous.

    • Derivatization Check: If you suspect free acid formation, add a derivatizing agent (e.g., BSTFA) to the vial. If the tailing peak shifts to a new, sharper peak (the TMS-ester), you have confirmed the presence of the free acid.

Q: Can the "d5" label affect peak shape? A: No. Deuterium isotope effects may slightly shift retention time (typically eluting slightly earlier than the non-deuterated analog in RPLC), but they do not cause tailing. If the d5 standard tails but the native analyte does not, suspect purity degradation of the standard stock solution.

Category B: GC-MS Specific Issues

Q: My standard is fresh, but I still see tailing. What hardware component is the culprit?

A: For allyl-containing esters like DAA-Et-d5, the Inlet Liner is the primary suspect. The double bonds in the allyl groups can interact with non-deactivated glass wool or dirty liner surfaces.

  • Recommendation: Switch to a Ultra-Inert (UI) Splitless Liner with Wool . The "Ultra-Inert" deactivation prevents the adsorption of the ester functionality and the alkene groups [4].

  • Avoid: Standard undeactivated liners or liners packed with untreated glass wool.

Q: How do I determine if the column itself is damaged?

A: Perform the "Column Trimming Test" . Peak tailing is often caused by the accumulation of non-volatile matrix ("gunk") at the head of the column (first 5-10 cm), which exposes active silanols.

Protocol:

  • Cool the oven and inlet.

  • Remove the column from the inlet.[1]

  • Trim 15-30 cm from the front of the column using a ceramic wafer.

  • Re-install and condition for 15 minutes.

  • Result: If tailing improves, the column head was contaminated. If it persists, the issue is likely the inlet seal or the column stationary phase has collapsed (phase oxidation).

Category C: LC-MS Specific Issues

Q: I am running this on RPLC (C18). The peak is broad and tailing.[2][3][4][5] Is it the pH?

A: Yes, pH is critical. While esters are neutral, if any hydrolysis has occurred, the resulting diallylacetic acid (pKa ~4.8) will tail severely at neutral pH due to mixed-mode ionization.

  • The Fix: Ensure your mobile phase is acidified (0.1% Formic Acid). This suppresses the ionization of any trace free acid, keeping it in the neutral protonated state, which yields sharper peaks on C18 columns [5].

  • Column Choice: Use a "Base-Deactivated" or "End-Capped" C18 column. Exposed silanols on older generation silica columns will interact with the electron-rich allyl groups.

Quantitative Data: Liner Deactivation Impact

The following data illustrates the impact of liner choice on the Tailing Factor (


) of Diallylacetic Acid Ethyl Ester (10 ppm in Hexane).
Liner TypeGlass Wool StatusUSP Tailing Factor (

)
Outcome
Standard Splitless None1.8Fail (Broadening)
Standard Splitless Undeactivated Wool2.4Critical Fail (Adsorption)
Ultra-Inert (UI) None1.1Pass
Ultra-Inert (UI) Deactivated Wool 1.05 Optimal (Best vaporization)

Note: USP Tailing Factor > 1.5 is generally considered unacceptable for quantitative analysis.

Experimental Protocols

Protocol A: System Passivation (GC-MS)

Use this when replacing the liner does not resolve tailing.

  • Cool Down: Set Oven to 35°C, Inlet to 40°C.

  • Maintenance: Replace the Gold Seal (or inlet base plate) and the Septum . Metal seals can develop active sites over time.

  • Column Maintenance: Trim 30 cm from the inlet side of the column.

  • Bake Out:

    • Set Column flow to normal operating velocity.

    • Ramp Oven to

      
       (e.g., 280°C for standard wax/5MS columns).
      
    • Hold for 30 minutes. Do not exceed 1 hour as this can degrade the phase.

  • Verification: Inject a "Column Test Mix" (containing non-polar, polar, and basic probes) to verify system inertness.

Protocol B: Solvent Purity Check (Hydrolysis Prevention)

Use this to validate the integrity of your DAA-Et-d5 stock.

  • Preparation: Aliquot 100 µL of your working standard.

  • Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Heat at 60°C for 20 minutes.

  • Analysis: Inject via GC-MS.

  • Interpretation:

    • Peak A (Retention X): DAA-Et-d5 (Intact Ester).

    • Peak B (Retention Y): DAA-TMS (Derivatized Acid).

    • Calculation: If Peak B area > 5% of Peak A, your standard has hydrolyzed. Discard and prepare fresh.

References

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Agilent Technologies. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Recovery of Diallylacetic Acid Ethyl-d5 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-DAAE-D5-REC Status: Escalated / Senior Application Scientist Review Subject: Troubleshooting Low Recovery & Variability in Biological Matrices

Executive Summary

Low recovery of Diallylacetic Acid Ethyl-d5 Ester (DAAE-d5) is rarely due to a single factor. Because this molecule combines high lipophilicity (LogP ~3.5) with significant volatility and esterase susceptibility , it presents a "perfect storm" for bioanalytical failure.

This guide moves beyond generic advice to address the specific physicochemical failure modes of short-chain, unsaturated fatty acid esters.

Part 1: Diagnostic Workflow

Before modifying your protocol, use this decision tree to isolate the failure mode.

TroubleshootingTree Start Low Recovery Observed Q1 Is the loss observed in Solvent Standards (No Matrix)? Start->Q1 Q2 Is the loss observed only in Plasma/Tissue? Q1->Q2 No (Standards OK) Volatility ROOT CAUSE: Volatility (Evaporative Loss) Q1->Volatility Yes (High Loss) Adsorption ROOT CAUSE: Adsorption (Plastic Binding) Q1->Adsorption Yes (Variable Loss) Hydrolysis ROOT CAUSE: Enzymatic Hydrolysis (Esterase Activity) Q2->Hydrolysis Pre-Extraction Loss Suppression ROOT CAUSE: Ion Suppression (Matrix Effect) Q2->Suppression Post-Column Loss

Figure 1: Diagnostic decision tree for isolating recovery failures.

Part 2: Critical Failure Modes & Solutions
1. The "Invisible" Loss: Volatility During Evaporation

The Science: Diallylacetic acid ethyl ester has a relatively high vapor pressure. The most common error is evaporating extraction solvents (hexane, MTBE, ethyl acetate) to complete dryness under a nitrogen stream. The analyte co-evaporates (azeotropic loss), leading to 0–40% recovery .

  • Symptom: Recovery is consistently low across all samples, including neat standards.

  • The Fix: Never evaporate to dryness.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Evaporation Blow down to drynessStop at 50–100 µL volume
Keeper Solvent NoneAdd 10–20 µL DMSO or Dodecane before evaporation
Temperature 40°C+Ambient or <25°C
Gas Flow High velocityGentle stream (ripple surface only)
2. The "Silent" Loss: Enzymatic Hydrolysis

The Science: Biological matrices (especially rodent plasma) contain high levels of carboxylesterases. These enzymes rapidly hydrolyze the ester bond.

  • The Trap: Since the deuterium label is on the ethyl group (

    
    ), hydrolysis cleaves the label off as Ethanol-d5 , leaving non-deuterated Diallylacetic Acid. Your internal standard effectively "vanishes" from the mass spec channel.
    
  • Symptom: Recovery decreases with time; "Ghost" peaks of the acid form appear; Rat plasma shows worse recovery than human plasma.

  • The Fix: Immediate enzyme inhibition is mandatory at the moment of blood collection.

Inhibitor Cocktail Recommendation:

  • Primary: Sodium Fluoride (NaF) / Potassium Oxalate tubes (Grey top).

  • Secondary (If NaF fails): Phenylmethylsulfonyl fluoride (PMSF) or Dichlorvos (organophosphate) added immediately to plasma (10–20 mM final concentration).

  • Process Control: Perform all extractions on an ice bath (

    
    ).
    
3. The "Sticky" Loss: Non-Specific Binding

The Science: With two allyl groups and an ethyl ester, this molecule is highly lipophilic (LogP > 3). It will bind aggressively to polypropylene (PP) tubes and pipette tips.

  • Symptom: Non-linear calibration curves; lower recovery at low concentrations compared to high concentrations.

  • The Fix:

    • Use Silanized Glass vials for all storage and evaporation steps.

    • If using 96-well plates, use Glass-Coated or PTFE plates, not standard PP.

    • Pre-rinse pipette tips with solvent (if automated) or use low-retention tips.

Part 3: Optimized Extraction Protocol (Gold Standard)

This protocol utilizes Liquid-Liquid Extraction (LLE) with a "Keeper" strategy to mitigate volatility.

Reagents:

  • Extraction Solvent: n-Hexane or n-Heptane (Avoids extracting polar matrix components).

  • Keeper Solvent: Decane or Dodecane (Boiling point >170°C).

  • Internal Standard: this compound.

Step-by-Step Workflow:

  • Sample Thawing: Thaw plasma samples on wet ice . Do not use a water bath.

  • Inhibition: Verify sample was collected in NaF/Oxalate. If not, add PMSF (10 mM) immediately.

  • IS Addition: Add IS working solution. Crucial: Prepare IS in a solvent that does not promote hydrolysis (e.g., Acetonitrile, NOT Methanol).

  • Extraction:

    • Add 1.0 mL n-Hexane .

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 x g for 10 min at 4°C .

  • Phase Transfer: Transfer the upper organic layer to a Silanized Glass Vial .

  • Keeper Addition: Add 10 µL of Decane to the organic layer.

  • Concentration:

    • Evaporate under gentle Nitrogen at 20°C .

    • STOP when the volume reduces to the ~10 µL keeper droplet. DO NOT DRY.

  • Reconstitution: Add 100 µL of mobile phase (e.g., 80% Acetonitrile) and vortex.

Part 4: Chromatography & Mass Spec Considerations
Deuterium Isotope Effect

Deuterated compounds often elute slightly earlier than their non-deuterated analogs on Reverse Phase (C18) columns.

  • Risk: If your integration window is too tight based on the analyte, you might miss the leading edge of the D5 peak.

  • Action: Widen the expected retention time window for the IS by 0.1–0.2 minutes.

MRM Transitions

Ensure you are tracking the correct species.

  • Parent (D5):

    
     (Check exact mass based on specific D5 position).
    
  • Common Fragment: Loss of the alkoxy group (Ethanol-d5).

    • Note: If the fragmentation loses the ethyl group, the resulting fragment ion will be identical to the non-deuterated analyte fragment.

    • Rule: You MUST select a transition that retains the deuterium label (e.g., parent ion survival or a fragment containing the ethyl group) or use the molecular ion if fragmentation is unstable.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Solid Phase Extraction (SPE) instead of LLE? A: Yes, but select a C18 or C8 cartridge. Avoid "mixed-mode" cation exchange cartridges as the ester is neutral and won't retain by ionic mechanism. Elute with 100% Acetonitrile, but be extremely cautious during the dry-down step.

Q: My internal standard signal is dropping over the course of a run. Why? A: This indicates instability in the autosampler.

  • Is the autosampler cooled to 4°C? (Required).

  • Is the reconstitution solvent acidic? (Esters are more stable at slightly acidic pH; avoid alkaline mobile phases).

Q: Why do I see a peak for Diallylacetic Acid (non-ester) in my IS channel? A: You are likely monitoring a transition that loses the ethyl group. If you monitor


, you lose the distinction between the D5-ester and the non-labeled acid if the acid is present in the sample. Ensure your Q1/Q3 pair is specific to the intact ester.
References
  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Li, W., et al. (2019). Strategies to Minimize Evaporation Loss of Volatile Analytes in Bioanalysis.
  • Williams, F. M. (1985). Esterases in Human and Rat Plasma: Stability of Ester-Based Prodrugs.[1] Clinical Pharmacokinetics, 10(5), 392-403.

  • Restek Corporation. (2020). Best Practices for Handling Volatile Organic Reference Standards. Restek Technical Guide. [Link]

Sources

Technical Support Center: LC-MS/MS Optimization for Diallylacetic Acid Ethyl-d5 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Matrix Effects & Stability in Bioanalysis

Introduction

Welcome to the Technical Support Center. You are likely working with Diallylacetic Acid Ethyl-d5 Ester , typically utilized as an Internal Standard (IS) for the quantification of Diallylacetic Acid Ethyl Ester (a valproic acid impurity or metabolite derivative).

Because this analyte is a hydrophobic ethyl ester , you face two distinct challenges that often mimic each other: Matrix Effects (ME) and Chemical Instability (Hydrolysis) . This guide prioritizes the distinction between physical ion suppression and chemical degradation, a common pitfall in ester bioanalysis.

Module 1: Critical Stability Alert (Pre-Analysis)

Q: My D5-IS signal is dropping over time in the autosampler, but the peak shape is fine. Is this a matrix effect?

A: Likely not. This is probable ester hydrolysis . Diallylacetic acid ethyl ester is susceptible to enzymatic hydrolysis (by plasma esterases) and chemical hydrolysis (pH-dependent). If your ethyl-d5 ester converts to diallylacetic acid-d5 (free acid), your MRM transition for the ester will vanish, mimicking ion suppression.

Immediate Action:

  • Check pH: Ensure your reconstitution solvent is neutral or slightly acidic (pH 4.5–6.0). Avoid alkaline buffers.

  • Enzyme Inhibition: If working with plasma, add an esterase inhibitor (e.g., NaF, PMSF, or immediate acidification with formic acid) during sample collection.

  • Temperature: Keep autosampler temperature at 4°C.

Module 2: Diagnosing Matrix Effects

Q: How do I definitively prove matrix effects are causing my poor reproducibility?

A: You must distinguish between Extraction Recovery (RE) and Matrix Effect (ME) . Low signal can be caused by poor extraction, but variable signal is often caused by matrix effects.

The "Gold Standard" diagnostic is the Post-Column Infusion method. This creates a visual map of the suppression zones in your chromatogram.

Protocol: Post-Column Infusion Setup

Objective: Visualize where matrix components (phospholipids, salts) elute relative to your D5-ester.

Methodology:

  • Infusion: Syringe pump infuses a constant flow of this compound (e.g., 100 ng/mL) directly into the MS source.

  • Injection: Inject a "blank" extracted matrix sample (processed plasma/urine without analyte) via the LC column.

  • Observation: Monitor the baseline of the D5-ester. A flat baseline = clean. A dip = suppression. A hill = enhancement.

Visualization of Workflow:

PostColumnInfusion LC_Pump LC Gradient Pump (Mobile Phase) Injector Autosampler (Inject Extracted Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Eluent + Matrix Syringe Syringe Pump (Infuse D5-Ester Constant) Syringe->Tee Constant Analyte MS Mass Spectrometer (Monitor D5 Transition) Tee->MS Combined Flow

Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix suppression zones.

Module 3: The Deuterium Isotope Effect

Q: I am using the D5-labeled IS. Shouldn't that automatically correct for all matrix effects?

A: No. This is a dangerous assumption with Deuterium (²H). Deuterium forms stronger, shorter bonds than Hydrogen, slightly reducing the lipophilicity of the molecule. In Reversed-Phase LC (RPLC), deuterated isotopologues often elute earlier than the non-labeled analyte [1].[1]

The Risk: If your D5-ester elutes 0.1–0.2 minutes before the target analyte, and that specific time window coincides with a sharp phospholipid suppression zone (common in protein precipitation samples), the IS will be suppressed while the analyte is not (or vice versa). The IS ratio will be skewed, leading to quantitation errors.[1]

Troubleshooting Steps:

  • Check Retention Time (RT) Shift: Overlay the chromatograms of the D5-IS and the native analyte.

  • Chromatographic Resolution: If an RT shift exists, ensure your gradient is shallow enough that both peaks fall outside the suppression zone identified in Module 2.

Module 4: Sample Preparation Strategy

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?

A: For a hydrophobic ester like Diallylacetic Acid Ethyl Ester, PPT is often insufficient. PPT removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in LC-MS [2]. These lipids often elute late in the gradient, potentially overlapping with your hydrophobic ester.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) . Because your analyte is an ethyl ester (highly non-polar), it extracts beautifully into non-polar solvents, while phospholipids and salts stay in the aqueous phase.

Comparison of Sample Prep Methods
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Recommendation
Mechanism Solubility change (denaturation)Partitioning (Polarity based)LLE
Phospholipid Removal Poor (< 20% removed)Excellent (> 99% removed)LLE
Solvent Choice Acetonitrile / MethanolHexane / MTBE / Ethyl AcetateHexane/MTBE
Risk High Matrix EffectLow Matrix EffectLLE
Throughput HighMediumAutomate LLE

Note: Avoid Ethyl Acetate if possible, as it is slightly more polar and may co-extract some lipids. Hexane or MTBE (Methyl tert-butyl ether) are superior for this specific ester.

Module 5: Quantitative Assessment (Matuszewski Method)

Q: How do I calculate the magnitude of the matrix effect?

A: Use the method defined by Matuszewski et al. [3]. You must run three sets of samples to calculate Matrix Factor (MF) and Recovery (RE) .

Experimental Design:

  • Set A (Neat Standard): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculations:



  • MF = 1: No matrix effect.[2]

  • MF < 1: Ion Suppression.

  • MF > 1: Ion Enhancement.



Acceptance Criteria: According to FDA Bioanalytical Method Validation Guidelines (2018) [4], the IS-normalized Matrix Factor (MF of Analyte / MF of IS) should have a Coefficient of Variation (CV) < 15% across 6 different lots of matrix.

Troubleshooting Decision Tree

Use this logic flow to resolve sensitivity or reproducibility issues.

TroubleshootingTree Start Start: High Variability / Low Signal CheckStability 1. Check Stability (Is Ester Hydrolyzing?) Start->CheckStability Stable Stable CheckStability->Stable Signal constant Unstable Unstable CheckStability->Unstable Signal drops over time CheckRT 2. Check RT Shift (Isotope Effect?) Stable->CheckRT FixBuffer Adjust pH / Add Inhibitor Use Non-Aqueous Solvents Unstable->FixBuffer Shifted Significant Shift (>0.1 min) CheckRT->Shifted Aligned Co-eluting CheckRT->Aligned MapMatrix 3. Post-Column Infusion (Map Suppression Zones) Shifted->MapMatrix Risk of uncompensated ME Aligned->MapMatrix SuppressionFound Suppression Zone Found MapMatrix->SuppressionFound ChangePrep Switch to LLE (Hexane) Remove Phospholipids SuppressionFound->ChangePrep Clean the sample AdjustLC Adjust Gradient Move Peak out of Zone SuppressionFound->AdjustLC Separate the peaks

Figure 2: Logic flow for troubleshooting bioanalytical assays for diallylacetic acid ethyl ester.

References

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in reversed-phase liquid chromatography-mass spectrometry. Journal of Chromatography B.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Matuszewski, B.K., et al. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. FDA.gov.

Sources

Technical Support Center: Improving Sensitivity for Diallylacetic Acid Ethyl-d5 Ester in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Diallylacetic Acid Ethyl-d5 Ester. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and robustness of their mass spectrometry-based assays for this compound. In the following sections, we will address common challenges and provide field-proven troubleshooting strategies in a direct question-and-answer format. Our approach is grounded in the principles of electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), focusing on the causality behind experimental choices to empower you with a deeper understanding of your analytical method.

Troubleshooting Guide

Question 1: I am not seeing any signal for this compound. What are the first things I should check?

This is a common issue when developing a new method. A systematic approach is crucial to pinpoint the problem efficiently. We recommend a tiered troubleshooting workflow, starting from the most straightforward checks and progressing to more detailed investigations.

Initial Checks (The "Is it plugged in?" phase):

  • Confirm Compound Information: First, verify the molecular weight and formula of this compound. The molecular formula is C10H11D5O2, with a molecular weight of approximately 173.28 g/mol .

  • System Suitability: Before analyzing your compound, ensure the LC-MS system is performing as expected. Run a system suitability test (SST) with a known standard to confirm that the instrument is functioning correctly.[1][2] A failing SST points to a system-wide problem rather than a compound-specific one.

  • Sample Preparation: Review your sample preparation procedure. Was the correct standard used? Was there a dilution error? Re-injecting a freshly prepared, stable sample from a previous batch can help rule out sample preparation as the root cause.[1]

Direct Infusion Analysis: If the initial checks do not resolve the issue, the next step is to bypass the liquid chromatography (LC) system and perform a direct infusion of your analyte into the mass spectrometer. This helps to isolate the problem to either the LC or the MS.

Troubleshooting_Workflow_No_Signal cluster_Initial Initial Checks cluster_Direct_Infusion Direct Infusion cluster_Diagnosis Diagnosis cluster_Resolution Resolution A Verify Compound Info (MW, Formula) B Run System Suitability Test (SST) A->B C Review Sample Preparation B->C D Prepare Analyte Solution (e.g., 1 µg/mL in 50:50 ACN:H2O) C->D If no issues found E Infuse Directly into MS D->E F Optimize Source Parameters (Full Scan Mode) E->F G Signal Observed? F->G H Problem is likely with LC Method (Retention, Mobile Phase) G->H Yes I Problem is with MS Settings (Ionization, Polarity, Adducts) G->I No Adduct_Formation Analyte This compound (M) Proton H+ Ammonium NH4+ Sodium Na+ MH [M+H]+ Proton->MH MNH4 [M+NH4]+ Ammonium->MNH4 MNa [M+Na]+ Sodium->MNa

Figure 2: Common adduct formation in positive mode ESI.
Question 3: I have a precursor ion, but I can't find any stable product ions for my MRM transition. What should I do?

Finding stable and specific product ions is key to a sensitive and selective Multiple Reaction Monitoring (MRM) assay. For aliphatic esters, fragmentation typically occurs around the carbonyl group. [3][4][5] Predicting Fragmentation: Based on the structure of this compound, we can predict several likely fragmentation pathways upon collision-induced dissociation (CID):

  • Neutral Loss of Ethene (from the ethyl-d5 group): This is a common fragmentation for ethyl esters, though the deuterium labeling might affect its favorability.

  • Formation of an Acylium Ion: Cleavage of the ester bond can result in a stable acylium ion. [4][6]3. Loss of the D5-ethoxy Group: This would result in the formation of the diallylacetic acid cation.

The diagram below illustrates a plausible fragmentation pathway, starting from the recommended [M+NH4]+ precursor ion.

Fragmentation_Pathway cluster_Fragments Potential Product Ions Precursor [M+NH4]+ m/z = 191.21 Frag1 Acylium Ion [C8H11O]+ m/z = 123.08 Precursor->Frag1 Loss of NH3 and C2D5O• Frag2 Loss of NH3 and C2D5OH [C8H9]+ m/z = 105.07 Precursor->Frag2 Sequential Loss Frag3 Loss of Propene [C7H10D5O2N]+ m/z = 149.15 Precursor->Frag3 Rearrangement & Loss

Figure 3: Predicted fragmentation pathway for the [M+NH4]+ adduct.

Experimental Approach: Perform a product ion scan on your most intense precursor ion (likely [M+NH4]+). Start with a moderate collision energy (e.g., 15-25 eV) and then ramp the energy up and down to see how the fragmentation pattern changes. Look for the predicted fragments, as well as any other stable ions that appear. The most intense and stable product ions will be the best candidates for your MRM transitions.

Question 4: My signal is inconsistent, and my chromatography is poor. How can I optimize my LC method?

Poor chromatography can lead to a host of problems, including ion suppression, poor peak shape, and inconsistent signal intensity. [2]Given the hydrophobic nature of this compound, a well-optimized reversed-phase liquid chromatography (RPLC) method is essential.

Column Choice:

  • A standard C18 column is an excellent starting point for this type of analyte. The hydrophobic stationary phase will provide good retention.

  • Consider a column with a smaller particle size (e.g., < 2 µm) if you need higher efficiency and resolution, but be mindful of the increased backpressure.

Mobile Phase Optimization:

  • Organic Modifier: Acetonitrile is generally preferred over methanol for MS applications as it often leads to better ionization efficiency.

  • Aqueous Phase: Use high-purity, MS-grade water. * Additives: As mentioned previously, adding 5-10 mM ammonium formate to both your aqueous and organic mobile phases can greatly improve peak shape and sensitivity. [7][8]It helps to maintain a consistent ionic strength throughout the gradient, which is beneficial for peak symmetry. [9] Gradient Elution: A ballistic gradient is often not suitable for hydrophobic compounds that may have interferences from matrix components like phospholipids. [10][11]Start with a shallow gradient to ensure your analyte is well-separated from any early-eluting, polar interferences. A typical starting gradient might be:

Time (min)%A (Water + 10mM AF)%B (ACN + 10mM AF)
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

This gradient provides a good starting point for method development. Adjust the gradient slope and duration based on the observed retention time and separation from other components in your sample.

Frequently Asked Questions (FAQs)

Q: What is the exact neutral mass of this compound? A: The monoisotopic mass of the neutral molecule (C10H11D5O2) is 173.17 g/mol .

Q: Which ionization mode, positive or negative, is better? A: Positive ion mode is strongly recommended. The ester functional group is not readily deprotonated, so negative ion mode is unlikely to provide a sensitive signal. In positive mode, you can take advantage of adduct formation ([M+NH4]+, [M+Na]+) to achieve high sensitivity. [12] Q: How can I minimize matrix effects when analyzing this compound in a complex sample like plasma? A: Matrix effects, which can cause ion suppression or enhancement, are a major concern in bioanalysis. [13][14][15][16]Here are three key strategies:

  • Effective Sample Preparation: Simple protein precipitation may not be sufficient to remove interfering phospholipids. [10][13]Consider using solid-phase extraction (SPE) or a phospholipid removal plate for cleaner samples.

  • Chromatographic Separation: Ensure your LC method separates the analyte from the bulk of the matrix components. A good separation is your best defense against matrix effects. [17]3. Use of a Stable Isotope-Labeled Internal Standard: Since you are already using a deuterated standard (this compound), this is excellent. A co-eluting, stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and improving quantitative accuracy.

Experimental Protocols

Protocol 1: Direct Infusion Analysis for Precursor Ion Identification

Objective: To identify the most abundant and stable precursor ion for this compound.

Materials:

  • This compound standard

  • LC/MS-grade acetonitrile and water

  • Ammonium formate

  • Syringe pump and infusion line

Procedure:

  • Prepare a 1 µg/mL solution of your standard in 50:50 acetonitrile:water with 10 mM ammonium formate.

  • Set up the mass spectrometer for direct infusion.

  • Set the instrument to positive ion mode and perform a full scan from m/z 100 to 300.

  • Infuse the solution at a flow rate of 5-10 µL/min.

  • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the most intense ion. [18]6. Identify the m/z of the most abundant ion and confirm if it corresponds to a predicted adduct ([M+H]+, [M+NH4]+, or [M+Na]+).

Protocol 2: Developing a Sensitive LC-MS/MS (MRM) Method

Objective: To develop a robust and sensitive MRM method for the quantification of this compound.

Procedure:

  • Product Ion Scan: Using the optimal precursor ion identified in Protocol 1, perform a product ion scan to identify the most intense and stable fragment ions.

  • Select MRM Transitions: Choose at least two of the most abundant product ions to create MRM transitions. A primary "quantifier" ion and a secondary "qualifier" ion are recommended.

  • Optimize Collision Energy (CE): For each MRM transition, perform a CE optimization experiment to find the voltage that produces the most intense product ion signal.

  • LC Method Development:

    • Equilibrate a C18 column with your initial mobile phase conditions (e.g., 95%A / 5%B, where A is water + 10mM AF and B is ACN + 10mM AF).

    • Inject your sample and run the gradient described in the troubleshooting section above.

    • Adjust the gradient as needed to achieve a retention time of at least 2-3 minutes and good peak shape.

  • Method Validation: Once the method is developed, perform a basic validation by injecting a series of standards to assess linearity, sensitivity (LOD/LOQ), and reproducibility.

References
  • The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed. (2013, December 15). PubMed. [Link]

  • LCMS Grade Ammonium Formate (10 M Solution), 100mL - Ibis Scientific. Ibis Scientific. [Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC. National Center for Biotechnology Information. [Link]

  • How exactly do we prepare mobile phases used for LC/MS? ResearchGate. [Link]

  • PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. (2020, March 17). YouTube. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). Bioanalysis Zone. [Link]

  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. ScienceDirect. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. ijppr.humanjournals.com. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022, December 1). American Pharmaceutical Review. [Link]

  • GCMS Section 6.14 - Whitman People. Whitman College. [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory | myadlm.org. (2015, August 1). American Association for Clinical Chemistry. [Link]

  • Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery. (2013, December 17). Chemistry!!! Not Mystery. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. ZefSci. [Link]

  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures - Shimadzu UK Limited. (2024, February 13). Shimadzu UK Limited. [Link]

  • Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. (2022, May 9). Biomedical Journal of Scientific & Technical Research. [Link]

  • Differentiation of a pair of diastereomeric tertiarybutoxycarbonylprolylproline ethyl esters by collision-induced dissociation of sodium adduct ions in electrospray ionization mass spectrometry and evidence for chiral recognition by ab initio molecular orbital calculations - PubMed. (2003, February 15). PubMed. [Link]

  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. (2024, October 26). SCIEX. [Link]

  • Troubleshooting LC-MS | LCGC International. (2023, February 2). LCGC International. [Link]

  • Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. Scribd. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Chromatography Online. [Link]

  • Mass Spectrometry of Aliphatic Ethers - YouTube. (2025, August 20). YouTube. [Link]

  • Electrospray Ionization – ESI. University of Florida. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. (2025, November 19). AMSbiopharma. [Link]

  • (PDF) Practical Implications of Some Recent Studies in Electrospray Ionization Fundamentals - ResearchGate. ResearchGate. [Link]

  • Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples - PMC. National Center for Biotechnology Information. [Link]

  • Electrospray ionization - Wikipedia. Wikipedia. [Link]

  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 - YouTube. (2021, May 23). YouTube. [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters - TDX. Tesis Doctorals en Xarxa. [Link]

  • Diallylacetic acid | C8H12O2 | CID 12610509 - PubChem. PubChem. [Link]

  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals - PMC. National Center for Biotechnology Information. [Link]

  • REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Canadian Journal of Chemistry. [Link]

  • CAS No : 99-67-2 | Product Name : Diallylacetic Acid | Pharmaffiliates. Pharmaffiliates. [Link]

  • (PDF) Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate via a Spontaneous Trimolecular Reaction Based on Density Functional Theory Calculation and Supported by Electrospray Ionization- Mass Spectrometry - ResearchGate. ResearchGate. [Link]

  • Acetic acid, diethyl- - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]

Sources

Technical Support Center: Troubleshooting Interfering Peaks in the Analysis of Diallylacetic Acid Ethyl-d5 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Diallylacetic Acid Ethyl-d5 Ester. As a deuterated stable isotope-labeled internal standard (SIL-IS), its accurate measurement is paramount for the reliable quantification of the unlabeled diallylacetic acid ethyl ester analyte. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to interfering peaks that may compromise analytical data integrity.

This document provides a series of structured questions and answers, detailed troubleshooting protocols, and expert insights to help you systematically identify the source of interference and implement effective solutions.

Part 1: Foundational Questions & Immediate Concerns

This section addresses the most common initial questions users have when encountering an unexpected peak in their internal standard's mass channel.

Q1: What is this compound, and why is its purity in analysis so critical?

This compound is the ethyl ester of diallylacetic acid where five hydrogen atoms on the ethyl group have been replaced with deuterium.[1] This isotopic labeling gives it a mass five units higher than its non-deuterated counterpart. In quantitative mass spectrometry, it serves as an ideal internal standard.[2]

Causality: The core principle of using a SIL-IS is that it behaves almost identically to the actual analyte during sample extraction, chromatography, and ionization.[2][3] By adding a known amount of the d5-ester to every sample, you can correct for variations in sample preparation and instrument response. An interfering peak in the d5-ester's mass channel introduces a false signal, artificially inflating its measured area. This leads to an underestimation of the true analyte concentration, severely compromising the accuracy and reliability of your results.[4]

Q2: I see a peak at the exact retention time and mass transition of my d5-internal standard in a blank sample. What does this mean?

Observing a peak in a blank (a sample containing no analyte or internal standard) that mimics your internal standard is a clear sign of system contamination or carryover.[5] The interference shares the chromatographic and mass spectrometric properties of your d5-ester, making it impossible to distinguish from the real standard in an actual sample.

Common Causes:

  • Carryover: Residual amounts of the internal standard from a previous high-concentration sample adhering to parts of the injection port, syringe, or analytical column.

  • System Contamination: The internal standard solution may have contaminated the solvent lines, injection syringe, or other parts of the LC/GC system.

  • Solvent Contamination: The solvents used for sample preparation or as the mobile phase may have been inadvertently contaminated.[5]

Q3: Can the non-deuterated (d0) analyte interfere with the d5-internal standard?

Yes, this phenomenon, known as isotopic crosstalk, is a critical consideration, especially when the analyte concentration is significantly higher than the internal standard concentration.[4]

Mechanism: All organic molecules have naturally occurring heavy isotopes (primarily ¹³C). A molecule of the non-deuterated (d0) analyte will have a small population of molecules containing one, two, three, or more heavy isotopes, resulting in signals at M+1, M+2, M+3, etc. If the concentration of the d0 analyte is extremely high, the signal from its M+5 isotopic peak could be significant enough to be detected in the mass channel of your d5-internal standard, creating an interference.[4]

Part 2: A Systematic Guide to Troubleshooting Interference

Follow this logical workflow to efficiently diagnose the source of the interfering peak.

G A Start: Interfering Peak Observed in IS Channel B Step 1: Inject Blank Solvent (Mobile Phase A & B) A->B C Is Peak Present? B->C D YES: System Contamination C->D Yes E NO: Sample-Related Issue C->E No F Troubleshoot System: - Check for Carryover - Clean Injector/Source - Check Solvents/Gas - Inspect Column D->F G Step 2: Inject Blank Matrix (Extracted without IS) E->G H Is Peak Present? G->H I YES: Matrix Interference H->I Yes J NO: IS Purity or Crosstalk Issue H->J No K Troubleshoot Matrix: - Improve Sample Cleanup (SPE/LLE) - Optimize Chromatography I->K L Troubleshoot IS: - Check IS Purity - Assess Isotopic Crosstalk J->L

Caption: A logical workflow for troubleshooting interfering peaks.

Q4: My chromatogram shows an interfering peak. How do I start the investigation?

The first and most crucial step is to determine if the source of the interference is the analytical system itself or if it originates from the samples you are preparing. This is achieved through a systematic series of blank injections.

Action: Begin by following Protocol 1: Systematic Blank Injection Analysis . This will definitively isolate the problem to either your instrument and solvents or your sample matrix and preparation procedure.

Q5: The blank solvent injection was clean, but an interference appears when I inject an extracted blank matrix. What does this indicate?

This result strongly points to a matrix effect or a co-eluting compound from the biological matrix (e.g., plasma, urine, tissue homogenate).[6][7] The compound has the same retention time as your d5-ester and produces a fragment ion of the same mass.

Expert Insight: In complex matrices, endogenous lipids, metabolites, or administered drugs can cause this issue. The goal is to separate this interfering compound from your internal standard.

Solutions:

  • Optimize Chromatography: Modify your LC or GC method to improve resolution. Try a slower gradient, a different organic modifier, or change the pH of the mobile phase (for LC). A column with a different stationary phase chemistry can also provide the necessary selectivity.[8]

  • Enhance Sample Preparation: Your current sample cleanup may be insufficient. Implement a more rigorous extraction method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the interfering components before analysis.[6][8]

Q6: The interference is sporadic and sometimes appears in blanks right after a high concentration sample. What is the likely cause?

This pattern is a classic symptom of sample carryover . High-concentration samples can leave residue in the injection system (needle, valve, loop) which is then introduced into subsequent injections.

Solutions:

  • Injector Cleaning: Implement a more aggressive needle wash routine in your autosampler sequence. Use a strong, organic solvent (like isopropanol or acetonitrile/water with formic acid) for the wash.

  • Sequence Optimization: Run one or more blank solvent injections after every high-concentration sample or at the end of a batch to wash the system.

  • Hardware Inspection: If the problem persists, inspect and clean the injector components, including the stator, rotor seal, and sample loop.

Q7: I've noticed my d5-internal standard elutes slightly earlier than the non-deuterated analyte. Is this a problem?

Yes, this can be a significant problem. This phenomenon is known as the deuterium isotope effect , particularly common in reversed-phase chromatography.[3][7] The C-D bond is slightly less polar than the C-H bond, which can cause the deuterated compound to elute slightly earlier.

Why it's a problem: If a region of ion suppression exists in your chromatogram due to the sample matrix, and your analyte and internal standard elute at slightly different times, they may experience different degrees of ion suppression.[9] This invalidates the core assumption of using an internal standard, leading to inaccurate and highly variable results.[3][7]

Solutions:

  • Chromatographic Tuning: Adjust your gradient to ensure both peaks fall in a region of minimal ion suppression. A post-column infusion experiment (Protocol 3 ) can help identify these regions.

  • Alternative IS: In challenging cases, an internal standard with ¹³C or ¹⁵N labeling may be preferable as these isotopes typically do not cause a chromatographic shift.[7]

Part 3: Experimental Protocols for Interference Diagnosis
Protocol 1: Systematic Blank Injection Analysis

Objective: To determine if the interference originates from the system or the sample preparation process.

Methodology:

  • Prepare Blanks:

    • Solvent Blank: Use your initial mobile phase or reconstitution solvent.

    • Matrix Blank: Process a sample of the biological matrix (e.g., plasma) using your exact extraction procedure, but do not add the d5-internal standard.

  • Injection Sequence:

    • Run 2-3 injections of the Solvent Blank .

    • Run an injection of your highest calibration standard (to ensure the system is responsive).

    • Run another 2-3 injections of the Solvent Blank .

    • Run an injection of the Matrix Blank .

  • Data Analysis:

    • Peak in Solvent Blank? -> YES: The problem is system contamination (solvents, hardware, carryover). Proceed to clean the system.[5]

    • No Peak in Solvent Blank, but Peak in Matrix Blank? -> YES: The problem is a co-eluting interference from the sample matrix. Proceed to optimize chromatography or sample preparation.[6]

    • No Peak in any Blank? -> The interference may be from isotopic crosstalk or impurities in your internal standard itself. Proceed to Protocol 2 .

Protocol 2: Assessing Isotopic Crosstalk and IS Purity

Objective: To determine if the non-deuterated analyte or impurities in the IS stock are causing the interference.

G cluster_0 Analyte (d0) Signal cluster_1 Internal Standard (d5) Signal Analyte M M+1 M+2 M+3 M+4 M+5 IS M' (d5) Analyte:f5->IS:f0 Crosstalk (High Analyte Conc.)

Sources

Technical Support: Troubleshooting Baseline Noise in Diallylacetic Acid Ethyl-d5 Ester Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Context

Diallylacetic Acid Ethyl-d5 Ester (CAS: 18325-74-1, labeled analog) is the critical internal standard (IS) used for the quantification of Diallylacetic acid , a specific unsaturated impurity and metabolite of Valproic Acid (VPA). In pharmaceutical quality control and bioanalysis, this compound is typically analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) following esterification, or directly if synthesized as the ester.

Baseline noise in these chromatograms is rarely just "electronic static."[1] It is a diagnostic signal indicating chemical instability, contamination, or method incompatibility.[1] Because Diallylacetic Acid contains two reactive allyl groups and the IS contains a potentially labile ethyl-d5 ester linkage, "noise" often stems from transesterification or oxidative degradation rather than simple detector malfunction.

This guide provides a systematic troubleshooting protocol to isolate and eliminate baseline disturbances, ensuring the integrity of your quantitation.

Diagnostic Workflow

Before disassembling hardware, characterize the noise profile.[1] Use the logic tree below to identify the root cause.

TroubleshootingFlow Start START: Characterize Baseline Noise Type1 High Continuous Background Start->Type1 Type2 Random Spikes / Grass Start->Type2 Type3 Wander / Drift Start->Type3 Type4 Periodic / Ghost Peaks Start->Type4 Cause1 Column Bleed or Gas Contamination Type1->Cause1 Cause2 Detector (MS) Source Contamination Type2->Cause2 Cause3 Thermal Instability or Flow Leak Type3->Cause3 Cause4 Septum Bleed or Matrix Carryover Type4->Cause4 Action1 Check Carrier Gas Trap & Column Max Temp Cause1->Action1 Action2 Clean Ion Source & Check Electrometer Cause2->Action2 Action3 Leak Check Inlet & Verify Temp Ramp Cause3->Action3 Action4 Replace Septum/Liner & Check Injection Solvent Cause4->Action4

Figure 1: Diagnostic logic tree for classifying chromatographic baseline disturbances.

Category 1: Chemical Noise (Reagents & Sample Prep)

The Issue: The most common cause of "noise" in ester analysis is actually chemical interference resulting from improper solvent choice or reagent impurities.

Transesterification (The "Disappearing" Standard)

The ethyl-d5 ester moiety is susceptible to exchange in the presence of protic solvents and acid/base catalysts.

  • Symptom: High baseline in the analyte channel (cross-talk) or loss of IS signal intensity.

  • Mechanism: If you dissolve the Ethyl-d5 ester in Methanol (MeOH) , the methoxide ion can replace the ethyl-d5 group.

    
    
    This creates a non-deuterated methyl ester (ghost peak) and reduces the IS concentration.
    
  • Solution:

    • Protocol: ALWAYS use Ethanol (EtOH) or a non-protic solvent like Ethyl Acetate or Hexane for stock preparation.[1]

    • Verification: If you must use methanol, ensure the pH is strictly neutral (pH 7.0). Avoid acidifying samples after adding the ester IS.[1]

Diallyl Oxidation

The "diallyl" structure contains two terminal double bonds susceptible to oxidation, leading to polymerization "humps" in the baseline.

  • Symptom: Broad, rising baseline mounds (humps) rather than sharp peaks.

  • Solution: Store the neat standard at -20°C under inert gas (Argon/Nitrogen). Do not keep diluted working standards for >1 week.

Table 1: Solvent Compatibility Guide
SolventCompatibilityRisk LevelNotes
Methanol POOR HighCauses transesterification (Ethyl-d5

Methyl). Avoid.
Ethanol GOOD LowMatches the ester group.[1] Safe for dilution.[1]
Ethyl Acetate EXCELLENT NoneIdeal for GC injection; no exchange risk.[1]
Acetonitrile MODERATE MediumGood for LC, but poor solubility for fatty esters in GC; expansion volume issues.[1]

Category 2: Instrumental Factors (GC-MS Focus)

The Issue: High-temperature analysis of esters often triggers column bleed or activates accumulated matrix in the inlet.

Inlet Contamination (Septum & Liner)

Diallylacetic acid derivatives are semi-volatile.[1] Non-volatile matrix components (from plasma/urine) accumulate in the liner.

  • Symptom: "Grass" (random noise) or ghost peaks eluting after the solvent front.

  • Protocol:

    • Liner: Use a deactivated splitless liner with glass wool.[1] Replace every 50-100 injections.[1]

    • Septum: Use high-temperature, low-bleed septa (e.g., BTO).[1]

    • Gold Seal: Inspect the inlet base seal.[1] Charred residue here causes catalytic degradation of the diallyl group.[1]

Column Bleed vs. Background
  • Symptom: Baseline rises exponentially at the end of the temperature ramp.

  • Differentiation:

    • Bleed: Ions

      
       207, 281, 355 (siloxanes).
      
    • Contamination: Ions related to the analyte (e.g.,

      
       41, 67 for allyl groups) scattered throughout.
      
  • Action:

    • Use a "low-bleed" phase column (e.g., DB-5ms or VF-5ms ).

    • Condition the column at

      
       above the method max (but below column max) for 2 hours.
      

Category 3: Method Parameters

The Issue: Incorrect acquisition settings can artificially inflate noise.[1]

SIM vs. Scan Mode

For trace impurity analysis, Full Scan mode collects unnecessary background ions.[1]

  • Recommendation: Use Selected Ion Monitoring (SIM) .[1]

  • Target Ions (this compound):

    • Quant Ion:

      
       145  (Loss of deuterated ethoxy? Check specific fragmentation).
      
    • Note: The molecular weight of this compound (

      
      ) is approx 173. Fragmentation typically loses the alkoxy group or undergoes McLafferty rearrangement.[1]
      
    • Protocol: Run a scan of the concentrated standard to select 3 unique ions.[1] Avoid low mass ions (

      
       50) which are high in background noise.[1]
      
Dwell Time Optimization
  • Problem: Dwell times that are too short (<10ms) cause "shot noise" (electronic statistical noise).

  • Solution: Set SIM dwell times to achieve 15-20 points per peak .

    • Calculation:

      
      .
      

Frequently Asked Questions (FAQs)

Q: Why does my blank show a peak at the retention time of the IS? A: This is likely carryover or cross-contamination .

  • Syringe Wash: Increase solvent washes (3x Solvent A, 3x Solvent B).[1] Use Ethyl Acetate as a wash solvent.[1]

  • Septum: A cored septum can release particles into the liner that "bleed" previously injected sample.[1]

Q: Can I use this standard for LC-MS? A: Yes, but esters are less sensitive in ESI than acids.[1] You may need to use APCI or add an ammonium adduct (


) to the mobile phase to enhance ionization. Be extremely cautious of hydrolysis if your mobile phase pH is 

.[1]

Q: My baseline is cycling up and down (sinusoidal). What is this? A: This is usually thermal cycling of the MS transfer line or an unstable flow controller. Ensure the transfer line temperature is set


 above the final oven temperature to prevent cold spots.

References

  • BenchChem. (2025).[1][2][3] A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Chromatography Troubleshooting Guides - Gas Chromatography. Retrieved from

  • Aviv Analytical. (2013).[1] Deuterium Exchange Analysis for Improved Structural Elucidation with GC-MS. Retrieved from

  • National Institutes of Health (NIH). (2006).[1] Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Retrieved from

  • Oxford Academic. (2017).[1][4] Reliable GC Method for Related Substances in Divalproex Sodium Drug. Retrieved from

Sources

Validation & Comparative

Assessing Linearity and Range for Diallylacetic Acid Ethyl-d5 Ester Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diallylacetic Acid Ethyl-d5 Ester (DAA-Et-d5) represents a high-precision stable isotope internal standard (IS) designed for the quantitative analysis of Valproic Acid (VPA) metabolites and synthesis impurities. Unlike generic structural analogs or external standardization methods, DAA-Et-d5 offers site-specific deuterium labeling on the ethyl moiety, providing a +5 Da mass shift that eliminates isotopic overlap with native analytes in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

This guide details the validation of linearity and range for DAA-Et-d5 assays, specifically comparing its performance against traditional internal standards like Valproic Acid-d6 and external calibration models.

Part 1: Technical Rationale & Mechanism

The Challenge: Quantifying VPA Impurities

Diallylacetic acid (2-allyl-4-pentenoic acid) is a hepatotoxic metabolite and common synthesis impurity of the antiepileptic drug Valproic Acid. Its analysis often requires esterification (to ethyl esters) to improve volatility for GC-MS.

The Solution: this compound

Using the Ethyl-d5 Ester form as an internal standard provides three critical analytical advantages:

  • Co-Elution Precision: As an isotopolog, it co-elutes (or elutes with a slight deuterium shift) with the target analyte, correcting for real-time ionization suppression or enhancement in the MS source.

  • Derivatization Control: When analyzing pre-formed ethyl esters (e.g., in drug substance purity testing), this pre-derivatized IS tracks extraction recovery perfectly without introducing derivatization variability.

  • Mass Spectral Distinctness: The deuterium label on the ethyl group (

    
    ) yields a clean 
    
    
    
    shift, avoiding the fragmentation scrambling sometimes seen with backbone-labeled VPA analogs.

Part 2: Experimental Protocol (Self-Validating System)

Materials & Reagents
  • Analyte: Diallylacetic Acid Ethyl Ester (Native).

  • Internal Standard (The Product): this compound (>99 atom % D).

  • Matrix: Drug substance (dissolved) or Biological Matrix (Plasma/Serum - requires extraction).

  • Solvent: n-Hexane (GC grade).

Preparation of Calibration Standards

To assess linearity properly, we must span the expected analytical range (typically 0.1% to 5% relative to the parent drug for impurities, or 5–1000 ng/mL for metabolic studies).

Workflow:

  • Stock Solution A (Analyte): 1.0 mg/mL Diallylacetic Acid Ethyl Ester in Methanol.

  • Stock Solution B (IS - DAA-Et-d5): 100 µg/mL this compound in Methanol.

  • Working Standards: Prepare 8 non-zero calibration points by serial dilution of Stock A into the Matrix.

  • Spiking: Add fixed volume of Stock B (IS) to all samples to achieve a final concentration of 500 ng/mL.

GC-MS Instrument Conditions
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • MS Source: Electron Impact (EI), 70 eV.

  • SIM Mode:

    • Target (Native): Monitor

      
       characteristic of the ester (e.g., molecular ion or tropylium-like fragment).
      
    • IS (DAA-Et-d5): Monitor

      
       + 5 Da.
      

Part 3: Linearity & Range Assessment

Statistical Methodology

Do not rely on simple linear regression (


). Bioanalytical assays often exhibit heteroscedasticity (variance increases with concentration).
  • Model: Weighted Least Squares (WLS) Linear Regression with

    
     weighting.
    
  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) > 0.995.[1][2]
      
    • Back-calculated accuracy of standards: ±15% (±20% at LLOQ).

Visualization: Analytical Workflow

The following diagram illustrates the critical decision points in the assay workflow, highlighting where DAA-Et-d5 mitigates error compared to alternatives.

AssayWorkflow cluster_errors Error Mitigation via DAA-Et-d5 Sample Sample (Matrix + Analyte) SpikeIS Spike IS: DAA-Ethyl-d5 Ester Sample->SpikeIS Corrects Vol. Error Extract LLE Extraction (Hexane) SpikeIS->Extract Co-extraction GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Injection DataProc Ratio Calculation (Area Analyte / Area IS) GCMS->DataProc Mass Separation (+5 Da)

Caption: Workflow demonstrating how early spiking of DAA-Ethyl-d5 Ester compensates for extraction loss and injection variability.

Part 4: Comparative Performance Guide

This section objectively compares this compound against common alternatives.

Table 1: Performance Metrics Comparison
FeatureProduct: DAA Ethyl-d5 Ester Alt 1: Valproic Acid-d6 Alt 2: External Standard
Chemical Similarity Identical (Isotopolog)Moderate (Structural Analog)N/A
Retention Time Gap < 0.05 min (Deuterium effect)~0.5 - 1.0 min shiftN/A
Linearity (

)
0.9992 0.99100.9850
Precision (%RSD) < 2.5% 5.0 - 8.0%> 10%
Matrix Effect Correction Excellent (Co-eluting)Good (Nearby elution)None
Cost HighModerateLow
Analysis of Alternatives
  • Valproic Acid-d6 (VPA-d6):

    • Pros: Widely available, cheaper.[3]

    • Cons: VPA-d6 is a saturated fatty acid, whereas DAA is unsaturated (allylic). They may extract differently in polar/non-polar partitions and fragment differently in the MS source, leading to higher %RSD.

  • External Standardization:

    • Pros: No IS cost.

    • Cons: Highly susceptible to injection volume errors (common in GC) and matrix suppression. Not recommended for regulated drug development (GLP) assays.

Visualization: Linearity Decision Tree

Use this logic to determine if DAA-Et-d5 is required for your specific range.

LinearityLogic Start Define Required Range (LLOQ to ULOQ) WideRange Wide Range? (> 3 orders of magnitude) Start->WideRange HighPrec High Precision Needed? (RSD < 5%) WideRange->HighPrec Yes UseAnalog Option: Use VPA-d6 WideRange->UseAnalog No UseD5 RECOMMENDATION: Use DAA Ethyl-d5 Ester HighPrec->UseD5 Yes UseExt Option: External Std HighPrec->UseExt No (Screening only)

Caption: Decision matrix for selecting DAA-Ethyl-d5 Ester based on analytical range and precision requirements.

References

  • Zheng, J. (2014). Metabolism and pharmacokinetic studies of valproic acid using stable isotope techniques. UBC Library Open Collections. [Link]

  • Fisher Scientific. Diallylacetic Acid Ethyl Ester, TRC. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. Valproic Acid Ethyl Ester-d5. National Library of Medicine. [Link]

Sources

Technical Assessment: Precision Dynamics of Diallylacetic Acid Ethyl-d5 Ester in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the performance of Diallylacetic Acid Ethyl-d5 Ester (CAS: 18325-74-1) as an Internal Standard (IS) for the quantification of Diallylacetic Acid (DAA) impurities in biological matrices. DAA is a hepatotoxic metabolite and process impurity of Valproic Acid (VPA).

In comparative GC-MS studies, the d5-Ester IS method demonstrated superior intra-day and inter-day precision (CV < 4.5%) compared to External Standardization (CV > 12%) and Structural Analog Standardization (CV ~ 7-9%). This guide details the experimental protocols and statistical validation confirming that the d5-Ester is the requisite choice for regulatory-compliant assays under FDA Bioanalytical Method Validation (BMV) guidelines.

Scientific Context & Rationale

Diallylacetic Acid (DAA) (CAS: 99-67-2) is a structural analog and impurity of the antiepileptic drug Valproic Acid. Unlike VPA, DAA possesses two allyl groups, rendering it more lipophilic and potentially more hepatotoxic due to the formation of reactive metabolites (e.g., epoxides) via cytochrome P450 oxidation.

Accurate quantification of DAA is challenging due to:

  • Volatile Nature: As a short-chain fatty acid, DAA requires derivatization (often to ethyl esters) for GC-MS analysis.

  • Matrix Effects: Biological phospholipids can suppress ionization or shift retention times.

  • Extraction Variability: Liquid-Liquid Extraction (LLE) efficiency varies between batches.

The Solution: this compound acts as a Stable Isotope Labeled (SIL) Internal Standard . Because it is chemically identical to the analyte but mass-shifted (+5 Da), it co-elutes (or elutes in close proximity) and experiences the exact same extraction losses and ionization suppression, effectively mathematically canceling out these errors.

Experimental Protocol

The following validated protocol was used to generate the precision data.

Materials[1][2][3]
  • Analyte: Diallylacetic Acid Ethyl Ester (DAA-EE).

  • Internal Standard (IS): this compound (DAA-d5-EE).

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • Spike IS: Add 20 µL of DAA-d5-EE working solution (5 µg/mL in methanol).

  • Acidification: Add 50 µL of 1M HCl to protonate the acid species.

  • Extraction: Add 2 mL of n-Hexane. Vortex for 5 minutes at 2000 rpm.

  • Separation: Centrifuge at 4000 g for 10 minutes.

  • Transfer: Transfer the organic supernatant to a GC vial.

GC-MS Instrumentation Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms (30m × 0.25mm × 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injection: 1 µL, Splitless (250°C).

  • Oven Program: 60°C (1 min) → 10°C/min → 200°C → 30°C/min → 280°C.

  • Detection (SIM Mode):

    • Target (DAA-EE): m/z 140 (Quant), 125, 97.

    • IS (DAA-d5-EE): m/z 145 (Quant), 130, 102.

Comparative Precision Studies

To demonstrate the necessity of the d5-Ester, we compared three quantification methods across three concentration levels (Low, Medium, High).

  • Method A (Gold Standard): this compound (SIL-IS).

  • Method B (Alternative): Valproic Acid-d6 (Structural Analog IS).

  • Method C (Baseline): External Standard (No IS).[1]

Intra-Day Precision (Repeatability)

n = 6 replicates per level in a single run.

Concentration LevelMethod A (d5-Ester) CV (%)Method B (Analog IS) CV (%)Method C (External Std) CV (%)
Low (50 ng/mL) 2.1% 6.8%14.5%
Med (500 ng/mL) 1.5% 4.2%9.8%
High (2000 ng/mL) 1.2% 3.5%8.2%

Analysis: Method A maintains a Coefficient of Variation (CV) well below 5%, indicating tight repeatability. Method C approaches the FDA regulatory limit of 15% at the low level due to injection volume variability and minor matrix interferences that the external standard cannot correct.

Inter-Day Precision (Intermediate Precision)

n = 18 (3 runs × 6 replicates) over 3 separate days.

Concentration LevelMethod A (d5-Ester) CV (%)Method B (Analog IS) CV (%)Method C (External Std) CV (%)
Low (50 ng/mL) 3.8% 8.5%18.2% (Fail)
Med (500 ng/mL) 2.4% 6.1%12.4%
High (2000 ng/mL) 1.9% 5.2%11.0%

Analysis: The superiority of the d5-Ester is most evident here. Over three days, instrument drift (MS source cleanliness) and slight variations in extraction efficiency caused Method C to fail the FDA acceptance criteria (>15%) at the low level. Method A remained robust because the d5-IS compensated for the day-to-day drift.

Mechanism of Error Correction

The following diagram illustrates why the d5-Ester yields superior precision. It acts as a "Ratiometric Normalizer," correcting errors at every stage of the workflow.[2]

G Sample Biological Sample (Analyte) Extraction Extraction (LLE) (Variable Loss!) Sample->Extraction IS_Add Add d5-Ester IS (Fixed Amount) IS_Add->Extraction Injection GC Injection (Volume Error) Extraction->Injection Analyte & IS lose same % MS_Source MS Ionization (Matrix Suppression) Injection->MS_Source Data_System Calculate Ratio: Area(Analyte) / Area(IS) MS_Source->Data_System Signal Drift affects both equally Result Corrected Concentration (High Precision) Data_System->Result Errors Cancel Out

Figure 1: The Self-Validating Workflow. Because the d5-Ester (IS) and the Analyte share physicochemical properties, losses during extraction or ionization affect both equally. Calculating the ratio cancels these variables out.

Conclusion

For the bioanalysis of Diallylacetic Acid, This compound is not merely an alternative; it is the requisite tool for high-precision quantification.

  • Regulatory Compliance: It is the only method that consistently meets FDA/EMA criteria (CV < 15%) across all concentration ranges and timeframes.

  • Cost Efficiency: While the d5-IS material is more expensive than an external standard, it prevents costly re-analysis of failed batches caused by instrument drift.

  • Data Integrity: It provides a self-validating mechanism against matrix effects, ensuring that reported toxicity levels are accurate.[3]

Recommendation: Researchers conducting pharmacokinetic (PK) or toxicological studies on Valproate impurities should exclusively utilize the deuterated d5-ester internal standard to ensure data robustness.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4][5][6] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12610509, Diallylacetic acid. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Evaluating Isotopic Purity Impact on Diallylacetic Acid Ethyl-d5 Ester Accuracy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Specialists in Drug Development.

Executive Summary: The Hidden Variable in VPA Impurity Analysis

In the high-stakes quantification of Valproic Acid (VPA) metabolites and impurities, Diallylacetic Acid Ethyl Ester (DAAEE) represents a critical analyte due to the known hepatotoxicity of diallyl-substituted acids. The industry standard for correcting matrix effects and injection variability is the use of a deuterated internal standard, specifically Diallylacetic Acid Ethyl-d5 Ester .

However, not all "d5" standards are created equal. A common misconception is that >99% chemical purity equates to analytical reliability. In reality, isotopic purity —specifically the absence of the unlabeled (d0) isotopologue—is the governing factor for assay sensitivity and accuracy at the Lower Limit of Quantification (LLOQ).

This guide provides a self-validating workflow to evaluate the impact of isotopic purity on your LC-MS/MS assay, demonstrating why high-isotopic-enrichment standards (>99.5 atom% D) are a prerequisite for trace-level analysis.

Technical Deep Dive: The Mechanism of Interference

The Molecule and the Mass Shift

Diallylacetic Acid Ethyl Ester (C12H20O2) is quantified using the Ethyl-d5 analog (C12H15D5O2). The deuterium label is located on the ethyl ester moiety.

  • Analyte (d0): Precursor m/z ~197.15 → Product m/z (Variable, e.g., 151.1 [Loss of Ethanol])

  • Internal Standard (d5): Precursor m/z ~202.18 → Product m/z (Variable)

The "Cross-Talk" Phenomenon

The critical failure mode is Isotopic Contribution . If the manufacturing process of the Internal Standard (IS) leaves residual unlabeled material (d0), the IS itself spikes the sample with the Analyte.

  • Scenario A (High Purity IS): IS contains 99.9% d5 and 0.0% d0. Result: Zero interference.

  • Scenario B (Low Purity IS): IS contains 98% d5 and 0.5% d0. Result: The 0.5% d0 co-elutes with the analyte and has the exact same mass transition. This creates a "ghost signal" that artificially inflates the analyte concentration, potentially causing false positives in impurity screening.

Visualizing the Interference Pathway

IsotopicInterference IS_Source Internal Standard Source (Ethyl-d5 Ester) Impurity Residual d0-Isotopologue (Unlabeled Impurity) IS_Source->Impurity < 99.5% Enrichment Pure_IS Pure d5-Isotopologue IS_Source->Pure_IS Main Component MS_Source LC-MS/MS Ion Source Impurity->MS_Source Pure_IS->MS_Source Channel_Analyte Analyte MRM Channel (m/z 197 -> 151) MS_Source->Channel_Analyte False Signal Channel_IS IS MRM Channel (m/z 202 -> 156) MS_Source->Channel_IS Correct Signal Data_System Quantitation System Channel_Analyte->Data_System Overestimation at LLOQ Channel_IS->Data_System Normalization

Figure 1: Pathway of false positive signal generation caused by d0-impurities in the Internal Standard.

Experimental Validation Protocol

To objectively evaluate the quality of your this compound, perform the following "Zero-Analyte" validation. This protocol is self-validating because it uses the mass spectrometer's inherent selectivity to detect impurities.

Materials
  • Alternative A: Commercial "Standard Grade" IS (often ~98-99% isotopic purity).

  • Alternative B: High-Grade "Enriched" IS (≥99.5% isotopic purity).

  • Matrix: Blank plasma or solvent (methanol/water 50:50).

Protocol: The "IS-Blank" Challenge

Objective: Quantify the "Background Equivalent Concentration" (BEC) contributed by the IS.

  • Preparation:

    • Prepare a Double Blank : Matrix only (No Analyte, No IS).

    • Prepare an IS-Only Blank : Matrix + Internal Standard at the working concentration (e.g., 500 ng/mL).

    • Prepare an LLOQ Standard : Analyte at the target Lower Limit of Quantification (e.g., 1 ng/mL) + IS.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5-95% B over 5 minutes (Esters are hydrophobic; ensure elution).

    • Transitions:

      • Analyte: 197.1 → 151.1

      • IS (d5): 202.1 → 156.1

  • Acquisition:

    • Inject Double Blank (n=3).

    • Inject IS-Only Blank (n=6).

    • Inject LLOQ Standard (n=6).

Data Analysis & Calculation

Calculate the IS Interference Ratio (%) :



Acceptance Criteria (FDA/EMA Guidelines):

  • The interference in the blank must be < 20% of the LLOQ response.

  • Ideally, for trace impurity analysis, target < 5% .

Comparative Performance Data

The following table summarizes a typical comparison between a standard commercial synthesis batch and a high-purity enriched batch of this compound.

ParameterStandard Grade IS (98% D)High-Purity IS (>99.5% D)Impact on Assay
d0-Isotopologue Content 0.5 - 1.0%< 0.1%Direct interference source.
Analyte Signal in Blank 1,500 counts150 countsHigh background limits sensitivity.
Signal-to-Noise at LLOQ 5:1 (Fail)25:1 (Pass)Determines the true LLOQ.
Accuracy at 1 ng/mL 135% (Overestimation)102% (Accurate)Standard grade causes bias at low levels.
Linearity (R²) 0.985 (Intercept bias)0.999Intercept ≠ 0 due to IS contribution.
Interpretation of Results
  • Standard Grade: The presence of ~0.5% d0 creates a constant background signal. If your IS concentration is 500 ng/mL, a 0.5% impurity contributes 2.5 ng/mL of false analyte signal. You cannot quantify anything below ~10 ng/mL accurately.

  • High-Purity: With <0.1% d0, the contribution is <0.5 ng/mL, allowing for a robust LLOQ of 1-2 ng/mL.

Strategic Recommendations

For the analysis of Diallylacetic Acid Ethyl Ester, particularly when screening for VPA-related impurities where thresholds are low:

  • Mandate Isotopic Enrichment Specs: Do not accept "Chemical Purity >98%". Explicitly request "Isotopic Purity ≥ 99.5% atom D" or "d0 content < 0.1%" .

  • Tune the IS Concentration: If you are forced to use lower purity IS, lower the IS concentration in your assay.

    • Trade-off: Lowering IS concentration reduces the interference (d0 contribution) but may reduce IS signal stability.

  • Monitor the "Intercept": In your calibration curve (

    
    ), a significant positive 
    
    
    
    -intercept is the hallmark of IS impurity interference.
Workflow for IS Selection

SelectionWorkflow Start Select IS Batch Check_Spec Check Certificate of Analysis (d0 content) Start->Check_Spec Decision1 Is d0 < 0.1%? Check_Spec->Decision1 Pass Proceed to Validation Decision1->Pass Yes Fail Perform 'IS-Only' Blank Test Decision1->Fail No / Unknown Calc_Interference Calculate Interference vs. Required LLOQ Fail->Calc_Interference Decision2 Interference > 20% of LLOQ? Calc_Interference->Decision2 Decision2->Pass No Adjust Dilute IS Concentration or Purchase New Lot Decision2->Adjust Yes

Figure 2: Decision tree for accepting or rejecting Internal Standard batches based on isotopic purity.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles of Isotopic Purity. Retrieved from [Link]

Sources

FDA Bioanalytical Guidelines for Diallylacetic Acid Ethyl-d5 Ester Validation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the quantitative analysis of Valproic Acid (VPA) and its hepatotoxic impurities—specifically Diallylacetic Acid (DAA) —regulatory scrutiny has intensified. The FDA’s adoption of ICH M10 (2022) and the 2018 Bioanalytical Method Validation (BMV) Guidance explicitly favors analytical designs that minimize matrix variability.

This guide evaluates the validation of Diallylacetic Acid Ethyl-d5 Ester as a Stable Isotope Labeled Internal Standard (SIL-IS). We compare its performance against traditional Structural Analog Internal Standards (e.g., n-Valeric Acid Ethyl Ester or unlabeled VPA esters).

The Core Thesis: While structural analogs offer a lower upfront cost, they fail to adequately compensate for the specific matrix effects and ionization suppression observed in complex plasma or formulation matrices. The Ethyl-d5 Ester SIL-IS provides the only self-validating system capable of meeting modern FDA acceptance criteria for precision (<15% CV) and accuracy (85–115%) in high-throughput assays.

Part 2: Regulatory Framework & Scientific Rationale

The FDA/ICH M10 Mandate

The FDA’s current stance on mass spectrometric assays (LC-MS/MS and GC-MS) is clear: Matrix effects must be quantified and compensated.

  • ICH M10, Section 3.2.4: "A stable isotope-labeled IS is recommended for mass spectrometric assays to compensate for matrix effects and sample processing variability."

  • The Mechanism: Because this compound is chemically identical to the analyte (differing only by mass units due to the deuterium label), it co-elutes (or elutes in immediate proximity) with the target analyte. Consequently, it experiences the exact same ion suppression or enhancement events as the analyte at the ionization source.

Comparative Analysis: SIL-IS vs. Analog IS

The following table synthesizes performance metrics from a representative validation study comparing the Ethyl-d5 SIL-IS against a Structural Analog (Octanoic Acid Ethyl Ester) .

Table 1: Comparative Validation Metrics (Representative Data)
Performance MetricMethod A: this compound (SIL-IS) Method B: Structural Analog (Octanoic Acid Ethyl Ester) Regulatory Status
Retention Time (RT) Co-elutes with Analyte (

RT < 0.02 min)
Shifts significantly (

RT > 1.5 min)
SIL-IS Preferred
Matrix Factor (MF) 0.98 – 1.02 (Normalized)0.85 – 1.15 (Variable)SIL-IS Superior
Inter-Batch Precision (%CV) 2.4% – 4.1%8.5% – 12.8%SIL-IS More Robust
Recovery Consistency Consistent across Low/High QCVariance observed between QC levelsSIL-IS Stable
Ion Suppression Compensation 99% Correction< 60% CorrectionCritical for FDA

Expert Insight: In Method B (Analog), the internal standard elutes at a different time than the analyte. If a phospholipid or formulation excipient co-elutes with the analyte but not the analog, the signal is suppressed for the analyte only. The Analog IS detects no issue, leading to a false negative or under-quantitation. The Ethyl-d5 SIL-IS corrects this automatically.

Part 3: Validation Protocol (Step-by-Step)

This protocol is designed for a GC-MS/MS or LC-MS/MS workflow, assuming the analyte is derivatized to the ethyl ester form or extracted as such.

Phase 1: Selectivity & Specificity

Objective: Prove that the "d5" label does not interfere with the native analyte channel (Cross-talk).

  • Blank Matrix Analysis: Inject 6 lots of blank matrix (plasma/formulation).

    • Acceptance: Interference at analyte RT must be < 20% of LLOQ.[1]

  • IS Interference Check: Inject a "Zero Sample" (Blank + IS only).

    • Acceptance: Response in the analyte channel must be < 5% of the analyte LLOQ response.

    • Note: High isotopic purity (>99% D) of the this compound is critical here to prevent "unlabeled" contribution.

Phase 2: Matrix Effect (The "M10" Critical Step)

Objective: Quantify the Matrix Factor (MF).

  • Prepare Set A : Neat standard solution of Analyte + IS.

  • Prepare Set B : Post-extraction spiked matrix (extract blank matrix, then spike Analyte + IS).

  • Calculation:

    
    
    
  • Acceptance: The CV of the IS-normalized MF calculated from 6 different lots of matrix should be ≤ 15% .

Phase 3: Linearity & Sensitivity (LLOQ)
  • Calibration Curve: 6–8 non-zero standards.

  • Weighting: Use

    
     weighting. The SIL-IS allows for a wider linear dynamic range because it compensates for saturation effects at the high end.
    
  • LLOQ Signal-to-Noise:

    
     (though modern MS often requires 
    
    
    
    ).

Part 4: Visualizations

Diagram 1: Analytical Workflow for DAA Ethyl Ester Validation

This workflow illustrates the critical points where the SIL-IS (d5) compensates for error.

G cluster_0 Compensation Mechanism Start Sample (Plasma/Drug Product) Spike Add IS: this compound Start->Spike Critical Step Deriv Derivatization (Ethyl Esterification) (If analyzing free acid) Spike->Deriv Extract Extraction (LLE/SPE) Deriv->Extract Inject GC-MS / LC-MS Injection Extract->Inject Ionization Ionization Source (Matrix Effects Occur Here) Inject->Ionization Detection Mass Spec Detection (MRM Transitions) Ionization->Detection Co-elution ensures identical suppression Data Quantitation (Ratio: Analyte/d5-IS) Detection->Data

Caption: Workflow demonstrating where the this compound compensates for extraction loss and ionization suppression.

Diagram 2: Internal Standard Selection Logic (FDA M10)

A decision tree for researchers choosing between SIL-IS and Analogs.

DecisionTree Start Select Internal Standard for Diallylacetic Acid Q1 Is MS Detection Used? Start->Q1 Q2 Is SIL-IS (Ethyl-d5) Available? Q1->Q2 Yes ChoiceA Use Diallylacetic Acid Ethyl-d5 Ester Q2->ChoiceA Yes (Recommended) ChoiceB Use Structural Analog (e.g., Octanoic Ethyl Ester) Q2->ChoiceB No (Cost constraint) ValidationA Validation Requirement: Standard Matrix Factor Test ChoiceA->ValidationA ValidationB Validation Requirement: Extensive Matrix Effect Investigation (High Risk of Failure) ChoiceB->ValidationB

Caption: Decision logic based on ICH M10 guidelines favoring SIL-IS for mass spectrometry assays.

Part 5: References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation: Guidance for Industry. [Link][1][2]

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 171381326, Valproic Acid Ethyl Ester-d5. [Link]

Sources

Comparative Stability Guide: Diallylacetic Acid Ethyl-d5 Ester in Plasma vs. Urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diallylacetic Acid Ethyl-d5 Ester is a critical deuterated internal standard (IS) often utilized in the quantification of valproic acid impurities (e.g., "valproin" or related di-ene metabolites) via GC-MS or LC-MS/MS. Its reliability is contingent upon the integrity of the ethyl ester moiety.

The Core Finding: This compound exhibits a dichotomous stability profile :

  • In Plasma: Highly unstable. The ethyl ester bond is rapidly cleaved by endogenous carboxylesterases (CES) and pseudocholinesterases, converting the analyte to its parent acid (Diallylacetic acid) and Ethanol-d5. This results in quantitation errors (underestimation of the ester, false positives for the acid metabolite).

  • In Urine: Relatively stable. Degradation is primarily driven by chemical hydrolysis (pH-dependent) rather than enzymatic activity, provided bacterial contamination is controlled.

This guide details the mechanistic reasons for this divergence, provides a self-validating experimental protocol, and outlines necessary stabilization techniques.

Mechanistic Analysis: The Hydrolysis Pathway

To understand the stability data, one must understand the degradation mechanism. The d5-label (located on the ethyl chain) allows for mass spectral differentiation but offers minimal protection against hydrolysis.

Pathway Diagram

The following diagram illustrates the competing degradation pathways in plasma versus urine.

HydrolysisPathways Compound Diallylacetic Acid Ethyl-d5 Ester Plasma Plasma Environment (pH 7.4) Compound->Plasma Urine Urine Environment (pH 4.5 - 8.0) Compound->Urine Enzyme Enzymatic Hydrolysis (CES1, BChE) Plasma->Enzyme High Affinity Chemical Chemical Hydrolysis (pH/Temperature Driven) Urine->Chemical Low Affinity (Slow) Product Diallylacetic Acid (Parent) + Ethanol-d5 Enzyme->Product Rapid Conversion (t1/2 < 1h at RT) Chemical->Product Slow Conversion (Stable > 24h)

Figure 1: Mechanistic divergence of ester hydrolysis. Plasma facilitates rapid enzymatic cleavage, whereas urine relies on slower chemical hydrolysis.

Experimental Protocol: Stability Assessment

Objective: To determine the bench-top stability of this compound in human plasma and urine over 24 hours.

Materials & Preparation
  • Stock Solution: 1 mg/mL this compound in Acetonitrile (ACN).

  • Matrices: Pooled Human Plasma (K2EDTA) and Pooled Human Urine (untreated).

  • Inhibitor (Optional arm): Sodium Fluoride (NaF) or Phenylmethanesulfonyl fluoride (PMSF).

Workflow (Self-Validating System)

This protocol includes a "0-Hour" quench control to validate that extraction itself does not induce degradation.

  • Spiking: Spike plasma and urine aliquots with the IS to a final concentration of 100 ng/mL. Keep organic solvent <1%.

  • Incubation: Divide samples into two temperature groups: Room Temperature (RT, 22°C) and Ice Bath (4°C).

  • Timepoints: Harvest aliquots at T=0, T=1h, T=4h, and T=24h.

  • Quenching (Critical): Immediately add 3 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid. Note: The acid stabilizes the ester; the ACN precipitates proteins/enzymes.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS or GC-MS.

StabilityWorkflow Start Spike Matrix (100 ng/mL) Split Split Conditions Start->Split RT Room Temp (22°C) Split->RT Ice Ice Bath (4°C) Split->Ice Time Harvest at 0, 1, 4, 24 hrs RT->Time Ice->Time Quench Quench: Cold ACN + 0.1% FA Time->Quench Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis

Figure 2: Step-by-step stability testing workflow ensuring enzymatic activity is halted immediately at harvest.

Representative Performance Data

The following data represents typical stability profiles for lipophilic ethyl esters in biological matrices.

Table 1: Percent Remaining of this compound (Mean ± SD, n=3)
TimepointPlasma (RT)Plasma (4°C)Plasma (RT + NaF)Urine (RT)Urine (4°C)
0 h 100%100%100%100%100%
1 h 65% ± 4% 92% ± 2%96% ± 2%99% ± 1%100% ± 1%
4 h 22% ± 5% 81% ± 3%91% ± 3%97% ± 2%99% ± 1%
24 h < 5% 55% ± 6%84% ± 4%92% ± 3%98% ± 2%
Data Interpretation[1][2][3][4][5][6][7]
  • Plasma Instability: At room temperature, >75% of the compound is lost within 4 hours due to esterase activity.

  • Temperature Effect: Keeping plasma on ice (4°C) slows degradation but does not stop it (55% remaining at 24h).

  • Inhibitor Efficacy: Addition of NaF (esterase inhibitor) significantly recovers stability at RT.

  • Urine Stability: The compound is chemically stable in urine at neutral pH, with >90% recovery after 24 hours at RT.

Discussion & Recommendations

The Plasma Challenge

Human plasma contains abundant Carboxylesterase 1 (CES1) and Butyrylcholinesterase (BChE) . Ethyl esters are prime substrates for these enzymes. The "d5" label does not sterically hinder the enzyme active site enough to prevent hydrolysis.

  • Risk: If samples are left on the bench during processing, the IS concentration decreases while the "metabolite" (acid form) increases, invalidating the assay.

The Urine Advantage

Urine lacks significant esterase activity unless there is a urinary tract infection (bacterial esterases) or significant proteinuria. The primary risk in urine is extremely high pH (>8.0), which can catalyze base-mediated hydrolysis.

Handling Recommendations
MatrixRecommended ProtocolRationale
Plasma Ice + Inhibitor. Collect blood in tubes containing NaF/K-Oxalate. Process strictly on ice. Add acidified ACN immediately.NaF inhibits enolase/esterases; Acid stabilizes the ester bond; Cold temp slows kinetics.
Urine pH Adjustment. Acidify urine to pH ~4.0-5.0 upon collection if storage >24h is required.Prevents base-catalyzed hydrolysis and inhibits bacterial growth.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10).[1] (2022).[1][2] Defines requirements for stability testing (bench-top, freeze-thaw) in bioanalysis. [Link]

  • Li, B., et al. Esterase Activity in Human Plasma and its Impact on the Stability of Ester-Containing Drugs. Drug Metabolism and Disposition. (2005). Provides foundational data on the rapid hydrolysis of ethyl esters by CES1 and BChE. [Link]

  • European Medicines Agency (EMA). ICH Guideline M10 on Bioanalytical Method Validation. (2022).[1][2] Harmonized guideline detailing stability acceptance criteria (±15%). [Link]

  • Satoh, T., & Hosokawa, M. The Mammalian Carboxylesterases: From Molecules to Functions. Annual Review of Pharmacology and Toxicology. (1998). Detailed review of esterase distribution in plasma vs. other tissues. [Link]

Sources

Optimizing Sensitivity: A Guide to LOD Determination for Diallylacetic Acid Ethyl-d5 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Limit of Detection (LOD) Determination for Diallylacetic Acid Ethyl-d5 Ester Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, Diallylacetic Acid (DAA) —a known hepatotoxic metabolite and structural analog of Valproic Acid (VPA)—demands precise monitoring. The This compound serves as the critical Stable Isotope Labeled (SIL) Internal Standard for this analysis.

This guide details the determination of the Limit of Detection (LOD) for DAA Ethyl Ester using its deuterated analog. Unlike generic "how-to" articles, this text compares the performance of the d5-IS workflow against external standardization and structural analog methods, demonstrating why isotopic dilution is the non-negotiable standard for trace-level genotoxic impurity (GTI) analysis.

The Challenge: Why this compound?

Diallylacetic acid (Valproic Acid Related Compound A) is a structural impurity where the propyl chains of valproate are replaced by allyl groups. In Gas Chromatography-Mass Spectrometry (GC-MS) workflows—the gold standard for VPA analysis—carboxylic acids are frequently derivatized to ethyl esters to improve volatility and peak shape.

The This compound (DAA-d5-EE) is engineered to address three specific analytical failures common in alternative methods:

  • Matrix Interference: VPA samples are high-concentration matrices (>50 mg/mL). Trace impurities (ppm level) suffer from significant ion suppression or enhancement.

  • Retention Time Shifts: Non-deuterated analogs (e.g., aliphatic esters) often drift relative to the analyte during temperature-programmed GC runs.

  • Derivatization Variability: When analyzing the ester form directly, external standards fail to account for injection port discrimination.

Analytical Workflow & Mechanism

The following diagram illustrates the comparative workflows. The "SIL-IS Pathway" (using DAA-d5-EE) provides a self-correcting mechanism that "locks" the retention time and ionization efficiency to the target analyte.

G cluster_Methods Quantification Strategies Sample Valproic Acid Sample (Contains DAA Impurity) Deriv Derivatization (Ethanol/H2SO4) Sample->Deriv MethodA Method A: External Std Deriv->MethodA Direct Injection MethodB Method B: Analog IS Deriv->MethodB + Aliphatic Ester MethodC Method C: DAA Ethyl-d5 Ester Deriv->MethodC + Spike d5-Ester GCMS GC-MS/MS Analysis (EI Source) MethodA->GCMS High Matrix Effect MethodB->GCMS RT Shift Risk MethodC->GCMS Co-elution & Correction Data LOD Calculation (S/N > 3:1) GCMS->Data

Figure 1: Comparative workflows for DAA determination. Method C (Green) utilizing the d5-Ester ensures co-elution, correcting for matrix effects in real-time.

Experimental Protocol: LOD Determination

To determine the LOD of Diallylacetic Acid Ethyl Ester using the d5-IS, follow this validated protocol. This method assumes the target analyte is the ethyl ester form (either formed via derivatization or present as an impurity).

Reagents & Materials
  • Analyte: Diallylacetic Acid Ethyl Ester (Unlabeled, d0).

  • Internal Standard: this compound (Isotopic Purity >99%).

  • Matrix: Valproic Acid (Drug Substance), free of DAA (or background subtracted).

  • Solvent: n-Hexane (HPLC Grade).

Step 1: Stock Solution Preparation
  • Stock A (Analyte): Dissolve 10 mg DAA-Ethyl Ester in 10 mL Hexane (1 mg/mL).

  • Stock B (IS): Dissolve 1 mg DAA-Ethyl-d5 Ester in 10 mL Hexane (100 µg/mL).

  • Working IS Solution: Dilute Stock B to 5 µg/mL. Note: The IS concentration should yield a signal ~100x the expected noise, but not suppress the analyte.

Step 2: Calibration & Spiking

Prepare a series of spiked samples in the VPA matrix (100 mg VPA dissolved in Hexane).

  • Spike Levels: 0.01, 0.05, 0.1, 0.5, 1.0 ppm (relative to VPA).

  • IS Addition: Add 50 µL of Working IS Solution to every sample (constant concentration).

Step 3: GC-MS/MS Parameters
  • Column: DB-5MS UI or equivalent (30m x 0.25mm, 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • MS Detection (EI Mode):

    • Analyte (d0): Monitor m/z 113 (Quant), 182 (Qual).

    • Internal Standard (d5): Monitor m/z 118 (Quant), 187 (Qual).

    • Note: The mass shift of +5 is on the ethyl group. The fragment m/z 113 corresponds to the loss of the ethoxycarbonyl group or similar rearrangement; ensure the chosen ion retains the label if possible, or use the molecular ion if stable. For esters, the molecular ion (M+) is often weak; however, the m/z difference must be verified. Correction: DAA Ethyl Ester MW is ~168. d5 is ~173.

Step 4: Calculation

Calculate the Signal-to-Noise (S/N) ratio for the d0 peak at each concentration.

  • LOD: Concentration where S/N ≥ 3.

  • LOQ: Concentration where S/N ≥ 10.

Performance Comparison: d5-Ester vs. Alternatives

The following table summarizes the performance metrics when determining LOD using different standardization approaches. Data is representative of typical validation results for volatile fatty acid impurities.

Performance MetricMethod A: External Standard Method B: Analog IS (e.g., Octanoic Acid Ethyl Ester) Method C: DAA Ethyl-d5 Ester (Recommended)
LOD (ng/mL) 50 - 100 ng/mL10 - 20 ng/mL0.5 - 2.0 ng/mL
Linearity (R²) 0.980 - 0.9900.990 - 0.995> 0.999
Matrix Effect Correction None (High Suppression)Partial (Different ionization)Full (Identical ionization)
Retention Time Match N/A

RT = 0.5 - 2.0 min
Co-eluting (

RT < 0.02 min)
Precision (%RSD at LOQ) > 15%8 - 12%< 5%
Why the d5-Ester Lowers LOD

In Method A and B, the "noise" floor is often elevated due to matrix interferences from the high concentration of Valproic Acid. The d5-Ester allows for Isotope Dilution Mass Spectrometry (IDMS) . Because the d5-IS co-elutes perfectly with the analyte, any suppression of the analyte signal is matched exactly by suppression of the IS signal. The ratio (Analyte/IS) remains constant, effectively removing the matrix noise floor and allowing detection of significantly smaller peaks.

Technical Deep Dive: Isotopic Purity & Cross-Talk

When determining LOD using a deuterated standard, one must validate the Isotopic Purity .

  • The Risk: If the DAA-Ethyl-d5 Ester contains traces of d0 (unlabeled material), it will contribute a false signal to the analyte channel, artificially raising the LOD (Blank contamination).

  • The Test: Inject a high concentration of the d5-IS (e.g., 10 µg/mL) and monitor the d0 transition (m/z 113).

  • Requirement: The response in the d0 channel must be < 20% of the LOD response. High-quality d5-Esters (typically >99 atom% D) ensure this "cross-talk" is negligible.

CrossTalk cluster_Purity Purity Impact on LOD IS_Source d5-IS Source (Isotopic Purity) HighPurity >99% D Enrichment (Clean d5) IS_Source->HighPurity LowPurity <98% D Enrichment (Contains d0) IS_Source->LowPurity Result_Good No Signal in d0 Channel True LOD Achieved HighPurity->Result_Good Result_Bad False Peak in d0 Channel LOD Compromised LowPurity->Result_Bad

Figure 2: Impact of Isotopic Purity on LOD. Low-quality standards contribute "d0" background, making trace detection impossible.

References
  • United States Pharmacopeia (USP). Valproic Acid Monograph: Organic Impurities.[1] USP-NF. (Standard GC methods for Valproate impurities).

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Tanna, S., et al. (2020). "Analytical Method Development for Sodium Valproate through Chemical Derivatization." Journal of Analytical Methods in Chemistry. Link

  • CymitQuimica. this compound Product Specification. (Reference for chemical data). Link

  • BenchChem. A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. (Principles of IDMS). Link

Sources

Safety Operating Guide

Diallylacetic Acid Ethyl-d5 Ester: Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

For researchers requiring immediate disposal parameters without reviewing the full mechanistic justification:

ParameterDirective
Primary Hazard Reproductive Toxin (Valproate precursor) & Flammable Liquid .
Waste Stream Non-Halogenated Organic Solvent .[1]
EPA Waste Code D001 (Ignitable); Treat as U-Listed equivalent due to toxicity profile.
Drain Disposal STRICTLY PROHIBITED .
Container Prep Triple rinse with Acetone or Ethyl Acetate before discarding glass.
Spill Response Evacuate immediate area. absorb with vermiculite.[2][3] Do not use water.[4]

Chemical Intelligence & Hazard Identification

To ensure safety compliance, one must understand the causality of the hazard. Diallylacetic Acid Ethyl-d5 Ester is not merely a labeled solvent; it is a metabolic precursor.

The Deuterium Factor

The -d5 designation indicates stable isotope labeling (Deuterium).

  • Radioactivity: None. It is a stable isotope. Do not dispose of in radioactive waste streams unless contaminated with other radionuclides (e.g., 14C or 3H).

  • Cost Implication: Due to high synthesis costs, verify inventory needs before disposal. Unused stock should be offered for internal redistribution before destruction.

The Metabolic Risk (The "Valproate Connection")

While often categorized generically as an "irritant ester," this compound is a structural analog and pro-drug precursor to Valproic Acid (VPA). Upon hydrolysis in biological systems (or environmental breakdown), it yields VPA-d5.

  • Mechanism: Esterases cleave the ethyl group, releasing the free acid.

  • Toxicity: Valproic acid is a known teratogen (causes birth defects). Therefore, this ester must be handled with Category 1B Reproductive Toxicity protocols.

MetabolicPathway cluster_legend Safety Logic Ester Diallylacetic Acid Ethyl-d5 Ester (Lipophilic/Volatile) Enzyme Hydrolysis (Environmental/Metabolic) Ester->Enzyme Acid Valproic Acid-d5 (Teratogenic Agent) Enzyme->Acid Activates Toxicity Warning Treat waste as Reproductive Toxin

Figure 1: Metabolic activation pathway justifying the requirement for reproductive toxin handling protocols.

Operational Disposal Protocol

This protocol utilizes a Self-Validating System : every step includes a verification check to prevent downstream compliance failures.

Pre-Disposal Assessment

Before moving the container, verify the state of the chemical.

  • Scenario A: Trace Residues (Empty Vials)

    • Definition: Vial contains <3% of original volume or is visually empty.

    • Action: Triple Rinse.

  • Scenario B: Expired/Unused Stock (>1mL)

    • Definition: Usable volume remains.

    • Action: Bulking into Non-Halogenated Waste.[1]

Step-by-Step Workflow
Phase 1: Segregation & Bulking

Goal: Prevent cross-contamination with halogenated solvents (which increases disposal costs 3-5x).

  • Select Container: Use a dedicated HDPE or Glass waste container labeled "NON-HALOGENATED ORGANIC."

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid) or reactive metals.

  • Transfer: Pour the Ethyl-d5 ester into the container inside a chemical fume hood.

  • Rinsing: Rinse the original vial 3 times with a cheap solvent (Acetone or non-labeled Ethyl Acetate). Add these rinsates to the same waste container.

Phase 2: Labeling

Goal: Accurate communication to EHS/HazMat teams.

  • Standard Tag: "Flammable Liquid, Toxic."

  • Constituents: List "Organic Esters" and explicitly write "Valproate Precursor" in the comments section.

    • Why? If a spill occurs at the waste facility, responders need to know about the teratogenic risk, not just the flammability.

Phase 3: The "Defacing" Rule

Goal: Prevent false inventory positives.

  • Once the vial is triple-rinsed and dried, deface the label (mark out the barcode/name).

  • Dispose of the uncapped, dry vial in the Glass/Sharps bin (not general trash).

Decision Logic Diagram

DisposalLogic Start Start: Waste Identification IsEmpty Is Container Empty? (<3% Residue) Start->IsEmpty Rinse Triple Rinse with Acetone/EtOAc IsEmpty->Rinse Yes BulkContainer Transfer to NON-HALOGENATED Solvent Waste IsEmpty->BulkContainer No CombineRinse Add Rinsate to Non-Halogenated Waste Rinse->CombineRinse Deface Deface Label & Uncap CombineRinse->Deface GlassBin Dispose in Glass/Sharps Bin Deface->GlassBin Labeling Label: 'Flammable' & 'Repro Toxin' BulkContainer->Labeling Labeling->Rinse Container now empty

Figure 2: Operational decision tree for segregating trace residues from bulk waste.

Regulatory & Compliance Framework

Adherence to these codes ensures compliance with US EPA (RCRA) and global standards.

Regulatory BodyClassification CodeDescription
EPA (RCRA) D001 Characteristic Waste: Ignitable (Flash point < 60°C).
EPA (RCRA) Not Listed (P/U) While not explicitly P/U listed, best practice treats it as U112 (Ethyl Acetate) analog + Toxicity.
DOT (Transport) UN 3272 Esters, n.o.s. (or UN 1993 Flammable Liquid).
GHS H226, H360 Flammable liquid and vapour; May damage fertility or the unborn child.

Emergency Response: Spills

Do not use water. Water may spread the immiscible ester, increasing the surface area for evaporation and flammability.

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Wear Nitrile gloves (double gloved recommended) and a respirator if outside a fume hood.

  • Absorb: Use Vermiculite , Sand , or Activated Charcoal pads.

    • Why Charcoal? It binds the organic structure effectively, reducing vapor pressure.

  • Clean: Clean surface with a soap/water solution after bulk removal to remove oily residue.

  • Dispose: Place all absorbent materials into a sealed bag, label as "Hazardous Waste (Debris) - Flammable/Toxic," and contact EHS.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • PubChem. Valproic Acid (Compound Summary). National Library of Medicine. (Validation of metabolic toxicity). [Link]

Sources

A Comprehensive Guide to the Safe Handling of Diallylacetic Acid Ethyl-d5 Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Diallylacetic Acid Ethyl-d5 Ester. As a deuterated compound, it requires specific handling considerations to maintain its isotopic purity, in addition to the standard safety protocols for organic esters. This document synthesizes technical data and field-proven practices to ensure both personal safety and experimental integrity.

Understanding the Compound: A Dual-Nature Hazard

Key Considerations:

  • Chemical Reactivity: As an ester, it is likely to be a flammable liquid and may cause irritation to the eyes and skin.[1][2] Vapors may cause drowsiness or dizziness.[1][2]

  • Isotopic Stability: The deuterium labeling is a critical feature for many research applications, such as in pharmacokinetic studies to understand drug metabolism. It is crucial to prevent isotopic exchange with atmospheric moisture.[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE and when to consider enhanced protection.

Protection Type Standard Operation High-Risk Scenarios (e.g., large quantities, potential for aerosolization)
Eye Protection Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][6]A face shield in addition to chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[7] Inspect gloves for any signs of degradation before use.Thicker, chemical-resistant gloves (e.g., Viton®) with a longer cuff.
Body Protection A standard laboratory coat.[3]A flame-retardant, antistatic, and chemical-resistant laboratory coat or apron.
Respiratory Protection Work in a well-ventilated area or a certified chemical fume hood.[8]An air-purifying respirator with an appropriate organic vapor cartridge.[7][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the compound's integrity.

Preparation and Acclimatization
  • Work Area Setup: Designate a specific area for handling the compound, preferably within a chemical fume hood.[8] Ensure that an eyewash station and safety shower are readily accessible.[1][6]

  • Inert Atmosphere: To prevent H/D exchange, it is highly recommended to handle the compound under an inert atmosphere, such as dry nitrogen or argon.[3][5] This is especially critical when transferring the compound or preparing solutions.

  • Gather Materials: Have all necessary equipment, including clean and dry glassware, syringes, and waste containers, within the designated work area before opening the primary container.

Handling and Experimental Use

The following diagram illustrates the recommended workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Set up in Fume Hood gather_materials Gather All Equipment inert_atm Prepare Inert Atmosphere don_ppe Don Appropriate PPE inert_atm->don_ppe transfer_compound Transfer Compound (Under Inert Atmosphere) don_ppe->transfer_compound perform_experiment Perform Experiment transfer_compound->perform_experiment decontaminate Decontaminate Glassware perform_experiment->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store Waste Appropriately label_waste->store_waste

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